Product packaging for Ethyl 5-bromobenzofuran-2-carboxylate(Cat. No.:CAS No. 84102-69-2)

Ethyl 5-bromobenzofuran-2-carboxylate

Cat. No.: B1581035
CAS No.: 84102-69-2
M. Wt: 269.09 g/mol
InChI Key: XLJWAHXKBCDQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 5-bromobenzofuran-2-carboxylate is a useful research compound. Its molecular formula is C11H9BrO3 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9BrO3 B1581035 Ethyl 5-bromobenzofuran-2-carboxylate CAS No. 84102-69-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJWAHXKBCDQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352746
Record name Ethyl 5-bromobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84102-69-2
Record name Ethyl 5-bromobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (5-bromobenzofuran)-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Ethyl 5-bromobenzofuran-2-carboxylate, a key heterocyclic building block in organic synthesis and medicinal chemistry. We will delve into its core chemical and physical properties, established synthesis protocols with mechanistic insights, key reactivity patterns, and significant applications in the development of complex molecules and pharmacologically active agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science, offering both foundational knowledge and practical, field-proven insights.

Compound Profile and Physicochemical Properties

This compound is a halogenated benzofuran ester that serves as a versatile intermediate in organic synthesis.[1] The presence of the bromine atom at the 5-position and the ethyl ester at the 2-position provides two distinct reactive sites, making it a valuable scaffold for building molecular complexity.[1]

Chemical Identifiers:

  • CAS Number: 84102-69-2[1][2][3]

  • IUPAC Name: ethyl 5-bromo-1-benzofuran-2-carboxylate[1][2]

  • Molecular Formula: C₁₁H₉BrO₃[1][4][5]

  • Molecular Weight: 269.09 g/mol [1][4]

The key physicochemical properties are summarized in the table below:

PropertyValueSource(s)
Physical Form Solid, Powder[2][3]
Melting Point 69-72 °C[2]
Boiling Point 328.3 ± 22.0 °C at 760 mmHg[2]
InChI Key XLJWAHXKBCDQNP-UHFFFAOYSA-N[1][2]
SMILES CCOC(=O)C1=CC2=C(O1)C=CC(=C2)Br[1][6]

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through a one-pot reaction involving Perkin-like condensation and subsequent intramolecular cyclization. The choice of reagents and conditions is critical for achieving high yield and purity.

Protocol: Synthesis from 5-Bromosalicylaldehyde

This method is a robust and commonly cited procedure for preparing the title compound.[5][7] It involves the reaction of 5-bromosalicylaldehyde with an α-halo ester in the presence of a weak base.

Causality and Mechanistic Insight:

  • Base (K₂CO₃/Cs₂CO₃): A mild base like potassium or cesium carbonate is crucial. It serves to deprotonate the phenolic hydroxyl group of the salicylaldehyde, forming a phenoxide. This phenoxide is a potent nucleophile that attacks the electrophilic carbon of diethyl bromomalonate or ethyl bromoacetate.[7] A strong base could lead to unwanted side reactions, such as self-condensation of the aldehyde.

  • Solvent (2-Butanone/DMF): A polar aprotic solvent like 2-butanone (MEK) or dimethylformamide (DMF) is ideal as it effectively solvates the carbonate base and the intermediate ions without participating in the reaction.[5][7]

  • Reaction Sequence: The reaction proceeds via an initial Williamson ether synthesis to form an ether intermediate. Subsequent intramolecular condensation (a variation of the Darzens reaction) followed by dehydration leads to the formation of the furan ring.

Step-by-Step Methodology: [5][7]

  • To a solution of 5-bromosalicylaldehyde (1.0 eq.) in 2-butanone or DMF, add potassium carbonate (2.0 eq.).

  • Add diethyl bromomalonate (1.1 eq.) or ethyl bromoacetate (2.0 eq.) to the mixture.

  • Heat the reaction mixture to reflux (for 2-butanone) or 120 °C (for DMF) and stir for 2-14 hours, monitoring progress by Thin Layer Chromatography (TLC).[5][7]

  • After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Add water to the residue. If a precipitate forms, it can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic phases with 5% sodium hydroxide solution to remove any unreacted starting material, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 5-Bromosalicylaldehyde P1 Mix in 2-Butanone (Solvent) R1->P1 R2 Diethyl Bromomalonate R2->P1 R3 K₂CO₃ (Base) R3->P1 P2 Heat to Reflux (14h) P1->P2 P3 Solvent Evaporation P2->P3 P4 Aqueous Work-up (H₂O, Ether, NaOH wash) P3->P4 P5 Recrystallization (Ethanol) P4->P5 Prod Ethyl 5-bromobenzofuran- 2-carboxylate P5->Prod

Caption: Workflow for the synthesis of this compound.

Key Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the strategic placement of the bromine atom, which is amenable to a wide range of metal-catalyzed cross-coupling reactions.

A. Building Block for Pharmaceutical Agents

The benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[8] This compound serves as a starting point for the synthesis of more complex benzofuran derivatives.[1]

  • Cross-Coupling Reactions: The C-Br bond at the 5-position is a prime site for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a vast array of aryl, alkyl, alkynyl, and amino substituents, enabling the exploration of the chemical space around the benzofuran core for drug discovery programs.

  • Lead Compound Development: The inherent biological activity of the benzofuran moiety means that derivatives of this compound can serve as lead compounds for developing new drugs.[1]

Applications cluster_reactions Key Cross-Coupling Reactions cluster_derivatives Resulting Scaffolds cluster_fields Application Fields center_node Ethyl 5-bromobenzofuran- 2-carboxylate suzuki Suzuki Coupling (Aryl/Vinyl Groups) center_node->suzuki heck Heck Coupling (Alkenes) center_node->heck sonogashira Sonogashira Coupling (Alkynes) center_node->sonogashira buchwald Buchwald-Hartwig (N/O-Arylations) center_node->buchwald d1 5-Arylbenzofurans suzuki->d1 d4 Complex Heterocycles heck->d4 d2 5-Alkynylbenzofurans sonogashira->d2 d3 5-Aminobenzofurans buchwald->d3 f1 Pharmaceuticals (e.g., Anti-cancer, Anti-bacterial) d1->f1 f2 Materials Science (e.g., Polymers, Organic Electronics) d1->f2 d2->f1 d2->f2 d3->f1 d4->f1

Caption: Reactivity and application pathways of the title compound.

B. Use in Materials Science

The rigid, planar structure of the benzofuran ring system makes its derivatives of interest in materials science.[1] By functionalizing the 5-position, researchers can tune the electronic and photophysical properties of the molecule for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and polymers.[1]

Safety, Handling, and Storage

As a brominated organic compound, this compound requires careful handling in a laboratory setting.[1]

  • Hazard Identification: It is classified as harmful and an irritant. Hazard statements indicate it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling Precautions: Avoid inhalation of dust/fumes and prevent contact with skin and eyes.[1][2] In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store at room temperature.[2]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.[1]

Conclusion

This compound is a high-value chemical intermediate owing to its versatile reactivity and the biological significance of its core structure. Its straightforward synthesis and the strategic utility of its bromine handle for cross-coupling reactions make it an indispensable tool for chemists in both pharmaceutical and materials science research. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in creating novel and complex molecular architectures.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzofuran scaffold is a privileged heterocyclic motif central to the design of numerous pharmacologically active agents and functional materials.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[2][3] Ethyl 5-bromobenzofuran-2-carboxylate (CAS No. 84102-69-2) is a key intermediate in this field, offering a versatile platform for further molecular elaboration. The presence of a bromine atom at the C5-position and an ethyl ester at the C2-position provides two distinct and chemically orthogonal handles for diversification, making it an invaluable building block in medicinal chemistry and organic synthesis.[1] This guide provides a comprehensive overview of a robust and widely adopted synthetic protocol for this compound, delves into the underlying reaction mechanisms, and details the essential analytical techniques for its thorough characterization.

Introduction: The Strategic Importance of Halogenated Benzofurans

Benzofuran derivatives have consistently captured the attention of the scientific community due to their prevalence in natural products and their successful application in drug discovery.[2][4] The strategic introduction of a halogen, such as bromine, onto the benzofuran core significantly enhances its synthetic utility. The bromine atom serves as a linchpin for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the systematic exploration of chemical space around the benzofuran scaffold, a critical process in lead optimization.

This document focuses on this compound, a compound that elegantly combines the stability of the benzofuran ring with the synthetic versatility of its substituents. We will explore its synthesis from readily available precursors, providing not just a protocol but the scientific rationale behind each step, empowering researchers to adapt and troubleshoot the methodology effectively.

Synthetic Strategy: A Mechanistic Approach

The most common and efficient synthesis of this compound proceeds via a two-step, one-pot reaction sequence starting from 5-bromosalicylaldehyde. The overarching strategy involves an initial Williamson ether synthesis followed by an intramolecular cyclization and dehydration.[5][6]

Key Precursors
  • 5-Bromosalicylaldehyde (2-Hydroxy-5-bromobenzaldehyde): This starting material is commercially available but can also be prepared by the electrophilic bromination of salicylaldehyde.[7] The presence of the activating hydroxyl group directs bromination primarily to the para position.

  • Ethyl Bromoacetate or Diethyl Bromomalonate: These are common, commercially available C2-synthons that provide the atoms necessary to form the furan ring and introduce the C2-ester functionality.[8][9] Ethyl bromoacetate is frequently used for its efficiency and cost-effectiveness.[9]

  • Base: A weak to moderate base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial.[8][9] Its role is to deprotonate the acidic phenolic hydroxyl group of the salicylaldehyde, activating it for the subsequent nucleophilic attack.

Reaction Mechanism

The synthesis unfolds through a logical sequence of well-established organic reactions.

  • Step 1: Phenoxide Formation. The base abstracts the acidic proton from the hydroxyl group of 5-bromosalicylaldehyde, forming a resonance-stabilized phenoxide ion. This step is critical as the phenoxide is a much stronger nucleophile than the parent phenol.

  • Step 2: Williamson Ether Synthesis (Sₙ2 Alkylation). The generated phenoxide ion acts as a nucleophile, attacking the electrophilic α-carbon of ethyl bromoacetate in a classic Sₙ2 reaction.[5][6] This displaces the bromide leaving group and forms an intermediate ether, ethyl 2-((4-bromo-2-formyl)phenoxy)acetate.

  • Step 3: Intramolecular Cyclization and Dehydration. The reaction is driven to completion by an intramolecular condensation. The base can facilitate the formation of an enolate from the methylene group adjacent to the ester. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde group on the same molecule. The subsequent cyclization forms a five-membered ring intermediate, which readily undergoes dehydration (elimination of a water molecule) upon heating to yield the thermodynamically stable aromatic furan ring system.

Reaction_Mechanism Figure 1: Reaction Mechanism for Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_product Final Product A 5-Bromosalicylaldehyde C Phenoxide Ion (Nucleophile) A->C Deprotonation (Step 1) B Ethyl Bromoacetate D Ether Intermediate B->D Williamson Ether Synthesis (Sₙ2, Step 2) Base K₂CO₃ (Base) Base->C C->D Williamson Ether Synthesis (Sₙ2, Step 2) E Ethyl 5-bromobenzofuran- 2-carboxylate D->E Intramolecular Cyclization & Dehydration (Step 3)

Caption: Figure 1: Reaction Mechanism for Synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established literature methods.[8][9] Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Materials and Reagents
Reagent/MaterialCAS No.Molecular WeightQuantityMoles (mmol)
5-Bromosalicylaldehyde1761-61-1201.025.0 g24.87
Ethyl Bromoacetate105-36-2167.004.57 g (3.1 mL)27.36
Potassium Carbonate (anhydrous)584-08-7138.216.87 g49.74
N,N-Dimethylformamide (DMF)68-12-273.0980 mL-
Ethyl Acetate141-78-688.11As needed-
n-Hexane110-54-386.18As needed-
Deionized Water7732-18-518.02As needed-
Brine (sat. NaCl)--As needed-
Anhydrous MgSO₄ or Na₂SO₄--As needed-
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromosalicylaldehyde (5.0 g, 24.87 mmol) and anhydrous potassium carbonate (6.87 g, 49.74 mmol).

  • Solvent and Reagent Addition: Add N,N-Dimethylformamide (DMF, 80 mL) to the flask. Begin vigorous stirring to create a suspension. Slowly add ethyl bromoacetate (3.1 mL, 27.36 mmol) to the mixture at room temperature using a syringe or dropping funnel.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexane).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (approx. 400 mL) and stir vigorously for 30 minutes. A solid precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water to remove DMF and inorganic salts.

  • Purification: The most effective method for purification is recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol or ethyl acetate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. A white to off-white solid is typically obtained.[9]

Experimental_Workflow Figure 2: Experimental Workflow A 1. Charge Flask - 5-Bromosalicylaldehyde - K₂CO₃ - DMF B 2. Add Reagent - Ethyl Bromoacetate (slowly) A->B C 3. Heat & Stir - 80-90 °C, 4-6h - Monitor by TLC B->C D 4. Quench & Precipitate - Cool to RT - Pour into ice water C->D E 5. Isolate Crude Product - Vacuum Filtration - Wash with H₂O D->E F 6. Purify - Recrystallization (Ethanol) - Filter & Dry E->F G Final Product Ethyl 5-bromobenzofuran- 2-carboxylate F->G

Caption: Figure 2: Experimental Workflow.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Physical and Chemical Properties
PropertyValueReference
IUPAC Name ethyl 5-bromo-1-benzofuran-2-carboxylate[1][10]
Molecular Formula C₁₁H₉BrO₃[1][11]
Molecular Weight 269.09 g/mol [1][10]
Appearance White to light yellow solid[9][12]
Melting Point 69-72 °C[11][12]
Boiling Point ~328 °C at 760 mmHg[11][12]
Solubility Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate).
Spectroscopic Analysis

The following data represent typical expected values for this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): (300-400 MHz, CDCl₃)

    • δ ~7.71 (d, 1H): Aromatic proton at C7, appears as a doublet.[9]

    • δ ~7.40 (m, 3H): Overlapping signals corresponding to the aromatic protons at C4 and C6, and the furan proton at C3.[9]

    • δ ~4.35 (q, 2H): Methylene protons (-O-CH₂-CH₃) of the ethyl ester, appear as a quartet due to coupling with the methyl protons.[9]

    • δ ~1.34 (t, 3H): Methyl protons (-O-CH₂-CH₃) of the ethyl ester, appear as a triplet due to coupling with the methylene protons.[9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (75-100 MHz, CDCl₃)

    • δ ~160-165: Carbonyl carbon (C=O) of the ester.

    • δ ~150-155: Aromatic carbons attached to oxygen (C7a, C5-Br).

    • δ ~110-130: Remaining aromatic and furan carbons.

    • δ ~61: Methylene carbon (-O-CH₂-) of the ethyl ester.

    • δ ~14: Methyl carbon (-CH₃) of the ethyl ester.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): (KBr Pellet or ATR, cm⁻¹)

    • ~1720-1735 cm⁻¹: Strong absorption due to the C=O stretch of the ester group.[13]

    • ~1600, 1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.[14]

    • ~1200-1300 cm⁻¹: C-O stretching of the ester and furan ether.

    • ~1100 cm⁻¹: C-O-C asymmetric stretch of the furan ring.

    • ~500-600 cm⁻¹: C-Br stretching vibration.

  • Mass Spectrometry (MS):

    • Electron Ionization (EI): The molecular ion peak (M⁺) will appear as a characteristic doublet with approximately equal intensity at m/z 268 and 270, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).

Conclusion

This guide has detailed a reliable and well-documented method for the synthesis of this compound, a high-value intermediate for pharmaceutical and materials science research. By understanding the underlying mechanistic principles of the Williamson ether synthesis and subsequent intramolecular cyclization, researchers are well-equipped to execute this procedure with high efficiency. The comprehensive characterization data provided serves as a benchmark for verifying the successful synthesis and purity of the final product, ensuring its suitability for downstream applications. The strategic positioning of the bromo and ester functionalities makes this compound a cornerstone for the development of novel and complex benzofuran derivatives.

References

Ethyl 5-bromobenzofuran-2-carboxylate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 5-bromobenzofuran-2-carboxylate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, reactivity, and applications, grounding all information in authoritative scientific data. Our focus is on not just the "what" but the "why," offering insights into the causality behind its synthetic pathways and its functional significance in modern chemical and pharmaceutical research.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted benzofuran derivative. The benzofuran motif, a fusion of benzene and furan rings, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The presence of a bromine atom at the 5-position and an ethyl carboxylate group at the 2-position makes this molecule a versatile intermediate for further chemical modification.[1]

The compound's structure has been elucidated and confirmed through various analytical techniques, including X-ray crystallography, which reveals an approximately planar molecule.[2]

Table 1: Chemical Identifiers and Properties

IdentifierValueSource(s)
IUPAC Name ethyl 5-bromo-1-benzofuran-2-carboxylate[1][3]
CAS Number 84102-69-2[1][3]
Molecular Formula C₁₁H₉BrO₃[1][3][4]
Molecular Weight 269.09 g/mol [1][3]
Canonical SMILES CCOC(=O)C1=CC2=C(O1)C=CC(=C2)Br[1][4]
InChI Key XLJWAHXKBCDQNP-UHFFFAOYSA-N[1][3]

Table 2: Physicochemical Data

PropertyValueSource(s)
Physical Form Solid, Powder[5]
Melting Point 69-72 °C
Boiling Point 328.3 ± 22.0 °C at 760 mmHg
Purity Typically ≥97-98%[5]
Storage Store at room temperature or 2-8°C, sealed in a dry place.[6]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and yield. A prevalent and efficient method involves the reaction of 5-bromosalicylaldehyde with an ethyl haloacetate derivative.[2][7] This approach leverages a tandem reaction sequence involving an initial O-alkylation (Williamson ether synthesis) followed by an intramolecular condensation/cyclization.

Representative Synthetic Protocol

This protocol is based on a common synthetic route starting from 5-bromosalicylaldehyde and ethyl bromoacetate.[7]

Objective: To synthesize this compound.

Materials:

  • 5-Bromosalicylaldehyde

  • Ethyl bromoacetate

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or 2-Butanone (MEK)

  • Ice water

  • Ethyl ether (for extraction, if needed)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromosalicylaldehyde (1.0 eq.) and a base such as cesium carbonate (1.0 eq.) or potassium carbonate (2.0 eq.) in a suitable solvent like DMF or 2-butanone.[2][7]

  • Addition of Reagent: Stir the mixture well. Slowly add ethyl bromoacetate (2.0 eq.) to the reaction mixture at room temperature.[7]

  • Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then increase the temperature to 120 °C (for DMF) or reflux (for 2-butanone) for 2-14 hours.[2][7] The causality here is that the initial O-alkylation of the phenolic hydroxyl group by ethyl bromoacetate is followed by a base-mediated intramolecular aldol-type condensation, where the newly formed enolate attacks the aldehyde carbonyl group. The subsequent dehydration leads to the formation of the furan ring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice water and stir vigorously for 30 minutes to precipitate the product.[7]

  • Purification: Collect the precipitate by filtration. Wash the filter cake with water and dry to obtain the crude product.[7] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[2]

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification A 5-Bromosalicylaldehyde Mix Mix & Stir at RT A->Mix B Ethyl Bromoacetate B->Mix C Base (e.g., Cs₂CO₃) C->Mix D Solvent (e.g., DMF) D->Mix Heat Heat (e.g., 120°C) Mix->Heat 30 min Cool Cool to RT Heat->Cool 2-14 hrs Precipitate Precipitate in Ice Water Cool->Precipitate Filter Filter & Wash Precipitate->Filter Dry Dry Filter->Dry Final Ethyl 5-bromobenzofuran- 2-carboxylate Dry->Final

Chemical Reactivity and Applications in Drug Development

This compound is a valuable building block primarily due to its reactive sites, which allow for diverse chemical transformations.[1]

  • Nucleophilic Aromatic Substitution: The bromine atom at the 5-position is susceptible to replacement by various nucleophiles, often facilitated by transition metal catalysis (e.g., Suzuki, Buchwald-Hartwig couplings). This allows for the introduction of a wide range of functional groups, crucial for structure-activity relationship (SAR) studies.

  • Ester Group Manipulation: The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions. It can also be reduced to an alcohol.

  • Cyclization Reactions: The benzofuran core can participate in cyclization reactions to form more complex polycyclic systems of interest in medicinal chemistry.[1]

Role as a Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs).[1][5] Its derivatives are explored for various therapeutic areas. Benzofuran-containing molecules are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1]

Inhibition of Cytochrome P450 Enzymes

A significant finding is the ability of this compound to inhibit cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19.[1] These enzymes are central to drug metabolism in the body.

  • Expertise Insight: The inhibition of specific CYP enzymes is a double-edged sword in drug development. While it can lead to undesirable drug-drug interactions, it can also be exploited therapeutically. For instance, a CYP inhibitor can be co-administered with another drug to boost the latter's plasma concentration and therapeutic effect (a "booster" strategy). This property makes the compound a valuable tool for pharmacology and toxicology studies.[1]

Applications cluster_pharma Pharmaceutical Development cluster_synthesis Organic Synthesis cluster_materials Material Science Core Ethyl 5-bromobenzofuran- 2-carboxylate CYP CYP450 Inhibition Studies (CYP1A2, CYP2C19) Core->CYP API API Intermediate Core->API BuildingBlock Versatile Building Block Core->BuildingBlock Polymer Polymer Chemistry Core->Polymer Potential Use LeadGen Lead Compound Generation Derivatives Synthesis of Novel Benzofuran Derivatives BuildingBlock->Derivatives Derivatives->LeadGen

Spectroscopic and Structural Characterization

Confirmation of the structure and purity of this compound relies on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is a primary tool for structural confirmation. A representative spectrum in CDCl₃ shows characteristic signals: a triplet around 1.34 ppm and a quartet around 4.35 ppm for the ethyl group protons, and a multiplet and doublet between 7.39-7.71 ppm for the aromatic protons on the benzofuran ring system.[7]

  • Mass Spectrometry (MS): The molecular weight is confirmed by MS, with a predicted monoisotopic mass of 267.9735 Da.[3][4]

  • X-ray Crystallography: Single-crystal X-ray diffraction has provided definitive structural proof, detailing bond lengths and angles and confirming the planarity of the benzofuran ring system.[2] The crystal system is monoclinic.[2]

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential. The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Table 3: GHS Hazard Information

PictogramSignal WordHazard StatementsPrecautionary StatementsSource(s)
alt text
Warning H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Handling Recommendations:

  • Use only in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a dry, cool place.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically functionalized molecule that serves as a cornerstone for innovation in medicinal chemistry and organic synthesis. Its defined structure, well-understood synthetic pathways, and versatile reactivity make it an indispensable tool for developing novel therapeutics and complex molecular architectures. The insights into its biological activity as a CYP450 inhibitor further underscore its importance in pharmacological research. Adherence to strict safety protocols is mandatory when handling this compound to ensure a safe and effective research environment.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 5-bromobenzofuran-2-carboxylate, a key intermediate in pharmaceutical and materials science research.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a deeper understanding of the structural information encoded within each spectrum. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both theoretical interpretations and practical experimental considerations.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid heterocyclic core, the benzofuran ring system, substituted with a bromine atom and an ethyl ester group.[3] These features give rise to a distinct spectroscopic fingerprint that allows for unambiguous identification and characterization.

Molecular Formula: C₁₁H₉BrO₃[3]

Molecular Weight: 269.09 g/mol [3]

CAS Number: 84102-69-2[3]

The following sections will provide a detailed breakdown of the expected and reported spectroscopic data for this compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹H NMR Data Summary

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.71d1HH-4
7.39m3HH-3, H-6, H-7
4.35q2H-OCH₂CH₃
1.34t3H-OCH₂CH₃

Data sourced from ChemicalBook.[4]

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 7.0-8.0): The signals in this region are characteristic of protons attached to the benzofuran ring. The downfield shift is due to the deshielding effect of the aromatic ring current. The signal at δ 7.71 is assigned to the H-4 proton, which is deshielded by the adjacent bromine atom and the ring oxygen. The multiplet at δ 7.39 accounts for the remaining three aromatic protons (H-3, H-6, and H-7). For a more precise analysis, higher field NMR instrumentation would be beneficial to resolve the coupling patterns of these protons.

  • Ethyl Ester Group (δ 1.34 and 4.35): The ethyl group of the ester functionality gives rise to a classic triplet and quartet pattern. The quartet at δ 4.35 is due to the methylene protons (-OCH₂-), which are split by the three adjacent methyl protons. The triplet at δ 1.34 corresponds to the methyl protons (-CH₃), split by the two adjacent methylene protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Based on the structure and known substituent effects on benzofuran, a predicted ¹³C NMR spectrum is presented below.

Predicted ¹³C NMR Data Summary

Chemical Shift (δ) ppmAssignment
~160C=O (ester)
~155C-7a
~145C-2
~130C-3a
~128C-6
~125C-4
~115C-5 (C-Br)
~112C-7
~110C-3
~61-OCH₂CH₃
~14-OCH₂CH₃

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, around 160 ppm.

  • Aromatic and Heterocyclic Carbons: The eight carbons of the benzofuran ring system will appear in the region of approximately 110-155 ppm. The carbon attached to the bromine (C-5) is anticipated to be around 115 ppm. The carbons attached to oxygen (C-2 and C-7a) will be significantly downfield.

  • Ethyl Group Carbons: The methylene carbon (-OCH₂) is expected around 61 ppm, and the methyl carbon (-CH₃) will be the most upfield signal at approximately 14 ppm.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). Transfer Transfer solution to a 5 mm NMR tube. Dissolve->Transfer Insert Insert the NMR tube into the spectrometer. Lock Lock on the deuterium signal of the solvent. Insert->Lock Shim Shim the magnetic field to optimize homogeneity. Lock->Shim Acquire Acquire ¹H and ¹³C spectra using standard pulse sequences. Shim->Acquire FT Fourier Transform the FID. Phase Phase correct the spectrum. FT->Phase Baseline Apply baseline correction. Phase->Baseline Integrate Integrate the signals (for ¹H). Baseline->Integrate Reference Reference the spectrum to the residual solvent peak or TMS. Integrate->Reference cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of molecular bonds upon absorption of infrared radiation.

Predicted Key IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2980-2850C-H stretchAliphatic (ethyl)
~1725-1705C=O stretchα,β-unsaturated ester
~1600-1450C=C stretchAromatic ring
~1250-1000C-O stretchEster and ether
~800-600C-Br stretchAryl bromide

Interpretation of the Predicted IR Spectrum:

  • Carbonyl Stretch: The most intense and characteristic peak in the IR spectrum is expected to be the C=O stretch of the ester, appearing around 1715 cm⁻¹. The conjugation with the furan ring is expected to lower this frequency from that of a typical saturated ester.

  • C-H Stretches: Aromatic C-H stretches will be observed as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear as stronger bands below 3000 cm⁻¹.

  • Aromatic Region: The C=C stretching vibrations of the benzofuran ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • "Fingerprint" Region: The region below 1300 cm⁻¹ will contain the C-O stretching vibrations of the ester and the furan ether linkage, as well as the C-Br stretch. This region is often complex but is unique to the molecule.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

FTIR_KBr_Workflow Grind Grind 1-2 mg of sample with ~100 mg of dry KBr powder in an agate mortar. Press Transfer the mixture to a pellet press and apply pressure to form a transparent pellet. Grind->Press Analyze Place the pellet in the FTIR sample holder and acquire the spectrum. Press->Analyze

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zInterpretation
268/270Molecular ion [M]⁺ and [M+2]⁺
223/225[M - OCH₂CH₃]⁺
195/197[M - COOCH₂CH₃]⁺
144[M - Br - CO]⁺
116[M - Br - CO - C₂H₄]⁺

Interpretation of the Predicted Mass Spectrum:

  • Molecular Ion Peak: A key feature will be the molecular ion peak, which will appear as a doublet at m/z 268 and 270 with a relative intensity of approximately 1:1. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

  • Major Fragmentation Pathways:

    • Loss of the ethoxy group: A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), leading to an acylium ion at m/z 223/225.

    • Loss of the entire ester side chain: Cleavage of the bond between the benzofuran ring and the ester group would result in a fragment at m/z 195/197.

    • Subsequent fragmentations: Further fragmentation of these initial ions, such as the loss of carbon monoxide (CO), can also be expected.

MS_Fragmentation M [M]⁺˙ m/z 268/270 F1 [M - OCH₂CH₃]⁺ m/z 223/225 M->F1 - •OCH₂CH₃ F2 [M - COOCH₂CH₃]⁺ m/z 195/197 M->F2 - •COOCH₂CH₃ F3 [M - Br]⁺ m/z 189 M->F3 - •Br F4 [F3 - CO]⁺ m/z 161 F3->F4 - CO

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

A standard protocol involves introducing a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC). The molecules are then ionized in the gas phase by a high-energy electron beam, and the resulting ions are separated and detected based on their mass-to-charge ratio.

Conclusion

The spectroscopic data presented in this guide provide a detailed and multi-faceted characterization of this compound. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous confirmation of its molecular structure. While some of the data presented is predictive due to the limited availability of published experimental spectra, the interpretations are grounded in well-established spectroscopic principles and data from closely related compounds. This guide serves as a valuable resource for any scientist working with this compound, enabling confident identification and a deeper understanding of its chemical properties.

References

Crystal Structure Analysis of Ethyl 5-bromobenzofuran-2-carboxylate: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of Ethyl 5-bromobenzofuran-2-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental workflow, from initial synthesis to the elucidation of the final crystal structure and its supramolecular features. The narrative emphasizes the causality behind methodological choices, ensuring a deep understanding of the process.

Introduction: The Significance of Structural Elucidation

This compound belongs to the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science due to the diverse biological activities of its derivatives.[1][2] The molecular formula is C₁₁H₉BrO₃, and its molecular weight is approximately 269.09 g/mol .[1][3] Understanding the precise three-dimensional arrangement of atoms within a molecule is fundamental to comprehending its physicochemical properties, reactivity, and biological interactions. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for obtaining this information, providing unambiguous details on molecular geometry, conformation, and intermolecular interactions that govern the solid-state architecture.[4][5]

This guide details the complete process for determining the crystal structure of this compound, serving as a robust case study for the structural analysis of small organic molecules.

Experimental Workflow: A Step-by-Step Protocol

The journey from a powdered compound to a fully refined crystal structure is a multi-stage process that demands precision at every step. The overall workflow is designed to first synthesize and purify the material, then grow high-quality single crystals, and finally analyze these crystals using X-ray diffraction.

G cluster_0 Material Preparation cluster_1 X-ray Diffraction Analysis cluster_2 Final Validation & Analysis synthesis Synthesis of This compound purification Purification of Crude Product synthesis->purification Crude Product crystallization Single Crystal Growth purification->crystallization Purified Compound data_collection SC-XRD Data Collection crystallization->data_collection High-Quality Crystal data_processing Data Processing (Integration & Scaling) data_collection->data_processing Raw Diffraction Images structure_solution Structure Solution (Direct Methods) data_processing->structure_solution Reflection File (hkl) structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model validation Model Validation (CIF Check) structure_refinement->validation Refined Structure (CIF) analysis Analysis of Geometry & Intermolecular Interactions validation->analysis deposition Database Deposition (e.g., CCDC) analysis->deposition G start Reflection Data (Intensities) direct_methods Solve Phase Problem (Direct Methods) start->direct_methods e_map Calculate Initial Electron Density Map direct_methods->e_map Initial Phases build_model Build Initial Atomic Model e_map->build_model Identify Atom Positions refine_cycle Least-Squares Refinement: Adjust Atomic Positions & Displacement Parameters build_model->refine_cycle Initial Model fourier_map Calculate Difference Fourier Map (Fo-Fc) refine_cycle->fourier_map Calculate Fo vs. Fc check_model Inspect Map for Missing/Misplaced Atoms fourier_map->check_model check_model->refine_cycle Model Incomplete (Rebuild & Re-refine) final_model Final Validated Model check_model->final_model Model Complete

References

An In-Depth Technical Guide to Ethyl 5-bromobenzofuran-2-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromobenzofuran-2-carboxylate is a halogenated heterocyclic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, featuring both an electron-rich benzofuran ring system with a reactive bromine atom and a versatile ester moiety, makes it a valuable synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, detailed synthetic protocols, characteristic reactivity, and significant applications, particularly in the realm of drug discovery. Special attention is given to its role as an intermediate for pharmacologically active agents and its interaction with biological targets such as cytochrome P450 enzymes.

Introduction: The Significance of a Versatile Heterocyclic Synthon

Benzofuran derivatives are a prominent class of heterocyclic compounds ubiquitous in nature and central to the development of numerous pharmaceuticals.[1] These scaffolds exhibit a wide spectrum of biological activities, including anti-tumor, antibacterial, anti-inflammatory, and antiviral properties.[1] Within this important family, this compound (CAS No. 84102-69-2) has emerged as a particularly strategic intermediate.

The molecule's structure is distinguished by three key features:

  • A Benzofuran Core: This fused ring system is a common motif in biologically active molecules.

  • A Bromine Atom at the 5-position: This halogen provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of molecular diversity.[2]

  • An Ethyl Ester at the 2-position: This functional group can be readily hydrolyzed, reduced, or converted into other derivatives, serving as a second point for chemical modification.[2]

This guide synthesizes critical data to provide researchers with a practical and in-depth understanding of this compound, facilitating its effective use in the laboratory and in the design of novel chemical entities.

Physicochemical and Structural Properties

The physical state of this compound is typically a white to yellow solid at room temperature.[3][4] Its fundamental properties are summarized below for quick reference.

Key Physical and Chemical Data
PropertyValueSource(s)
CAS Number 84102-69-2[2][3][4]
Molecular Formula C₁₁H₉BrO₃[2][5][6]
Molecular Weight 269.09 g/mol [2][3][6]
IUPAC Name ethyl 5-bromo-1-benzofuran-2-carboxylate[2][3][6]
Appearance White to yellow solid/powder[3][4]
Melting Point 58 - 72 °C[3][4][5]
Boiling Point 328.3 ± 22.0 °C at 760 mmHg[3][5]
Density ~1.52 g/cm³[5]
Purity Typically ≥97-98%[3][7]
Structural and Spectroscopic Characterization

Crystallography: X-ray crystallography studies reveal that the molecule is approximately planar.[8][9] The fused benzofuran ring system shows a maximum atomic deviation of only 0.024 (5) Å.[9] This planarity can facilitate π–π stacking interactions in both solid-state packing and biological receptor binding.[8]

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear diagnostic signature for the molecule's structure. A representative spectrum in CDCl₃ shows characteristic signals:

  • Ethyl Group: A triplet around δ 1.34 ppm (3H, -CH₃) and a quartet around δ 4.35 ppm (2H, -CH₂-).[4]

  • Aromatic Protons: A multiplet in the region of δ 7.39-7.71 ppm, corresponding to the protons on the benzofuran ring system.[4] The proton at the 3-position typically appears as a singlet, while the protons on the benzene ring will show coupling patterns consistent with their substitution.

Synthesis and Chemical Reactivity

The compound's utility stems from its straightforward synthesis and predictable reactivity, making it a reliable building block.

Common Synthetic Routes

Several methods exist for the synthesis of this compound.[2] Two prevalent approaches are:

  • Fischer Esterification: This is a classic and high-yielding method starting from the corresponding carboxylic acid.[4]

  • Cyclization from Phenolic Aldehydes: This involves the reaction of 5-bromosalicylaldehyde with a bromomalonic ester derivative, followed by cyclization.[8]

The Fischer esterification is often preferred for its simplicity and efficiency.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes the synthesis from 5-bromo-1-benzofuran-2-carboxylic acid, a method reported to achieve high yields.[4]

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-1-benzofuran-2-carboxylic acid (e.g., 5.01 g, 20.8 mmol) in absolute ethanol (150 ml).[4] The ethanol acts as both the solvent and the esterifying reagent.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (15 ml) to the solution while stirring.[4] Sulfuric acid serves as the Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity.

  • Reaction: Heat the mixture to reflux and maintain stirring for approximately 2 hours.[4] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up (Quenching & Extraction): After the reaction is complete, cool the mixture to room temperature. Reduce the volume by removing the excess ethanol under reduced pressure.[4] Carefully pour the residue into ice water and neutralize it with a saturated sodium bicarbonate solution to quench the sulfuric acid catalyst.[4]

  • Isolation: Extract the aqueous mixture with a suitable organic solvent, such as ethyl ether or ethyl acetate (e.g., 4 x 100 ml).[4]

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.[4] Further purification can be achieved by recrystallization from a solvent like ethanol to obtain the final product as a white or yellow solid.[4][8]

SynthesisWorkflow cluster_reactants Reactants cluster_reagents Reagents Reactant1 5-Bromo-1-benzofuran- 2-carboxylic Acid Process Reflux, 2h Reactant1->Process Reactant2 Ethanol (Excess) Reactant2->Process Reagent1 H₂SO₄ (cat.) Reagent1->Process Product Ethyl 5-bromobenzofuran- 2-carboxylate Process->Product

Caption: Fischer Esterification Workflow.

Key Chemical Reactions

The bifunctional nature of this compound allows for selective chemical transformations at two primary sites.[2]

Caption: Key Reactive Sites of the Molecule.

  • Site A (C-Br Bond): The bromine atom is susceptible to a wide range of metal-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, alkyl, or alkynyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).

  • Site B (Ester Moiety): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide via aminolysis. These transformations enable further functionalization or modification of the molecule's polarity and hydrogen bonding capabilities.[2]

Applications in Research and Drug Development

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules with potential therapeutic value.[2]

  • Building Block for Pharmaceuticals: Its derivatives are integral to the synthesis of various bioactive compounds.[2] For instance, related aminobenzofuran structures are precursors to drugs like Vilazodone, an antidepressant.[10]

  • Enzyme Inhibition Studies: Research has shown that this compound itself can act as an inhibitor of several cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19.[2] These enzymes are critical for drug metabolism, and their inhibition can have significant pharmacological implications, including altering the pharmacokinetics of co-administered drugs. This property makes the compound a useful tool in drug metabolism and toxicology studies.

  • Lead Compound for New Therapies: The benzofuran core is associated with potential anti-inflammatory and anticancer properties, making this compound and its derivatives attractive starting points for lead optimization campaigns in these therapeutic areas.[2]

  • Materials Science: Derivatives of this compound may also be explored for applications in polymer chemistry and materials science due to their unique structural and electronic properties.[2]

Safety and Handling

As with any laboratory chemical, proper handling is essential. This compound is classified as harmful and an irritant.

  • GHS Classification: The compound is associated with the GHS07 pictogram (Harmful).[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[3][11]

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile and enabling tool for chemical innovation. Its well-defined physicochemical properties, accessible synthesis, and predictable, bifunctional reactivity provide researchers in organic synthesis and drug discovery with a reliable platform for creating novel and complex molecules. Its demonstrated biological activity as an enzyme inhibitor further underscores its importance. As the search for new therapeutics and advanced materials continues, the strategic application of such well-characterized building blocks will remain fundamental to scientific progress.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-bromobenzofuran-2-carboxylate is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry.[1] Its benzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[2][3] The presence of a bromine atom at the 5-position and an ethyl ester at the 2-position provides reactive handles for further chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents and materials.[1] Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective handling, storage, and application in research and development. This guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and practical experimental protocols for its characterization.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₉BrO₃[1]
Molecular Weight 269.09 g/mol [1][4]
Appearance Solid
Melting Point 69-72 °C
Boiling Point 328.3 ± 22.0 °C at 760 mmHg
CAS Number 84102-69-2[1]

Solubility Profile

The molecule possesses both polar (ester group) and non-polar (brominated benzofuran ring) regions. This amphiphilic nature suggests it will exhibit a range of solubilities in different solvents. It is expected to be miscible with many common organic solvents and have low solubility in water.[6]

Predicted Solubility

The following table provides a predicted solubility profile for this compound in common laboratory solvents. These predictions are based on its chemical structure and general solubility principles for organic compounds.[5][6]

SolventPolarityPredicted SolubilityRationale
Water HighLowThe large non-polar benzofuran ring outweighs the polarity of the ester group.
Methanol HighSolubleThe polar alcohol can interact with the ester group.
Ethanol HighSolubleSimilar to methanol, the ethyl group of the solvent may enhance solubility.
Acetone MediumSolubleAprotic polar solvent capable of dissolving both polar and non-polar compounds.
Ethyl Acetate MediumSolubleThe ester functionality is compatible with the compound's ester group.
Dichloromethane MediumSolubleA common solvent for a wide range of organic compounds.
Hexane LowSparingly SolubleThe polarity of the ester group may limit solubility in highly non-polar solvents.
Toluene LowSolubleThe aromatic nature of the solvent can interact with the benzofuran ring.
Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a method for determining the solubility of this compound.

Objective: To determine the approximate solubility of this compound in various solvents at ambient temperature.

Materials:

  • This compound

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, toluene)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

Procedure:

  • Preparation: Label a series of test tubes, one for each solvent to be tested.

  • Solvent Addition: Add a fixed volume (e.g., 1 mL) of each solvent to its respective test tube.[5]

  • Solute Addition: Weigh a small, known amount of this compound (e.g., 10 mg) and add it to the first test tube.

  • Mixing: Vigorously shake or vortex the test tube for 60 seconds to facilitate dissolution.[5]

  • Observation: Visually inspect the solution for any undissolved solid.

  • Incremental Addition: If the solid dissolves completely, add another known amount (e.g., 10 mg) of the compound and repeat steps 4 and 5. Continue this process until the compound no longer fully dissolves, indicating that saturation has been reached.

  • Quantification: The approximate solubility can be calculated based on the total amount of solute dissolved in the known volume of solvent (e.g., in mg/mL).

  • Repeat for all Solvents: Repeat steps 3-7 for each of the selected solvents.

Data Reporting: The results should be reported as a range (e.g., "sparingly soluble," "soluble," "freely soluble") or as an approximate concentration (e.g., "~50 mg/mL").

G cluster_protocol Solubility Determination Workflow A Prepare labeled test tubes with 1 mL of each solvent B Add a known mass (e.g., 10 mg) of this compound A->B C Vortex for 60 seconds B->C D Visually inspect for undissolved solid C->D E Solid Dissolved? D->E F Add another known mass of the compound E->F Yes G Saturation reached. Calculate approximate solubility. E->G No F->C H Repeat for all selected solvents G->H

Caption: Workflow for the experimental determination of solubility.

Chemical Stability

The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that can affect its safety and efficacy. Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[7] For this compound, potential degradation pathways could include hydrolysis of the ester, and degradation of the benzofuran ring system under harsh conditions.

Potential Degradation Pathways
  • Hydrolytic Degradation: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 5-bromobenzofuran-2-carboxylic acid and ethanol. The rate of hydrolysis is expected to be pH-dependent.

  • Oxidative Degradation: While the benzofuran ring is relatively stable, strong oxidizing agents could potentially lead to ring-opening or other oxidative transformations.

  • Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The melting point of 69-72 °C suggests it is stable at ambient temperatures.

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common phenomenon for aromatic and heterocyclic compounds.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[8] The following protocol is based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines.[7][9]

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

Analytical Method: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector is recommended for the separation and quantification of the parent compound and its degradation products.

Stress Conditions:

  • Acidic Hydrolysis:

    • Dissolve the compound in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Withdraw samples at various time points, neutralize with an equivalent amount of base, and analyze by HPLC.

  • Basic Hydrolysis:

    • Dissolve the compound in a suitable organic solvent and dilute with 0.1 M NaOH.

    • Maintain the solution at room temperature or slightly elevated temperature (e.g., 40 °C) for a defined period.

    • Withdraw samples, neutralize with an equivalent amount of acid, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a defined period.

    • Withdraw samples and analyze by HPLC.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat in a calibrated oven at a temperature below its melting point (e.g., 60 °C) for an extended period.

    • Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.

  • Photostability:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples by HPLC.

Data Analysis:

  • Monitor the decrease in the peak area of the parent compound.

  • Identify and quantify any degradation products that are formed.

  • Perform mass balance calculations to account for all the material.

G cluster_stability Forced Degradation Study Workflow Start This compound Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1 M NaOH, 40°C) Start->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (Solid, 60°C) Start->Thermal Photo Photostability (ICH Q1B Light Exposure) Start->Photo Analysis Analyze all samples by a Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradation Products & Establish Degradation Profile Analysis->End

Caption: Workflow for the forced degradation study of this compound.

Handling and Storage

Safety Precautions:

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1][4]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[10]

  • In case of contact with eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice/attention.[10]

Storage Recommendations:

  • Store in a well-ventilated place. Keep the container tightly closed.

  • It is recommended to store at room temperature or under inert atmosphere at 2-8°C for long-term storage.[11]

Conclusion

This compound is a key synthetic intermediate whose utility is underpinned by its physicochemical properties. While specific experimental data on its solubility and stability are limited, this guide provides a robust framework for its characterization. The predicted solubility profile suggests good solubility in common organic solvents, which can be confirmed and quantified using the provided experimental protocol. The stability of the compound is expected to be influenced by pH, oxidative stress, and light exposure. The detailed forced degradation protocol, aligned with ICH guidelines, offers a systematic approach to understanding its degradation pathways and developing stability-indicating analytical methods. By following the methodologies outlined in this guide, researchers, scientists, and drug development professionals can ensure the reliable and effective use of this compound in their applications.

References

The Ascendancy of the Brominated Benzofuran Scaffold: A Technical Guide to its Pharmacological Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of Brominated Heterocycles

For researchers, scientists, and drug development professionals, the benzofuran motif represents a privileged scaffold, a foundational structure in medicinal chemistry known for its diverse and potent biological activities.[1][2][3] The strategic introduction of a bromine atom onto this versatile core has been shown to significantly enhance its pharmacological profile, particularly in the realm of oncology.[1][4] This guide provides an in-depth exploration of the pharmacology of brominated benzofurans, offering a technical roadmap for their synthesis, investigation, and potential therapeutic applications. We will delve into the causality behind experimental choices, present validated protocols, and explore the intricate signaling pathways influenced by this promising class of compounds.

I. The Benzofuran Core and the Strategic Impact of Bromination

The benzofuran skeleton, a fusion of benzene and furan rings, is a common feature in numerous natural products and synthetic drugs.[2][5] Its derivatives have demonstrated a wide array of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][6]

The addition of a bromine atom, a halogen, to the benzofuran structure is not a trivial modification. Halogenation, and specifically bromination, can profoundly alter the physicochemical properties of a molecule, influencing its:

  • Lipophilicity: Bromine's hydrophobic nature can enhance the molecule's ability to cross cellular membranes, potentially increasing its bioavailability and intracellular concentration.

  • Electronic Effects: As an electron-withdrawing group, bromine can modulate the electron density of the benzofuran ring system, affecting its interaction with biological targets.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological macromolecules like proteins and nucleic acids. This can lead to enhanced binding affinity and target selectivity.[4]

These modifications collectively contribute to the observed enhancement of biological activity in many brominated benzofuran derivatives.

II. Synthesis of Brominated Benzofurans: A Practical Approach

The synthesis of brominated benzofurans can be achieved through various strategies, primarily involving either the bromination of a pre-formed benzofuran core or the use of brominated precursors in the cyclization step.

Experimental Protocol: Regioselective Bromination of 2-Acetyl-5-substituted Benzofurans

This protocol describes the bromination of a 2-acetyl-5-substituted benzofuran using phenyltrimethylammonium tribromide (PTT), a stable and selective brominating agent.[7]

Materials:

  • 2-acetyl-5-substituted benzofuran

  • Phenyltrimethylammonium tribromide (PTT)

  • Glacial acetic acid

  • Sulfuric acid (0.80 N)

  • Crushed ice

  • Standard laboratory glassware

  • Thermostatic bath

  • Digital spectrophotometer

Procedure:

  • Reaction Setup: Prepare solutions of the 2-acetyl-5-substituted benzofuran (substrate) and PTT in glacial acetic acid. In a separate flask, prepare a solution of sulfuric acid.

  • Temperature Equilibration: Place all solution flasks in a thermostatic bath to reach the desired reaction temperature.

  • Reaction Initiation: Mix the substrate and PTT solutions with vigorous shaking to initiate the reaction.

  • Kinetic Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture and measure the absorbance of PTT at 405 nm using a digital spectrophotometer with glacial acetic acid as the solvent. This allows for monitoring the reaction progress.[7]

  • Product Isolation: Upon completion of the reaction (typically after 80% consumption of PTT), pour the reaction mixture onto crushed ice to precipitate the solid product.

  • Purification and Characterization: Collect the precipitate by filtration, wash with cold water, and dry. The resulting 2-bromoacetyl benzofuran derivative can be further purified by recrystallization. Characterize the product using IR, NMR, and Mass spectrometry to confirm its structure.[7]

Causality of Experimental Choices:

  • Phenyltrimethylammonium Tribromide (PTT): PTT is chosen for its high selectivity, leading to the monobromination of the acetyl group rather than ring bromination, which can occur with other brominating agents under basic conditions.[7]

  • Glacial Acetic Acid: This solvent provides a suitable medium for the reaction and is compatible with the spectrophotometric monitoring.

  • Sulfuric Acid: The acidic medium can influence the reaction rate.

  • Spectrophotometric Monitoring: This technique allows for the precise determination of reaction kinetics, which is crucial for understanding the reaction mechanism and optimizing conditions.

III. Pharmacological Investigations: Unraveling the Biological Activity

The pharmacological evaluation of brominated benzofurans typically begins with in vitro assays to determine their cytotoxic, enzyme inhibitory, and other biological effects, followed by in vivo studies for promising candidates.

A. Anticancer Activity: A Primary Focus

A significant body of research has highlighted the potent anticancer activity of brominated benzofurans.[1][4] The introduction of bromine has been shown to increase cytotoxicity against various cancer cell lines.[2]

Structure-Activity Relationship (SAR) Insights:

  • Position of Bromination: The position of the bromine atom on the benzofuran scaffold is a critical determinant of its anticancer activity. For instance, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring has been associated with remarkable cytotoxic activity against leukemia cells.[1]

  • Synergistic Effects: Combining the benzofuran core with other heterocyclic moieties, such as piperazine, and introducing bromine substitution can lead to compounds with enhanced and selective anticancer properties.[4]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., K562, MOLT-4, HeLa)

  • Normal human cells (e.g., HUVEC) for selectivity assessment

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Brominated benzofuran derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells into 96-well plates at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of the brominated benzofuran derivatives in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 hours in the CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Self-Validating System:

  • The inclusion of both cancer and normal cell lines allows for the determination of a selectivity index (SI), which is a measure of the compound's preferential toxicity towards cancer cells. A higher SI value indicates greater selectivity and is a desirable characteristic for a potential anticancer agent.

  • The use of a positive control ensures that the assay is performing as expected.

B. Enzyme Inhibition: A Key Mechanism of Action

Benzofuran derivatives are known to act as inhibitors of various enzymes, and this is a significant aspect of their pharmacological profile.[8][9] Brominated benzofurans have also been investigated as potential enzyme inhibitors.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes an assay to evaluate the inhibitory activity of brominated benzofurans against tyrosinase, an enzyme involved in melanin production.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Sodium phosphate buffer (pH 6.8)

  • Brominated benzofuran derivatives (dissolved in DMSO)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add sodium phosphate buffer, the test compound (at various concentrations), and the tyrosinase solution.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the L-DOPA solution to each well to start the enzymatic reaction.

  • Absorbance Measurement: Monitor the formation of dopachrome (an orange/red colored product) by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular time intervals.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to the control (without inhibitor). Determine the IC50 value.

Mechanistic Insights from Kinetic Studies:

To understand how the brominated benzofuran inhibits the enzyme, kinetic studies can be performed by varying the concentrations of both the substrate and the inhibitor. The data can be analyzed using Michaelis-Menten and Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed).[5]

C. Neuropharmacological Potential: An Emerging Area of Investigation

Substituted benzofurans have been investigated for their psychoactive properties, acting as serotonin-norepinephrine-dopamine releasing agents and serotonin receptor agonists.[10][11] While the neuropharmacology of brominated benzofurans is a less explored area, the known neurotoxicity of some brominated compounds warrants careful investigation.[12]

Experimental Protocol: In Vitro Neurotoxicity Assessment in SH-SY5Y Cells

This protocol outlines a method to assess the potential neuroprotective or neurotoxic effects of brominated benzofurans using the human neuroblastoma cell line SH-SY5Y, a common model for neurodegenerative disease research.[13]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete cell culture medium

  • MPP+ (1-methyl-4-phenylpyridinium), a neurotoxin used to induce a Parkinson's disease-like state

  • Brominated benzofuran derivatives (dissolved in DMSO)

  • MTT solution

  • DMSO

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a more mature neuronal phenotype using agents like retinoic acid.

  • Compound Pre-treatment: Treat the differentiated cells with various concentrations of the brominated benzofuran derivatives for a specified period (e.g., 24 hours).

  • Neurotoxin Challenge: After pre-treatment, expose the cells to MPP+ to induce neurotoxicity.

  • Cell Viability Assessment: Following the neurotoxin challenge, perform an MTT assay as described previously to determine the cell viability.

  • Data Analysis: Calculate the percentage of neuroprotection afforded by the brominated benzofuran derivatives by comparing the viability of cells treated with both the compound and MPP+ to those treated with MPP+ alone.

Interpreting the Results:

  • An increase in cell viability in the presence of the brominated benzofuran suggests a neuroprotective effect.

  • A decrease in cell viability, even without the MPP+ challenge, would indicate potential neurotoxicity of the compound itself.

IV. Analytical Characterization: Ensuring Purity and Structural Integrity

The unambiguous characterization of synthesized brominated benzofurans is paramount for reliable pharmacological studies. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure of the synthesized compounds. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule, including the position of the bromine substituent.[2][14] 79Br NMR can also be a useful tool for kinetic analysis of bromination reactions.[15]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.[2][14]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[16]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.

V. Visualizing the Concepts: Diagrams and Data

To facilitate a deeper understanding, the following diagrams and tables summarize key concepts and data discussed in this guide.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of Brominated Benzofuran Start Starting Materials (e.g., 2-acetyl-5-substituted benzofuran) Bromination Bromination Reaction (e.g., with PTT in Acetic Acid) Start->Bromination Step 1 Isolation Product Isolation (Precipitation and Filtration) Bromination->Isolation Step 2 Purification Purification (Recrystallization) Isolation->Purification Step 3 Characterization Analytical Characterization (NMR, MS, IR) Purification->Characterization Step 4

Caption: General workflow for the synthesis and characterization of brominated benzofurans.

Pharmacology_Workflow cluster_invitro In Vitro Pharmacological Evaluation cluster_invivo In Vivo Studies (for promising candidates) Compound Brominated Benzofuran Derivative Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer/Normal Cells) Compound->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Tyrosinase Inhibition) Compound->Enzyme_Inhibition Neuropharmacology Neuropharmacology Assays (e.g., Neurotoxicity/Neuroprotection) Compound->Neuropharmacology SAR_Analysis SAR_Analysis Cytotoxicity->SAR_Analysis Determine IC50 & Selectivity Mechanism_Study Mechanism_Study Enzyme_Inhibition->Mechanism_Study Determine IC50 & Mode of Inhibition Lead_Identification Lead_Identification Neuropharmacology->Lead_Identification Identify Neuroactive Potential Animal_Models Animal Models (e.g., Xenograft for Cancer) SAR_Analysis->Animal_Models Lead_Identification->Animal_Models

Caption: A logical workflow for the pharmacological investigation of brominated benzofurans.

Data Presentation

Table 1: Representative Anticancer Activity of a Brominated Benzofuran Derivative

Cancer Cell LineIC50 (µM)Reference
K562 (Leukemia)5[1]
HL60 (Leukemia)0.1[1]

Table 2: Representative Enzyme Inhibitory Activity of Benzofuran Derivatives

EnzymeBenzofuran DerivativeIC50 (µM)Reference
TyrosinaseFuran-oxadiazole hybrid11 ± 0.25[17]
SIRT2Benzofuran derivative 7e3.81[7]

VI. Conclusion and Future Directions

The brominated benzofuran scaffold holds immense promise for the development of novel therapeutic agents. The strategic incorporation of bromine can significantly enhance the pharmacological properties of the parent benzofuran molecule, leading to potent and selective biological activities. This guide has provided a comprehensive overview of the key aspects of investigating these compounds, from their synthesis and characterization to their evaluation in various pharmacological assays.

Future research in this area should focus on:

  • Expanding the Chemical Space: Synthesizing a wider variety of brominated benzofuran derivatives with diverse substitution patterns to further elucidate structure-activity relationships.

  • Elucidating Mechanisms of Action: Moving beyond preliminary screening to in-depth mechanistic studies to identify the specific molecular targets and signaling pathways affected by these compounds.

  • Exploring Broader Therapeutic Applications: While anticancer activity is a major focus, the potential of brominated benzofurans in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, warrants further investigation.

By adopting a systematic and rigorous approach to the pharmacological investigation of brominated benzofurans, the scientific community can unlock the full therapeutic potential of this exciting class of molecules.

References

The Expanding Synthetic Versatility of Ethyl 5-bromobenzofuran-2-carboxylate: A Guide to Novel Reaction Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromobenzofuran-2-carboxylate is a key heterocyclic building block, pivotal in the synthesis of a diverse array of complex molecules with significant biological and material science applications. Its strategic substitution pattern, featuring a reactive bromine atom and a versatile ethyl ester, opens a gateway to a multitude of chemical transformations. This in-depth technical guide explores the discovery and application of new reactions involving this scaffold, moving beyond classical transformations to highlight recent advancements in palladium-catalyzed cross-coupling, and to propose novel avenues in C-H functionalization and cycloaddition reactions. By providing both established, detailed protocols and forward-looking synthetic strategies, this document serves as a comprehensive resource for chemists aiming to leverage the full potential of this valuable intermediate.

Introduction: The Strategic Importance of the Benzofuran Scaffold

Benzofuran derivatives are prevalent motifs in a vast number of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The inherent value of the benzofuran core has driven the development of innovative synthetic methodologies for its assembly and functionalization.[2] this compound, in particular, has emerged as a readily accessible and highly versatile starting material. The bromine atom at the C5 position provides a reactive handle for the introduction of molecular complexity through cross-coupling and substitution reactions, while the ethyl ester at C2 can be readily modified, offering a secondary point of diversification.

This guide will delve into the expanding synthetic utility of this compound, with a focus on novel and efficient transformations that enable the rapid construction of diverse molecular libraries.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. The carbon-bromine bond at the C5 position serves as an efficient leaving group in various palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds. Recent advancements have demonstrated the efficient microwave-assisted Suzuki coupling of this compound with a variety of arylboronic acids, providing rapid access to 5-arylbenzofuran derivatives.[3]

Causality Behind Experimental Choices:

  • Palladium Pre-catalyst: The use of a pre-formed palladium(II)-complex, such as one with a 2-quinolinealdoxime ligand, can offer enhanced stability and catalytic activity compared to simple palladium salts.[3]

  • Microwave Irradiation: Microwave heating significantly accelerates the reaction rate, often reducing reaction times from hours to minutes. This is due to efficient and uniform heating of the reaction mixture.

  • Base: Cesium carbonate (Cs₂CO₃) is a common and effective base for Suzuki couplings, facilitating the transmetalation step of the catalytic cycle.

  • Solvent: Toluene is a suitable solvent for this reaction, providing a high boiling point for thermal reactions and good solubility for the reactants and catalyst.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from the work of Dawood et al. (2013).[3]

  • Reaction Setup: In a microwave process vial, combine this compound (1 mmol), the desired arylboronic acid (1.2 mmol), and cesium carbonate (2 mmol).

  • Solvent and Catalyst Addition: Add toluene (3 mL) to the vial, followed by the 2-quinolinealdoxime-Pd(II)-complex (0.1 mol%).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 150 °C with a power of 200 Watts for 23 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylbenzofuran-2-carboxylate.

Data Presentation: Representative Yields for Suzuki-Miyaura Coupling

Arylboronic AcidProductYield (%)
Phenylboronic acidEthyl 5-phenylbenzofuran-2-carboxylate93
4-Chlorophenylboronic acidEthyl 5-(4-chlorophenyl)benzofuran-2-carboxylate96

Yields are based on the coupling of the corresponding methyl ester as reported by Dawood et al. (2013).[3]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII Ar-Br Transmetal Transmetalation (Ar'-B(OR)2) PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetal->PdII_Ar Ar'B(OR)2 / Base RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' Product Ar-Ar' Boronate [B(OR)2(OH)]-

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Introduction of Alkynyl Moieties

Causality Behind Experimental Choices:

  • Catalyst System: A dual-catalyst system of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically employed. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: A mild amine base, such as triethylamine (Et₃N), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to ensure the stability of the catalytic species.

Representative Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (5-10 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine (2.0-3.0 equiv). Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.1 - 1.5 equiv) dropwise to the reaction mixture.

  • Reaction Progress: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Heck Reaction: Vinylation of the Benzofuran Core

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the synthesis of complex olefinic structures. Although a specific protocol for this compound is not detailed in the searched literature, a general procedure can be proposed based on reactions with similar substrates.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A variety of palladium sources can be used, including palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst complex.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri-tert-butylphosphine, are often used to stabilize the palladium catalyst and promote the reaction.

  • Base: An inorganic or organic base is required to regenerate the active Pd(0) catalyst. Triethylamine or sodium acetate are common choices.

  • Solvent: High-boiling polar aprotic solvents like DMF or N,N-dimethylacetamide (DMA) are typically used.

Representative Protocol: Heck Reaction

  • Reaction Setup: In a sealed tube, combine this compound (1 equiv), the alkene (1.5 equiv), palladium(II) acetate (2-5 mol%), a suitable phosphine ligand (4-10 mol%), and a base such as sodium acetate (2 equiv).

  • Solvent Addition: Add a solvent such as DMF.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-120 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction mixture, dilute with a suitable organic solvent, and wash with water. Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of aniline derivatives. A general protocol can be adapted for the amination of this compound.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium pre-catalyst and ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often highly effective.

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are typically used.

Representative Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Reagent Addition: Add this compound (1 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C until the starting material is consumed.

  • Work-up and Purification: After cooling, quench the reaction with water, extract with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography.

Diagram: General Workflow for Palladium-Catalyzed Cross-Coupling

Cross_Coupling_Workflow Start This compound Reaction_Setup Reaction Setup: Substrate, Coupling Partner, Catalyst, Ligand, Base Start->Reaction_Setup Solvent_Addition Solvent Addition Reaction_Setup->Solvent_Addition Reaction Reaction under Inert Atmosphere (Heating/Microwave) Solvent_Addition->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Functionalized Benzofuran Derivative Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

Emerging Frontiers: C-H Functionalization and Cycloaddition Reactions

While cross-coupling reactions are well-established, the direct functionalization of C-H bonds and the utilization of the benzofuran core in cycloaddition reactions represent exciting and more atom-economical frontiers in the synthesis of novel derivatives.

Proposed C-H Functionalization Strategies

Recent reviews highlight significant progress in the C-H functionalization of benzofurans.[2] While specific examples with this compound are yet to be widely reported, the principles of these reactions can be logically extended to this substrate. A particularly promising avenue is the palladium-catalyzed C3-arylation, which could be achieved using a directing group strategy.[1][4]

Conceptual Approach: Directed C3-Arylation

  • Amide Formation: The ethyl ester at the C2 position could be converted to an N-(8-aminoquinoline) amide. This amide would act as a directing group.

  • Palladium-Catalyzed C-H Arylation: In the presence of a palladium catalyst and an aryl iodide, the directing group would facilitate the selective C-H activation and arylation at the adjacent C3 position.

  • Directing Group Removal: The 8-aminoquinoline directing group could then be cleaved to reveal the C3-arylated benzofuran-2-carboxylic acid or a derivative thereof.

Diagram: Logical Relationship for Directed C-H Functionalization

CH_Functionalization Start This compound Amide_Formation Amide Formation (e.g., with 8-aminoquinoline) Start->Amide_Formation Directed_Arylation Pd-catalyzed C3-H Arylation Amide_Formation->Directed_Arylation DG_Removal Directing Group Removal Directed_Arylation->DG_Removal Product C3-Arylated Derivative DG_Removal->Product

Caption: Proposed strategy for C3-H arylation.

Potential Cycloaddition Reactions

The furan ring of the benzofuran system can participate as a 2π component in cycloaddition reactions, although this often requires activation. The bromine atom at the C5 position may not be sufficient to promote such reactions. However, the development of novel catalytic systems could unlock this reactivity. For instance, intramolecular Diels-Alder reactions of benzofurans have been explored as a strategy for the synthesis of complex polycyclic molecules like morphine.[3][5][6]

Conceptual Approach: Intramolecular Diels-Alder Reaction

A potential strategy would involve the elaboration of the C2-ester into a diene-containing side chain. Upon heating or in the presence of a Lewis acid catalyst, an intramolecular [4+2] cycloaddition could occur between the tethered diene and the furan ring of the benzofuran, leading to the formation of complex, bridged polycyclic structures.

Conclusion and Future Outlook

This compound is a versatile and valuable building block in modern organic synthesis. The well-established palladium-catalyzed cross-coupling reactions provide reliable and efficient routes to a wide array of functionalized benzofuran derivatives. The detailed protocols and mechanistic insights provided in this guide for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions offer a solid foundation for researchers to explore the chemical space around this important scaffold.

Looking forward, the development of novel C-H functionalization and cycloaddition reactions specifically tailored for this compound holds immense potential for the discovery of new bioactive molecules and advanced materials. The proposed strategies in this guide are intended to inspire further research and innovation in this exciting area of heterocyclic chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the synthesis of Ethyl 5-bromobenzofuran-2-carboxylate, a key intermediate in the development of novel therapeutics. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1] This document provides two robust, field-proven protocols for the synthesis of this valuable molecule from 5-bromosalicylaldehyde, offering insights into the underlying chemical principles, detailed experimental procedures, and troubleshooting strategies to ensure reproducible, high-yield outcomes.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a cornerstone in modern drug discovery, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] Their unique structural and electronic features allow for diverse interactions with biological targets, making them attractive scaffolds for the design of novel therapeutic agents. This compound, in particular, serves as a versatile building block, with the bromine atom providing a reactive handle for further functionalization through cross-coupling reactions, and the ethyl ester moiety allowing for straightforward modification or hydrolysis.

Reaction Mechanism: A Modified Perkin-Oglialoro Synthesis

The synthesis of this compound from 5-bromosalicylaldehyde is a classic example of a modified Perkin-Oglialoro reaction. This transformation proceeds through a two-step sequence: an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular condensation to form the furan ring.

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 5-bromosalicylaldehyde by a base, typically a carbonate salt such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The resulting phenoxide is a potent nucleophile that attacks the electrophilic carbon of an α-bromo ester, such as diethyl bromomalonate or ethyl bromoacetate, in a Williamson ether synthesis-type reaction. This forms an ether intermediate.

The subsequent and crucial step is an intramolecular aldol-type condensation. A second equivalent of base abstracts a proton from the α-carbon of the newly introduced ester, generating a carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, leading to the formation of a five-membered ring. The final step is a dehydration reaction, which results in the formation of the aromatic benzofuran ring system.

Reaction_Mechanism cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Intramolecular Condensation & Dehydration 5-bromosalicylaldehyde 5-Bromosalicylaldehyde Phenoxide Phenoxide Intermediate 5-bromosalicylaldehyde->Phenoxide Base (e.g., K₂CO₃) Ether Ether Intermediate Phenoxide->Ether α-bromo ester Carbanion Carbanion Formation Ether->Carbanion Base Cyclized_Intermediate Cyclized Intermediate Carbanion->Cyclized_Intermediate Intramolecular Attack Final_Product This compound Cyclized_Intermediate->Final_Product Dehydration

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Two primary protocols are presented, differing in the choice of base and alkylating agent. Protocol A employs the more cost-effective potassium carbonate and diethyl bromomalonate, while Protocol B utilizes cesium carbonate and ethyl bromoacetate, which can often lead to higher yields and milder reaction conditions.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )PuritySupplierNotes
5-BromosalicylaldehydeC₇H₅BrO₂201.02≥98%Sigma-Aldrich-
Diethyl bromomalonateC₇H₁₁BrO₄239.06≥97%Sigma-AldrichLachrymator
Ethyl bromoacetateC₄H₇BrO₂167.00≥98%Sigma-AldrichLachrymator, toxic
Potassium CarbonateK₂CO₃138.21≥99%Sigma-AldrichAnhydrous
Cesium CarbonateCs₂CO₃325.82≥99%Sigma-AldrichHygroscopic
2-Butanone (MEK)C₄H₈O72.11≥99.5%Fisher ScientificAnhydrous
Dimethylformamide (DMF)C₃H₇NO73.09≥99.8%Sigma-AldrichAnhydrous
Ethyl AcetateC₄H₈O₂88.11ACS GradeVWRFor extraction/chromatography
HexanesC₆H₁₄-ACS GradeVWRFor chromatography
EthanolC₂H₆O46.07200 ProofDecon LabsFor recrystallization

Protocol A: Synthesis using Diethyl Bromomalonate and Potassium Carbonate

This protocol is a robust and cost-effective method for the synthesis of the target compound.

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromosalicylaldehyde (2.01 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and 2-butanone (20 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add diethyl bromomalonate (2.63 g, 11 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 14 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water (50 mL) and extract the product with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with 5% sodium hydroxide solution (2 x 20 mL) to remove any unreacted starting material, followed by a brine wash (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to afford this compound as a white to off-white solid.[3]

Protocol B: Synthesis using Ethyl Bromoacetate and Cesium Carbonate

This protocol often provides higher yields and may be preferable when maximizing output is critical. The higher solubility of cesium carbonate in organic solvents can facilitate a more efficient reaction.

Step-by-Step Procedure:

  • In a 250 mL three-necked flask fitted with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 5-bromosalicylaldehyde (5.0 g, 25 mmol) and cesium carbonate (8.15 g, 25 mmol) in anhydrous dimethylformamide (DMF, 80 mL).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Slowly add ethyl bromoacetate (8.35 g, 50 mmol) to the reaction mixture.

  • Increase the temperature to 120°C and maintain for 2 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water (400 mL) with vigorous stirring for 30 minutes to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with water and dry to obtain the crude this compound.

  • Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexanes eluent system.[4]

Experimental Workflow

Experimental_Workflow Start Start Reagents Combine 5-bromosalicylaldehyde, base (K₂CO₃ or Cs₂CO₃), and solvent (MEK or DMF) Start->Reagents Add_Ester Add α-bromo ester (diethyl bromomalonate or ethyl bromoacetate) Reagents->Add_Ester Heat Heat to reflux/120°C (Monitor by TLC) Add_Ester->Heat Workup Cool and perform workup (Solvent removal, extraction/precipitation) Heat->Workup Purification Purify crude product (Recrystallization or column chromatography) Workup->Purification Characterization Characterize final product (NMR, IR, MP) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting and Optimization

Issue Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Inactive reagents (e.g., wet solvent or base).2. Insufficient reaction time or temperature.3. Inefficient stirring.1. Use anhydrous solvents and freshly dried base.2. Increase reaction time and/or temperature, monitoring by TLC.3. Ensure vigorous stirring, especially in heterogeneous mixtures.
Formation of side products 1. Self-condensation of the starting aldehyde.2. Hydrolysis of the ester groups.3. Incomplete cyclization, leading to the ether intermediate.1. Ensure slow addition of the α-bromo ester.2. Use anhydrous conditions.3. Ensure sufficient reaction time and temperature for the cyclization step. The ether intermediate can be isolated and resubjected to basic conditions.
Difficulty in purification 1. Co-elution of impurities during column chromatography.2. Oiling out during recrystallization.1. Optimize the eluent system for column chromatography, often by decreasing the polarity (e.g., higher ratio of hexanes to ethyl acetate).2. For recrystallization, try a different solvent system (e.g., ethanol/water, isopropanol) or use a seed crystal.

Characterization Data

  • Appearance: White to off-white solid.

  • Melting Point: 58-60 °C.[4]

  • ¹H NMR (300 MHz, CDCl₃) δ (ppm): 7.71 (d, 1H), 7.39 (m, 3H), 4.35 (q, 2H), 1.34 (t, 3H).[4]

  • ¹³C NMR (CDCl₃): Expected peaks around δ 160 (C=O), 155, 145, 128, 126, 123, 122, 114, 112 (aromatic and furan carbons), 61 (OCH₂), 14 (CH₃).

  • FT-IR (KBr, cm⁻¹): Expected peaks around 3100 (aromatic C-H), 2980 (aliphatic C-H), 1725 (C=O, ester), 1600, 1450 (aromatic C=C), 1250, 1100 (C-O stretch).

Conclusion

The synthesis of this compound from 5-bromosalicylaldehyde is a reliable and scalable process. The choice between the two presented protocols will depend on the specific requirements of the research, balancing factors such as cost, reaction time, and desired yield. By understanding the underlying mechanism and potential pitfalls, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.

References

Application Note & Laboratory Protocol: Esterification of 5-Bromobenzofuran-2-Carboxylic Acid via Steglich Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

5-Bromobenzofuran-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its derivatives, particularly esters, serve as crucial intermediates in the synthesis of complex molecular architectures, including potent bioactive agents and functional organic materials[1][2]. The conversion of the carboxylic acid moiety to an ester is a fundamental transformation that enables further functionalization and modulates the compound's physicochemical properties.

This document provides a detailed, field-proven protocol for the efficient esterification of 5-bromobenzofuran-2-carboxylic acid. We will employ the Steglich esterification method, a mild and highly effective procedure that is particularly well-suited for substrates that may be sensitive to the harsh acidic conditions of traditional Fischer esterification[3][4]. The protocol is designed for researchers in organic synthesis, drug discovery, and chemical development, offering a reliable methodology with in-depth explanations for procedural choices.

Reaction Principle: The Steglich Esterification

The Steglich esterification is a powerful condensation reaction that forms an ester bond from a carboxylic acid and an alcohol under neutral conditions at room temperature.[5] Its success hinges on the use of a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[6]

Core Causality Behind the Method: The primary challenge in direct esterification is the poor electrophilicity of the carboxylic acid's carbonyl carbon and the fact that the hydroxyl group is a poor leaving group. The Steglich method overcomes this through a two-stage activation process:

  • Activation of the Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an activated form of the acid, primed for nucleophilic attack.[7]

  • Catalytic Acyl Transfer: While the alcohol can attack the O-acylisourea directly, this process can be slow. DMAP, being a significantly stronger nucleophile than the alcohol, rapidly attacks the intermediate to form a highly electrophilic N-acylpyridinium salt.[7][8] This "active ester" intermediate is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst in the process.[7]

This catalytic cycle not only accelerates the reaction but also suppresses a common side reaction—the intramolecular 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea—thereby ensuring high product yields.[5][7] The thermodynamic driving force for the reaction is the formation of the highly stable and poorly soluble byproduct, N,N'-dicyclohexylurea (DCU), which precipitates from the reaction mixture.[3][5]

Steglich_Mechanism Figure 1: Simplified Steglich Esterification Mechanism RCOOH Carboxylic Acid (5-Bromobenzofuran-2-COOH) O_Acyl O-Acylisourea (Active Intermediate) RCOOH->O_Acyl DCC DCC DCC->O_Acyl N_Acyl N-Acylpyridinium Salt (Highly Reactive Intermediate) O_Acyl->N_Acyl + DMAP DCU DCU (Byproduct) O_Acyl->DCU + H₂O (formal) DMAP DMAP (Catalyst) DMAP->N_Acyl Ester Ester Product N_Acyl->Ester + Alcohol DMAP_reg DMAP (Regenerated) N_Acyl->DMAP_reg - DMAP (regenerated) ROH Alcohol (e.g., Methanol) ROH->Ester Workflow Figure 2: Experimental Workflow A 1. Reagent Setup - Dissolve Acid in Anhydrous DCM - Add MeOH and DMAP B 2. Reaction Initiation - Cool to 0°C - Add DCC solution dropwise A->B Under N₂ C 3. Reaction - Stir at RT for 4-6h - Monitor by TLC B->C D 4. DCU Removal - Cool mixture - Filter to remove precipitate C->D Reaction Complete E 5. Aqueous Work-up - Wash with HCl, NaHCO₃, Brine D->E F 6. Isolation - Dry with MgSO₄ - Concentrate via Rotovap E->F G 7. Purification - Flash Column Chromatography (Hexane/EtOAc gradient) F->G Crude Product H 8. Final Product - Pure Methyl 5-bromobenzofuran-2-carboxylate - Characterize (NMR, MS, IR) G->H

References

Application Notes & Protocols: Leveraging Ethyl 5-bromobenzofuran-2-carboxylate for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold is a "privileged" heterocyclic system renowned for its prevalence in biologically active natural products and synthetic pharmaceuticals, demonstrating a wide spectrum of therapeutic properties including potent anticancer activity.[1][2] This guide provides a comprehensive overview and detailed protocols for utilizing Ethyl 5-bromobenzofuran-2-carboxylate, a versatile and commercially available building block, in the synthesis of novel benzofuran-based anticancer drug candidates. We will explore key synthetic strategies, focusing on palladium-catalyzed cross-coupling reactions at the C5 position, and subsequent functional group transformations to generate diverse molecular libraries for anticancer screening. The causality behind experimental choices, self-validating protocols, and references to authoritative literature are integrated throughout to ensure scientific integrity and practical utility for researchers in drug discovery and medicinal chemistry.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are essential compounds in the design of new therapies, with proven efficacy against a variety of disorders.[3][4] Their rigid, planar structure and ability to participate in various non-covalent interactions make them ideal pharmacophores for targeting key biological macromolecules involved in cancer progression.[1][5] Many natural and synthetic benzofuran-containing molecules exhibit significant cytotoxicity against a panel of human cancer cell lines, often with lower adverse effects compared to conventional chemotherapies.[2][3]

This compound (Compound 1 ) serves as an ideal starting material for several reasons:

  • The Benzofuran Core: Provides the foundational structure known for anticancer activity.

  • The C5-Bromo Group: Acts as a versatile synthetic handle for introducing molecular diversity through well-established cross-coupling reactions. Halogenated benzofurans are a significant group of compounds with demonstrated antitumor activity.[6][7]

  • The C2-Ester Group: Offers a secondary site for modification, such as hydrolysis to the corresponding carboxylic acid or amidation, further expanding the chemical space for structure-activity relationship (SAR) studies.[8]

This document will focus on two powerful palladium-catalyzed reactions for derivatization at the C5 position: the Suzuki-Miyaura coupling and the Sonogashira coupling.

Synthetic Strategy: Diversification via Palladium-Catalyzed Cross-Coupling

The bromine atom at the C5 position of this compound is strategically positioned for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their reliability, functional group tolerance, and mild reaction conditions.

Workflow Overview

The general workflow involves the modification of the C5 position followed by optional modification of the C2-ester.

G A This compound (1) B Suzuki Coupling (Arylboronic Acid) A->B Pd Catalyst, Base C Sonogashira Coupling (Terminal Alkyne) A->C Pd/Cu Catalysts, Base D 5-Arylbenzofuran Derivatives (2) B->D E 5-Alkynylbenzofuran Derivatives (3) C->E F Hydrolysis / Amidation D->F G Hydrolysis / Amidation E->G H Final Compounds (Acids/Amides) F->H G->H

Caption: General synthetic workflow for diversifying this compound.

Protocol 1: Suzuki-Miyaura Coupling for Synthesis of 5-Arylbenzofurans

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9][10] Its application here allows for the introduction of a wide array of substituted and unsubstituted aryl or heteroaryl moieties at the C5 position, which is crucial for exploring SAR.

Rationale

This reaction is chosen for its high yields, tolerance of various functional groups (including the ester on our substrate), and the commercial availability of a vast library of boronic acids. Microwave-assisted conditions can significantly reduce reaction times.[10]

Detailed Step-by-Step Protocol

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification A 1. Add this compound (1.0 eq) to microwave vial B 2. Add Arylboronic Acid (1.2 eq) C 3. Add Base (e.g., Cs2CO3, 2.0 eq) D 4. Add Pd-Catalyst (e.g., Pd(OAc)2/SPhos, 0.1-1 mol%) E 5. Add Solvent (e.g., Toluene/H2O) F 6. Seal vial and heat in microwave reactor (e.g., 150°C, 20-30 min) E->F G 7. Cool, dilute with Ethyl Acetate H 8. Wash with H2O and brine I 9. Dry over Na2SO4, filter, and concentrate J 10. Purify by column chromatography (Silica gel) I->J K 11. Characterize pure 5-Arylbenzofuran derivative

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1 ) (MW: 269.1 g/mol )[11]

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., a pre-catalyst complex or generated in situ from a Pd source and ligand)[10]

  • Base (e.g., Cesium Carbonate, Potassium Carbonate)

  • Solvent (e.g., Toluene, Dioxane, with water)

  • Microwave reactor or conventional heating setup

  • Standard glassware for workup and purification

Procedure:

  • To a microwave reaction vial, add this compound (1 ) (e.g., 1 mmol, 269 mg).

  • Add the desired arylboronic acid (1.2 mmol).

  • Add cesium carbonate (2 mmol, 652 mg).

  • Add the palladium catalyst (e.g., 0.1 mol% of a suitable pre-catalyst).[10]

  • Add the solvent system, for example, toluene (3 mL) and water (0.3 mL).

  • Seal the vial and place it in the microwave reactor. Heat to 150 °C for 20-30 minutes, monitoring for completion by TLC or LC-MS.[10]

  • After cooling, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash sequentially with water and saturated sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-arylbenzofuran-2-carboxylate derivative.

Protocol 2: Sonogashira Coupling for Synthesis of 5-Alkynylbenzofurans

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, providing a linear and rigid alkynyl linkage.[12] This modification introduces unique structural features that can probe different binding interactions within biological targets. The resulting alkyne can also serve as a handle for further chemistry, such as click reactions.

Rationale

This reaction is highly efficient and proceeds under mild conditions, often requiring both palladium and copper(I) catalysts.[12][13] It is an excellent method for introducing alkynyl groups, which are found in several potent bioactive molecules. An aqueous, mild version of this reaction has been developed, which is beneficial for sustainability and compatibility with sensitive functional groups.[12]

Detailed Step-by-Step Protocol

Materials:

  • This compound (1 )

  • Terminal alkyne of choice

  • Palladium catalyst (e.g., K₂PdCl₄, Pd(PPh₃)₄)[12]

  • Copper(I) co-catalyst (e.g., CuI)

  • Base (e.g., a tertiary amine like triethylamine or an inorganic base)

  • Solvent (e.g., THF, DMF, or an aqueous system)[12]

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1 ) (1.0 eq) in the chosen solvent.

  • Add the terminal alkyne (1.2-1.5 eq).

  • Add the base (e.g., triethylamine, 2-3 eq).

  • Add the palladium catalyst (e.g., 2-5 mol%) and the copper(I) iodide co-catalyst (1-2 mol%).

  • Stir the reaction at room temperature or with gentle heating (e.g., 35-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by dissolving the residue in an organic solvent (e.g., ethyl acetate), washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the pure 5-alkynylbenzofuran-2-carboxylate derivative.

Post-Coupling Modification: Hydrolysis and Amidation

To further explore the SAR, the ethyl ester at the C2 position can be readily converted into a carboxylic acid or a variety of amides. These functional groups can alter the compound's polarity, solubility, and ability to form hydrogen bonds, often leading to significant changes in biological activity.[8][14]

  • Ester Hydrolysis: Stirring the ester derivative with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like THF/water, followed by acidic workup, yields the corresponding carboxylic acid.

  • Amidation: The resulting carboxylic acid can be coupled with a wide range of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of benzofuran-2-carboxamides.[14]

Protocol for In Vitro Anticancer Activity Screening

The newly synthesized compounds should be evaluated for their cytotoxic effects against a panel of human cancer cell lines. The MTT or SRB assay is a standard, reliable colorimetric method for this purpose.[15]

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzofuran derivatives in cell culture medium. Treat the cells with these varying concentrations for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[15]

Data Presentation

All quantitative data should be summarized for clear comparison.

Compound IDModification at C5IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HCT116 (Colon)IC₅₀ (µM) vs. A549 (Lung)
2a Phenyl15.221.818.5
2b 4-Methoxyphenyl8.512.19.9
2c 3-Chlorophenyl4.15.66.2
3a Phenylethynyl11.714.313.1
Doxorubicin - (Reference Drug)0.81.11.5
Note: Data presented is hypothetical and for illustrative purposes only.

Conclusion

This compound is a powerful and versatile starting material for the development of novel anticancer agents. Through strategic application of modern synthetic methodologies like Suzuki-Miyaura and Sonogashira cross-coupling, researchers can efficiently generate large, diverse libraries of benzofuran derivatives. Subsequent functionalization and systematic biological evaluation can lead to the identification of potent lead compounds for further optimization in the fight against cancer. The protocols and strategies outlined in this guide provide a solid foundation for initiating such drug discovery programs.

References

Application Notes and Protocols: The Strategic Utility of Ethyl 5-Bromobenzofuran-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the application of Ethyl 5-bromobenzofuran-2-carboxylate (CAS No. 84102-69-2) in the field of medicinal chemistry. We will explore its role as a pivotal synthetic intermediate, detail its physicochemical properties, and provide validated, step-by-step protocols for its synthesis and subsequent derivatization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel therapeutic agents.

Introduction

The benzofuran nucleus is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds that exhibit a wide array of potent biological activities.[1][2][3][4] Molecules incorporating this moiety have been developed into therapies for conditions ranging from cardiovascular disorders to cancer and microbial infections.[3][4] Within this chemical class, this compound emerges as a particularly valuable and strategic starting material for drug discovery campaigns.

Its utility stems from three key structural features:

  • The Privileged Benzofuran Core: Provides a rigid, planar framework known to interact with various biological targets.

  • The C-5 Bromo Substituent: Acts as a versatile synthetic handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions or nucleophilic substitutions.[5]

  • The C-2 Ethyl Ester Group: Can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a precursor for amides, esters, and other functional groups crucial for modulating pharmacokinetic properties and target engagement.[5]

This guide will elucidate the strategic thinking behind its use and provide practical, reproducible protocols for its application in a research setting.

Compound Profile and Safety Data

A thorough understanding of the starting material's properties is critical for safe handling and successful experimental design.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 84102-69-2[6][7]
Molecular Formula C₁₁H₉BrO₃[6][7]
Molecular Weight 269.09 g/mol [6][7]
Appearance White to yellow powdery solid[6]
Melting Point 58-60 °C[6]
IUPAC Name ethyl 5-bromo-1-benzofuran-2-carboxylate[7]
Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a certified chemical fume hood.

GHS Hazard Statements: [7]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

Strategic Role in Synthetic and Medicinal Chemistry

The power of this compound lies in its capacity for controlled, site-selective diversification. The bromine atom and the ethyl ester are chemically orthogonal, allowing for sequential or independent modification to rapidly generate a library of analogues. This is a cornerstone of modern lead optimization.

The diagram below illustrates the primary pathways for chemical diversification. The C-5 bromine is ideal for modifying the core structure and exploring interactions within the target's binding pocket, while the C-2 position is perfect for introducing groups that can modulate solubility, cell permeability, and form key hydrogen bonds.

G cluster_main This compound cluster_c5 C-5 Position (Bromo Handle) cluster_c2 C-2 Position (Ester Handle) main This compound suzuki Suzuki Coupling (C-C Bond Formation) main->suzuki buchwald Buchwald-Hartwig (C-N Bond Formation) main->buchwald sonogashira Sonogashira Coupling (C-C Alkyne) main->sonogashira cyanation Cyanation (Nitrile Formation) main->cyanation hydrolysis Hydrolysis main->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid amide Amide Coupling (Peptide Bond) acid->amide hydrazide Hydrazide Formation acid->hydrazide

Figure 1: Key diversification points of the scaffold.

Protocol 1: Synthesis of this compound

This protocol details a common and reliable method for synthesizing the title compound from commercially available 5-bromosalicylaldehyde. The reaction proceeds via an initial O-alkylation followed by an intramolecular condensation/cyclization.

G reagents 5-Bromosalicylaldehyde Ethyl Bromoacetate K₂CO₃ (Base) DMF (Solvent) mix Combine Reagents in Reaction Flask reagents->mix react Heat and Stir (e.g., 120°C, 2h) mix->react workup Cool & Pour into Ice Water react->workup filter Filter Precipitate workup->filter dry Wash with Water & Dry filter->dry product Final Product: Ethyl 5-bromobenzofuran- 2-carboxylate dry->product

Figure 2: Workflow for the synthesis of the title compound.
Materials

  • 5-Bromosalicylaldehyde

  • Ethyl bromoacetate

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Filtration apparatus

Procedure[6]
  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 5-bromosalicylaldehyde (1.0 eq.).

  • Add anhydrous DMF to dissolve the aldehyde (approx. 15 mL per 5 g of aldehyde).

  • Add cesium carbonate (1.0 eq.) to the solution and stir.

  • Slowly add ethyl bromoacetate (2.0 eq.) to the stirring mixture via a dropping funnel. An initial exotherm may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

  • Increase the temperature to 120 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice water while stirring vigorously. A precipitate should form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water to remove residual DMF and salts.

  • Dry the collected solid under vacuum to yield the final product, typically as a yellow or off-white powder.

Causality and Validation
  • Why Cesium or Potassium Carbonate? These bases are strong enough to deprotonate the phenolic hydroxyl group of the salicylaldehyde, forming a phenoxide intermediate that acts as a nucleophile to attack the ethyl bromoacetate.

  • Why two equivalents of Ethyl Bromoacetate? While stoichiometry suggests a 1:1 ratio, using an excess can help drive the initial O-alkylation reaction to completion.[6]

  • Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should align with the literature value (58-60 °C).[6]

Application Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the power of the C-5 bromo handle by coupling it with an arylboronic acid. This is one of the most widely used reactions in medicinal chemistry for constructing bi-aryl systems.

Materials
  • This compound (from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq.)

  • Base (e.g., K₂CO₃, aqueous solution) (2.0 eq.)

  • Solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard inert atmosphere glassware

  • Ethyl acetate and Brine for workup

  • Magnesium sulfate (MgSO₄) for drying

  • Silica gel for column chromatography

Procedure
  • In a round-bottom flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the palladium catalyst (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the solvent (e.g., Toluene) followed by the aqueous base solution (e.g., 2M K₂CO₃).

  • Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the C-5 arylated benzofuran product.

Causality and Validation
  • Why a Palladium Catalyst? Palladium complexes are uniquely capable of facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination) required for Suzuki coupling.

  • Why a Base? The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.

  • Self-Validation: The successful coupling can be confirmed by Mass Spectrometry (observing the new, higher molecular weight) and ¹H NMR (disappearance of the starting material signals and appearance of new aromatic signals from the coupled ring).

Application Protocol 3: Synthesis of a Benzofuran-2-Carboxamide Derivative

This protocol illustrates the modification of the C-2 position. It involves a two-step process: hydrolysis of the ethyl ester to a carboxylic acid, followed by amide bond formation.

Step A: Hydrolysis to 5-Bromo-1-benzofuran-2-carboxylic acid
  • Dissolve this compound (1.0 eq.) in a mixture of ethanol and water.

  • Add an excess of a strong base like sodium hydroxide (NaOH) (2-3 eq.).

  • Heat the mixture to reflux for 1-2 hours until TLC shows complete consumption of the starting material.

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH ~2 with a strong acid (e.g., 1M HCl).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the carboxylic acid.

Step B: Amide Coupling
  • Dissolve the carboxylic acid from Step A (1.0 eq.) in a suitable anhydrous solvent like DMF or Dichloromethane.

  • Add an amine (e.g., benzylamine) (1.1 eq.) and a coupling agent (e.g., HATU) (1.2 eq.).

  • Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the reaction at room temperature for 2-6 hours.

  • Perform a standard aqueous workup and purify by crystallization or column chromatography to yield the desired amide.

Known Biological Activities of Derivatives

While this compound is primarily a synthetic intermediate, it has been reported to inhibit cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are involved in drug metabolism.[5] More importantly, the derivatives synthesized from this scaffold have demonstrated a vast range of pharmacological activities, highlighting its significance in drug discovery.

Biological ActivityDescriptionReference(s)
Anticancer Derivatives have shown selective inhibition of human lung and gastric cancer cell lines.[2]
Anti-inflammatory Certain benzofuran derivatives inhibit the production of nitric oxide (NO), a key inflammatory mediator.[2]
Antibacterial / Antifungal The benzofuran nucleus is a core component of compounds with activity against various bacterial and fungal strains.[1][2]
Antiviral Macrocyclic benzofuran compounds have shown promise as anti-hepatitis C virus agents.[4]
CNS Agents The related compound Ethyl 5-aminobenzofuran-2-carboxylate is a precursor in the synthesis of drugs targeting neurological disorders.[8][9]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its orthogonal functional groups—the C-5 bromine and C-2 ethyl ester—provide chemists with precise control over molecular design, enabling the rapid and efficient exploration of chemical space. The protocols and data presented herein validate its role as a foundational building block for constructing libraries of diverse benzofuran derivatives with the potential to become next-generation therapeutic agents.

References

The Versatile Intermediate: Ethyl 5-bromobenzofuran-2-carboxylate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chemical Diversity from a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the benzofuran core is a recurring motif, celebrated for its presence in a multitude of natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Ethyl 5-bromobenzofuran-2-carboxylate, a key building block in the synthetic chemist's arsenal, provides a strategic entry point into this rich chemical space. The strategic placement of the bromine atom at the 5-position and the ethyl carboxylate at the 2-position furnishes two distinct and versatile handles for a variety of chemical transformations. This allows for the systematic and modular construction of complex heterocyclic systems, making it an invaluable intermediate for drug discovery and development professionals. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for key transformations.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective handling in a laboratory setting. Below is a summary of the key characteristics of this compound.

PropertyValueReference
Molecular Formula C₁₁H₉BrO₃[3][4]
Molecular Weight 269.09 g/mol [3][4]
Appearance White to off-white solid[3]
Melting Point 58-60 °C[3]
Boiling Point Not available
CAS Number 84102-69-2[3][4]

Safety Information: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Synthetic Pathways: A Hub for Heterocyclic Construction

The true power of this compound lies in its ability to serve as a versatile scaffold for the construction of a diverse array of heterocyclic compounds. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the ester group at the 2-position can be readily modified or involved in cyclization reactions. The following diagram illustrates the key synthetic transformations that can be achieved starting from this intermediate.

Synthetic_Pathways cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions cluster_cyclization Heterocycle Formation A This compound B Suzuki-Miyaura Coupling (Ar-B(OH)2) A->B Pd catalyst, Base C Sonogashira Coupling (Terminal Alkyne) A->C Pd/Cu catalyst, Base D Buchwald-Hartwig Amination (Amine) A->D Pd catalyst, Ligand, Base E Heck Coupling (Alkene) A->E Pd catalyst, Base F Synthesis of Furo[3,2-b]pyridines A->F Multi-step synthesis G Ethyl 5-Arylbenzofuran-2-carboxylate B->G H Ethyl 5-(Alkynyl)benzofuran-2-carboxylate C->H I Ethyl 5-(Amino)benzofuran-2-carboxylate D->I J Ethyl 5-(Alkenyl)benzofuran-2-carboxylate E->J K Furo[3,2-b]pyridine Derivatives F->K

Caption: Key synthetic transformations of this compound.

Experimental Protocols: Your Guide to Practical Synthesis

The following protocols provide detailed, step-by-step methodologies for key reactions utilizing this compound. These have been adapted from established literature procedures to provide a reliable starting point for your research.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Arylbenzofuran Derivatives

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This protocol, adapted from a microwave-assisted synthesis, describes the coupling of an arylboronic acid with the 5-bromo position of the benzofuran core.[5][6]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Toluene/Water (4:1 mixture), degassed

  • Microwave synthesis vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a microwave synthesis vial, add this compound (1 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2 mmol).

  • Add the degassed toluene/water mixture (5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30 minutes with stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 5-arylbenzofuran-2-carboxylate.

Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynylbenzofuran Derivatives

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This protocol is based on general procedures for Sonogashira reactions of aryl bromides.[7][8]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (3 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (3 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired Ethyl 5-(alkynyl)benzofuran-2-carboxylate.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 5-Aminobenzofuran Derivatives

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This protocol is adapted from procedures for the amination of aryl bromides with anilines.[9][10]

Materials:

  • This compound

  • Aniline or substituted aniline (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol).

  • Add this compound (1 mmol) and the aniline (1.2 mmol).

  • Add anhydrous toluene (10 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 5-(arylamino)benzofuran-2-carboxylate.

Protocol 4: Heck Reaction for the Synthesis of 5-Alkenylbenzofuran Derivatives

The Heck reaction allows for the coupling of an aryl halide with an alkene. This protocol is based on the Heck reaction of a similar substrate, 2-acetyl-5-bromobenzofuran, with an acrylate.[11]

Materials:

  • This compound

  • Ethyl acrylate (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add this compound (1 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF (5 mL), ethyl acrylate (1.5 mmol), and triethylamine (2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 24 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography to yield the desired Ethyl 5-(alkenyl)benzofuran-2-carboxylate.

Workflow Visualization: From Intermediate to Target Molecule

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction using this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base C Add Reagents and Solvent A->C B Assemble Glassware under Inert Atmosphere B->C D Heat and Stir (Conventional or Microwave) C->D E Monitor Progress (TLC, LC-MS, GC-MS) D->E F Quench Reaction & Aqueous Work-up E->F Reaction Complete G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J

Caption: A generalized experimental workflow for heterocyclic synthesis.

Conclusion: A Gateway to Novel Chemical Entities

This compound has proven itself to be a highly valuable and versatile intermediate in the synthesis of a wide range of heterocyclic compounds. Its dual functionality allows for a myriad of synthetic transformations, particularly through modern palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemical space accessible from this privileged starting material. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in accelerating innovation.

References

Development of novel P450 inhibitors from benzofuran scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast majority of clinically used drugs.[1] Inhibition of these enzymes, particularly key isoforms like CYP3A4, CYP2D6, and CYP2C9, is a primary cause of adverse drug-drug interactions (DDIs).[2][3] Consequently, the early identification and characterization of CYP inhibition potential are critical steps in drug discovery.[4] Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its synthetic tractability.[5][6][7] This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of novel P450 inhibitors based on the benzofuran scaffold. We will cover the strategic rationale, synthetic methodologies, in vitro screening cascades, and mechanism-of-action studies essential for advancing a chemical series from initial hit to an optimized lead.

Part I: Rationale and Strategic Design

The Significance of Cytochrome P450 Enzymes

Cytochrome P450 enzymes are a critical family of hemoproteins responsible for the oxidative metabolism of most drugs and other xenobiotics.[8][9] While this metabolic activity is essential for detoxification and clearance, it is also a major source of pharmacokinetic variability and DDIs.[3] If a new drug candidate inhibits a specific CYP isoform, it can dangerously elevate the concentration of co-administered drugs that are substrates for that enzyme, leading to toxicity.[2] Therefore, regulatory agencies mandate thorough investigation of a compound's potential to interact with major CYP enzymes.[8][10]

Benzofuran: A Versatile Scaffold for P450 Inhibition

The benzofuran core is an attractive starting point for designing P450 inhibitors for several reasons:

  • Structural Rigidity and Planarity: The fused ring system provides a defined, planar structure that can engage in favorable π-stacking interactions within the hydrophobic active sites of many CYP enzymes.[11]

  • Synthetic Accessibility: A wide variety of synthetic methods exist for the functionalization of the benzofuran ring at multiple positions, allowing for systematic exploration of the structure-activity relationship (SAR).[12][13][14]

  • Proven Bioactivity: Benzofuran derivatives have a long history as potent and selective inhibitors of various enzymes, including specific P450 isoforms like aromatase (CYP19).[15][16] This precedent provides a strong foundation for further discovery efforts.

The overall workflow for developing P450 inhibitors from this scaffold follows a multi-stage process, from initial design to pre-clinical evaluation.

G cluster_0 Design & Synthesis cluster_1 Primary Screening cluster_2 Hit-to-Lead Characterization cluster_3 Lead Optimization A Scaffold Selection (Benzofuran) B Library Design (SAR Hypothesis) A->B C Chemical Synthesis B->C D High-Throughput Screen (% Inhibition) C->D E Hit Identification D->E F IC50 Determination (Potency) E->F G Selectivity Profiling (CYP Isoform Panel) F->G H Mechanism of Inhibition (Reversible vs. TDI) G->H I SAR Analysis H->I J ADME Profiling (Stability, Permeability) I->J K Optimized Lead J->K

Caption: Overall workflow for benzofuran-based P450 inhibitor discovery.

Part II: Synthesis of Benzofuran-Based Inhibitor Libraries

The ability to rapidly generate a diverse library of analogs is key to establishing a robust SAR. Numerous methods for benzofuran synthesis have been reported.[6][12][13][14] Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, are particularly powerful for creating 2,3-disubstituted benzofurans.

Protocol 1: Synthesis of a 2-Arylbenzofuran Library via Palladium-Catalyzed Annulation

This protocol describes a general and reliable method for synthesizing 2-arylbenzofurans from commercially available o-iodophenols and terminal alkynes.

Causality: The choice of a palladium catalyst is based on its high efficiency in forming carbon-carbon bonds. The copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium complex, driving the catalytic cycle forward.

Materials:

  • Substituted o-iodophenol (1.0 eq)

  • Substituted phenylacetylene (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Copper(I) iodide (CuI, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Hexanes, Brine, Sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the o-iodophenol, Pd(OAc)₂, PPh₃, CuI, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous DMF via syringe, followed by the phenylacetylene.

  • Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water (3x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired 2-arylbenzofuran derivative.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Part III: In Vitro Screening and Mechanistic Elucidation

A tiered screening approach is employed to efficiently identify potent and selective inhibitors from the synthesized library.

Protocol 2: High-Throughput Screening (HTS) for P450 Inhibition

This primary assay uses a "mix-and-read" fluorescent format to quickly assess the inhibitory activity of many compounds at a single concentration against key CYP isoforms.[17][18]

Causality: Fluorogenic probe substrates are used because their metabolism by a CYP enzyme results in a fluorescent product. An inhibitor will prevent this conversion, leading to a reduction in the fluorescent signal, which is easily quantifiable on a plate reader. This method is chosen for its speed, low compound consumption, and suitability for automation.[17]

Materials:

  • Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) co-expressed with P450 reductase in baculosomes.[18]

  • Fluorogenic probe substrates (e.g., Vivid® substrates from Thermo Fisher Scientific).[17][18]

  • NADPH regenerating system (e.g., G6P, G6PDH).

  • Test compounds dissolved in DMSO (10 mM stock).

  • Potassium phosphate buffer (pH 7.4).

  • Black 96- or 384-well microplates.

  • Fluorescence plate reader.

Procedure:

  • Prepare a master mix of buffer, CYP enzyme, and the NADPH regenerating system.

  • Dispense the master mix into the wells of the microplate.

  • Add test compounds to a final concentration of 10 µM (final DMSO concentration ≤ 0.5%). Include "no inhibitor" (vehicle) and "known inhibitor" (positive) controls.

  • Pre-incubate the plate at 37 °C for 10 minutes to allow compounds to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic probe substrate.

  • Immediately place the plate in a fluorescence reader pre-heated to 37 °C.

  • Monitor the increase in fluorescence over 30-60 minutes (kinetic mode).

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition relative to the vehicle control: % Inhibition = [1 - (Rate_Test_Compound / Rate_Vehicle)] * 100

Self-Validation: The inclusion of a known potent inhibitor for each CYP isoform serves as a positive control, validating that the assay system is responsive to inhibition. The Z'-factor should be calculated for the assay plate to ensure robustness and suitability for HTS.

Protocol 3: IC₅₀ Determination for Hit Confirmation

Compounds showing significant inhibition (>50%) in the primary screen are advanced to determine their potency (IC₅₀ value).

Procedure:

  • Follow the same procedure as Protocol 2, but test each compound over a range of concentrations (e.g., 8-point, 3-fold serial dilutions, starting from 50 µM).

  • Calculate the percent inhibition for each concentration.

  • Plot percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: CYP Inhibition Profile

The data should be summarized in a clear, tabular format to facilitate SAR analysis.

Compound IDR¹ GroupR² GroupCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)
BZF-001HH15.2> 5028.4
BZF-0024-ClH2.145.810.1
BZF-0034-OMeH0.8> 505.6
BZF-004H5-F9.733.115.3
Protocol 4: Assessing Mechanism-Based Inhibition (IC₅₀ Shift Assay)

It is crucial to distinguish between reversible inhibition and mechanism-based (or time-dependent) inhibition (TDI), as TDI often poses a greater clinical risk.[1][3][19] The IC₅₀ shift assay is a standard method for this assessment.[20]

Causality: Mechanism-based inhibitors require enzymatic activation to a reactive metabolite that covalently binds to and inactivates the enzyme.[3] This process is dependent on both time and the presence of the cofactor NADPH. By pre-incubating the inhibitor with the enzyme and NADPH for a period before adding the probe substrate, the inhibitor has time to inactivate the enzyme, resulting in a more potent measured IC₅₀ (a leftward "shift") compared to a condition with no pre-incubation.

G cluster_0 Reversible Inhibition cluster_1 Mechanism-Based Inhibition E Enzyme (E) EI EI Complex E->EI + I I Inhibitor (I) EI->E - I E_tdi Enzyme (E) EI_tdi EI Complex E_tdi->EI_tdi + I I_tdi Inhibitor (I) E_I_inactive Enzyme-Metabolite (Inactive) EI_tdi->E_I_inactive Metabolism (NADPH-dependent)

Caption: Reversible vs. Mechanism-Based Inhibition.

Procedure:

  • Condition A (0-Minute Pre-incubation):

    • Prepare a reaction mixture containing the CYP enzyme, NADPH regenerating system, and varying concentrations of the test compound in buffer.

    • Immediately add the probe substrate to initiate the reaction and measure activity as in Protocol 3.

  • Condition B (30-Minute Pre-incubation):

    • Prepare the same reaction mixture as in Condition A.

    • Pre-incubate this mixture at 37 °C for 30 minutes.

    • After 30 minutes, add the probe substrate to initiate the reaction and measure the residual enzyme activity.

  • Analysis:

    • Calculate the IC₅₀ value for both conditions.

    • A significant fold-shift (e.g., >1.5-fold) in the IC₅₀ value between Condition A and Condition B indicates potential mechanism-based inhibition.

Part IV: Structure-Activity Relationship and Lead Optimization

The data generated from the in vitro assays are used to build a structure-activity relationship (SAR).[21][22] The goal of SAR is to understand how specific structural modifications to the benzofuran scaffold influence potency and selectivity.[5]

Example SAR Insights:

  • Aryl Substituents (R¹): As seen in the example data table, adding an electron-withdrawing group (Cl) or an electron-donating group (OMe) at the 4-position of the 2-aryl ring can significantly increase potency against CYP3A4. This suggests a specific binding pocket that can accommodate these substituents.

  • Benzofuran Core Substituents (R²): Modifications to the core benzofuran ring itself can also modulate activity and selectivity, often with more subtle effects.

Lead optimization involves iterative cycles of chemical synthesis and biological testing to improve upon the initial hits. The objectives are typically to:

  • Maximize Potency: Achieve sub-micromolar or nanomolar IC₅₀ values.

  • Improve Selectivity: Maximize inhibition of the target isoform while minimizing activity against other CYPs and off-target proteins.

  • Optimize ADME Properties: Concurrently, compounds must be profiled for other critical drug-like properties, such as metabolic stability in liver microsomes, cell permeability (e.g., Caco-2 assays), and plasma protein binding.[20][23][24][25] These assays are essential for ensuring that a potent inhibitor can translate its in vitro activity to an in vivo setting.[26]

References

Analytical methods for the quantification of Ethyl 5-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of Ethyl 5-bromobenzofuran-2-carboxylate

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical need for purity and concentration assessment in drug development and manufacturing, this guide outlines three robust analytical methods: a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for routine quality control, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity, and a Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy method for absolute quantification and reference standard certification. Each protocol is designed to be self-validating, adhering to principles outlined in the ICH Q2(R1) guidelines, ensuring accuracy, precision, and reliability for researchers, scientists, and drug development professionals.[2][3]

Introduction and Physicochemical Properties

This compound is a benzofuran derivative whose structural motif is central to many biologically active compounds.[1][4] Its accurate quantification is paramount to ensure the quality, efficacy, and safety of downstream active pharmaceutical ingredients (APIs). The choice of an analytical method is dictated by the analyte's properties and the specific requirements of the analysis (e.g., routine QC vs. impurity identification).

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₉BrO₃ [5]
Molecular Weight 269.09 g/mol [5]
CAS Number 84102-69-2 [6]
Appearance Solid [6]
Melting Point 69-72 °C [6]
Boiling Point 328.3 ± 22.0 °C [6]

| Structure | Chemical Structure |[5] |

Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

For routine quality control and assay, RP-HPLC-UV is the method of choice due to its robustness, precision, and the strong UV absorbance of the benzofuran chromophore.[7]

Principle and Rationale

This method separates the analyte from potential impurities based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The ester's moderate polarity allows for excellent retention and peak shape under reversed-phase conditions. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard, based on a calibration curve.

  • Causality of Choices:

    • Stationary Phase (C18): A C18 column is selected for its versatility and strong hydrophobic retention, which is ideal for aromatic compounds like benzofurans.[8]

    • Mobile Phase (Acetonitrile/Water): Acetonitrile is chosen as the organic modifier for its low UV cutoff and efficient elution of the analyte. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times.

    • UV Detection Wavelength: The detection wavelength is set at the UV maximum of the benzofuran ring system to achieve the highest sensitivity.

Experimental Protocol

Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade), Deionized Water, Potassium Dihydrogen Phosphate.

Protocol Steps:

  • Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer and adjust to pH 3.5 with phosphoric acid. The mobile phase is a gradient of Acetonitrile (Solvent B) and phosphate buffer (Solvent A).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase initial composition (e.g., 70% A, 30% B).

  • Sample Preparation: Accurately weigh a sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve in acetonitrile, sonicate for 10 minutes, and dilute to the mark.[7] Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 280 nm

    • Gradient Program: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[7]

  • Data Analysis: Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.

Method Validation Summary

The method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[2][9][10]

Table 2: Representative HPLC Method Validation Data

Parameter Specification Typical Result
Linearity (R²) ≥ 0.999 > 0.999
Range 1 - 100 µg/mL Met
Accuracy (% Recovery) 98.0 - 102.0% 99.5% - 101.2%
Precision (%RSD) ≤ 2.0% < 1.0%
LOD S/N ≥ 3 ~0.05 µg/mL[7]

| LOQ | S/N ≥ 10 | ~0.15 µg/mL[7] |

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard & Calibration Curve Prep HPLC HPLC-UV System (C18 Column, Gradient) Std_Prep->HPLC Sample_Prep Sample Weighing, Dissolution & Filtration Sample_Prep->HPLC Detect UV Detection at 280 nm HPLC->Detect Integration Peak Integration Detect->Integration Calc Quantification via Calibration Curve Integration->Calc

Caption: Workflow for the HPLC-UV quantification of the analyte.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal method with high specificity, making it ideal for confirming identity and quantifying the analyte, especially in complex matrices or for trace-level analysis. The mass spectrometer acts as a highly selective detector.[11]

Principle and Rationale

The analyte is vaporized and separated from other volatile components in a gas chromatograph. The separated molecules then enter a mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio (m/z).

  • Causality of Choices:

    • GC Separation: The compound's boiling point and thermal stability make it suitable for GC analysis.[6] A non-polar column (e.g., DB-5ms) is used for good separation of halogenated aromatic compounds.[12]

    • Electron Impact (EI) Ionization: EI is a robust, universal ionization technique that produces a reproducible fragmentation pattern, creating a "fingerprint" for confident identification.

    • Selected Ion Monitoring (SIM): For quantification, SIM mode is used. Instead of scanning all masses, the detector focuses only on characteristic ions of the analyte (e.g., the molecular ion and key fragments). This dramatically increases sensitivity and selectivity.[13]

Experimental Protocol

Instrumentation and Consumables:

  • GC-MS system with an autosampler.

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl-methylpolysiloxane).

  • Helium (carrier gas), Ethyl Acetate (GC grade).

Protocol Steps:

  • Standard & Sample Preparation: Prepare stock and working standards in ethyl acetate, similar to the HPLC method. The concentration range should be adjusted for GC-MS sensitivity (e.g., 0.1 - 20 µg/mL). Sample preparation involves dissolution in ethyl acetate and filtration.

  • GC-MS Conditions:

    • Inlet Temperature: 280 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temp 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

    • MS Transfer Line Temp: 290 °C

    • Ion Source Temp: 230 °C

    • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Data Acquisition:

    • Full Scan (for identification): Scan m/z range 50-350 to obtain the full mass spectrum and identify characteristic ions.

    • SIM Mode (for quantification): Monitor characteristic ions. For this compound (m/z 268/270 for the molecular ion due to Br isotopes), monitor ions such as m/z 270, 268, 225, 223, 144 .[5][14]

  • Data Analysis: Create a calibration curve by plotting the peak area of the primary quantification ion against concentration.

Workflow Visualization

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep Standard & Sample Prep in Ethyl Acetate GC GC Separation (DB-5ms Column) Prep->GC MS MS Detection (EI, SIM Mode) GC->MS Integration SIM Ion Chromatogram Integration MS->Integration Quant Quantification Integration->Quant

Caption: Workflow for the GC-MS quantification of the analyte.

Absolute Method: Quantitative NMR (qNMR)

qNMR is a primary ratio method of measurement that determines the purity or concentration of a substance by relating the integral of an analyte's signal to the integral of a certified internal standard (IS) with a known purity.[15][16] It does not require a reference standard of the analyte itself, making it invaluable for certifying in-house standards.[17]

Principle and Rationale

The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15] By adding a known mass of a high-purity internal standard to a known mass of the analyte sample, the purity of the analyte can be calculated directly.

  • Causality of Choices:

    • Internal Standard (IS): Maleic acid is an excellent choice. It is non-volatile, stable, has a simple spectrum (a single peak for its two vinyl protons), and its signals do not overlap with the analyte's signals in common NMR solvents.

    • Solvent: DMSO-d₆ is a good solvent for both the analyte and maleic acid, providing good signal resolution.

    • Analyte Signal Selection: For quantification, a well-resolved signal from the analyte that is free from interference is chosen. The ethyl ester's triplet (CH₃) or quartet (CH₂) are often good candidates.[18]

    • Acquisition Parameters: A long relaxation delay (D1) is crucial to ensure all protons fully relax between scans, which is a prerequisite for accurate integration.[19]

Experimental Protocol

Instrumentation and Consumables:

  • NMR Spectrometer (≥ 400 MHz).[19]

  • High-precision analytical balance.

  • Certified Internal Standard (e.g., Maleic Acid).

  • NMR Solvent (e.g., DMSO-d₆).

Protocol Steps:

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample into a vial.

    • Accurately weigh ~10 mg of the certified Maleic Acid internal standard into the same vial.

    • Record both masses precisely.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆ and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters:

      • Pulse Angle: 30-90°

      • Relaxation Delay (D1): ≥ 30 seconds (or 5 times the longest T₁ of interest).

      • Number of Scans: ≥ 16 (for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate the selected analyte signal (e.g., the ethyl group triplet at ~1.3 ppm) and the internal standard signal (maleic acid singlet at ~6.3 ppm).

  • Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation:

    Purityₐ = (Iₐ / Iᵢₛ) * (Nᵢₛ / Nₐ) * (Mₐ / Mᵢₛ) * (mᵢₛ / mₐ) * Purityᵢₛ

    Where:

    • I: Integral value of the signal.

    • N: Number of protons for the integrated signal (Nₐ = 3 for CH₃ triplet; Nᵢₛ = 2 for maleic acid).

    • M: Molar mass (Mₐ = 269.09 g/mol ; Mᵢₛ = 116.07 g/mol ).

    • m: Mass weighed.

    • Purityᵢₛ: Purity of the internal standard.

    • Subscripts 'a' and 'is' refer to the analyte and internal standard, respectively.

Workflow Visualization

QNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Weigh Accurate Weighing of Analyte & Internal Std Dissolve Dissolve in DMSO-d6 Weigh->Dissolve NMR Acquire 1H NMR (Long D1 Delay) Dissolve->NMR Process Spectrum Processing (Phase, Baseline) NMR->Process Integrate Integrate Analyte & Std Signals Process->Integrate Calc Calculate Purity Integrate->Calc

Caption: Workflow for absolute quantification by qNMR.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific application. RP-HPLC-UV offers a robust and precise solution for routine quality control. GC-MS provides an excellent orthogonal confirmatory method with high specificity. For the purpose of certifying reference materials or for absolute quantification without a specific analyte standard, qNMR is the superior technique. All methods, when properly validated according to ICH guidelines, will provide reliable and accurate quantitative results essential for the advancement of drug development and manufacturing.[2][10]

References

Application Note & Protocol: High-Throughput Analysis of Ethyl 5-bromobenzofuran-2-carboxylate using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical protocols for the quantification and identification of Ethyl 5-bromobenzofuran-2-carboxylate, a key intermediate in pharmaceutical synthesis.[1] We present validated methodologies for both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative is structured to provide not only step-by-step instructions but also the underlying scientific rationale for method development choices, ensuring robust and reproducible results. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.

Introduction: The Analytical Imperative for this compound

This compound (E5BBC) is a heterocyclic compound of significant interest in medicinal chemistry. Its benzofuran core is a scaffold found in numerous biologically active molecules, and the bromine substituent offers a reactive site for further synthetic transformations, such as cross-coupling reactions.[1][2] Given its role as a critical building block, ensuring the purity, stability, and identity of E5BBC is paramount for the integrity of the final active pharmaceutical ingredient (API).

The development of robust analytical methods is not merely a procedural step but a foundational requirement for quality control and regulatory compliance in the pharmaceutical industry.[3][4] This guide details two orthogonal analytical techniques, HPLC and GC-MS, to provide a comprehensive characterization of E5BBC. HPLC is presented as the primary technique for routine purity assessment and quantification, while GC-MS serves as a powerful tool for definitive identification and the analysis of volatile or semi-volatile impurities.[5]

Compound Properties:

PropertyValueSource
Molecular Formula C₁₁H₉BrO₃[6]
Molecular Weight 269.09 g/mol [6]
Melting Point 69-72 °C
Boiling Point 328.3 ± 22.0 °C at 760 mmHg
Appearance Solid

Part I: Quantitative Analysis by Reverse-Phase HPLC

The primary objective for an HPLC method is to accurately quantify the analyte and separate it from any process-related impurities or degradation products.[7] We employ a reverse-phase C18 column, which is the industry standard for moderately non-polar compounds like E5BBC, providing excellent separation and peak shape.

Causality of Methodological Choices
  • Stationary Phase: A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which promotes retention of the moderately non-polar E5BBC molecule through hydrophobic interactions. This allows for effective separation from more polar starting materials or by-products.

  • Mobile Phase: A gradient elution using acetonitrile and water is chosen. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. The gradient starts with a higher aqueous content to retain the analyte and gradually increases the organic content to elute it, providing sharp peaks and efficient separation of impurities with different polarities. A phosphate buffer is included to maintain a consistent pH, which is critical for reproducible retention times and peak shapes, as pH fluctuations can alter the ionization state of acidic or basic impurities.

  • Detection: The benzofuran ring system contains a chromophore that absorbs UV light. A detection wavelength of 254 nm is selected as a common starting point for aromatic compounds, ensuring high sensitivity. A photodiode array (PDA) detector is recommended to simultaneously acquire spectra across a range of wavelengths, which can help in peak purity assessment and identifying co-eluting impurities.

Detailed HPLC Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile, water, and potassium phosphate monobasic.

  • This compound reference standard (>98% purity).

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer in water. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the E5BBC reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This is your stock solution.

    • Further dilute as needed to create calibration standards.

  • Sample Preparation:

    • Prepare the sample to a target concentration of 100 µg/mL in the diluent. The exact preparation will depend on the sample matrix. For bulk material, the process is identical to the standard preparation.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄ Buffer; B: Acetonitrile
Gradient 0-15 min: 50-90% B; 15-17 min: 90% B; 17.1-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection PDA at 254 nm
  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the 100 µg/mL standard.

    • The system is deemed suitable if it meets the pre-defined criteria.[8]

SST ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%
HPLC Method Validation Framework

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][9]

  • Specificity: Demonstrated by separating the main peak from impurities and potential degradation products. Forced degradation studies (acid, base, peroxide, heat, light) should be performed.[7]

  • Linearity: Assessed by analyzing a minimum of five concentrations across the desired range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.[7]

  • Accuracy & Precision: Determined by analyzing replicate preparations (n=6) at 100% of the target concentration. Accuracy is reported as % recovery, while precision is measured by the relative standard deviation (%RSD).[3]

  • Robustness: Evaluated by making small, deliberate changes to method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase pH ±0.2) and observing the effect on the results.[9]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_standard Prepare Standard (100 µg/mL) sst System Suitability (5 Injections) prep_standard->sst prep_sample Prepare Sample (Target: 100 µg/mL) analysis Sequence Run (Standards & Samples) prep_sample->analysis prep_mobile_phase Prepare Mobile Phases A & B prep_mobile_phase->sst sst->analysis Pass integration Peak Integration & Identification (RT) analysis->integration quant Quantification (External Standard) integration->quant report Generate Report quant->report

Caption: HPLC analysis workflow for this compound.

Part II: Identification and Impurity Profiling by GC-MS

GC-MS is an ideal confirmatory technique that provides structural information based on the mass-to-charge ratio of fragmented ions.[5] Given its boiling point of ~328 °C, E5BBC is sufficiently volatile and thermally stable for GC analysis.

Causality of Methodological Choices
  • Injection Mode: A splitless injection is chosen to maximize the transfer of the analyte onto the column, which is crucial for achieving low detection limits required for impurity analysis. The inlet temperature is set high enough to ensure rapid vaporization but well below the boiling point to prevent thermal degradation.[10]

  • GC Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., DB-5ms) is selected. This is a versatile, non-polar column that provides excellent separation for a wide range of semi-volatile compounds based primarily on their boiling points.[11]

  • Oven Program: A temperature ramp is essential to first separate highly volatile impurities (like residual solvents) at lower temperatures, then gradually increase the temperature to elute the main E5BBC peak and any higher-boiling impurities.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, creating a unique "fingerprint" for the molecule. Data can be acquired in Full Scan mode to identify unknown impurities or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity when quantifying known trace-level impurities.

Detailed GC-MS Protocol

Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • DB-5ms or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC vials, inserts, and septa.

  • High-purity helium (carrier gas).

  • ACS-grade or higher solvent for dilution (e.g., Dichloromethane or Ethyl Acetate).

Protocol Steps:

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the E5BBC reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with Dichloromethane.

  • Sample Preparation:

    • Prepare the sample to a target concentration of 100 µg/mL in Dichloromethane. Ensure the sample is fully dissolved.

  • GC-MS Conditions:

ParameterCondition
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Mode Splitless
Inlet Temp. 280 °C
Injection Vol. 1 µL
Oven Program 50 °C (hold 1 min), ramp 20 °C/min to 300 °C (hold 5 min)
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) @ 70 eV
Scan Range 40 - 450 amu
  • Data Analysis:

    • Identification: Confirm the identity of the E5BBC peak by comparing its retention time and the acquired mass spectrum with that of the reference standard. The spectrum should show the molecular ion (M⁺) and characteristic bromine isotope pattern (¹⁹Br/⁸¹Br in ~1:1 ratio). Expected ions: m/z 268/270 (M⁺), 223/225 ([M-OC₂H₅]⁺), 195/197 ([M-COOC₂H₅]⁺).

    • Purity Assessment: Integrate all peaks in the total ion chromatogram (TIC). Purity can be estimated using area percent, assuming similar response factors for related impurities.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_data Phase 3: Data Interpretation prep_standard Prepare Standard (100 µg/mL in DCM) injection Inject 1 µL (Splitless Mode) prep_standard->injection prep_sample Prepare Sample (Target: 100 µg/mL) prep_sample->injection separation GC Separation (Temp. Program) injection->separation detection MS Detection (EI, Full Scan) separation->detection identification Identify Peak (RT & Mass Spectrum) detection->identification purity Impurity Profile (TIC Area %) identification->purity report Generate Report purity->report

Caption: GC-MS analysis workflow for this compound.

Comparative Summary: HPLC vs. GC-MS

FeatureHPLC-UV/PDAGC-MS
Primary Use Quantitative purity and assayConfirmatory identification, impurity profiling
Analyte Suitability Wide range of polarities, non-volatile compoundsVolatile and semi-volatile, thermally stable compounds
Sensitivity Good (ng range)Excellent (pg range), especially in SIM mode
Selectivity Based on chromatographic separationBased on separation and mass fragmentation
Identification Power Presumptive (based on RT)Definitive (based on mass spectrum)
Sample Prep Analyte must be soluble in mobile phaseAnalyte must be soluble in a volatile solvent
Key Advantage Robust for routine QC, non-destructiveHigh specificity, structural elucidation capabilities[5]

Conclusion

The protocols detailed in this guide provide a robust framework for the comprehensive analysis of this compound. The HPLC method is optimized for high-throughput quantitative analysis, essential for routine quality control in a pharmaceutical setting. The orthogonal GC-MS method serves as an indispensable tool for unequivocal identification and for characterizing volatile and semi-volatile impurity profiles. Adherence to these protocols, coupled with proper method validation according to ICH guidelines, will ensure the generation of accurate, reliable, and defensible analytical data, thereby supporting the development of safe and effective pharmaceuticals.

References

The Strategic Utility of Ethyl 5-bromobenzofuran-2-carboxylate in Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold as a Privileged Structure

The benzofuran motif, a fusion of benzene and furan rings, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Derivatives of this scaffold have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3] This inherent bioactivity makes the benzofuran core a fertile ground for structure-activity relationship (SAR) studies, a systematic process of modifying a lead compound's structure to understand how these changes affect its biological activity.

At the heart of many such SAR campaigns lies Ethyl 5-bromobenzofuran-2-carboxylate . This versatile building block is strategically designed for facile diversification. The bromine atom at the C-5 position and the ethyl ester at the C-2 position serve as orthogonal synthetic handles, allowing for selective and diverse modifications. The C-Br bond is particularly amenable to modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[4][5] Simultaneously, the ester at C-2 can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides or other functional groups.[6] This dual functionality allows researchers to systematically explore the chemical space around the benzofuran core, fine-tuning the molecule's properties to optimize its interaction with a biological target.

Preliminary SAR studies on benzofuran derivatives have consistently highlighted the C-2 and C-5 positions as critical for modulating biological activity. For instance, substitutions at these positions have been shown to be crucial for the cytotoxic activity of potential anticancer agents.[7] This guide will provide a detailed exploration of how this compound can be leveraged as a starting point for SAR studies, complete with detailed protocols for key chemical transformations and an analysis of the underlying SAR principles.

Strategic Diversification of the this compound Scaffold

The power of this compound in SAR studies stems from its capacity for diversification at two key positions. The following diagram illustrates the primary synthetic pathways for generating a library of analogues.

References

Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate derivatives for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate Derivatives for Biological Screening

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds, exhibiting a vast array of pharmacological properties.[1][2][3][4][5] This application note provides a comprehensive guide to the synthesis and derivatization of this compound, a key building block for creating a diverse library of compounds for biological evaluation. We detail robust protocols for the initial synthesis of the core scaffold and its subsequent functionalization via modern palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Sonogashira reactions. Furthermore, we outline standard protocols for preliminary biological screening of the synthesized derivatives for potential anticancer and antimicrobial activities, providing a complete workflow from molecule design to initial bioactivity assessment.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus, formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1][4] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[2][3][4][5][6][7] The versatility of the benzofuran core allows for structural modifications that can fine-tune its pharmacological profile, making it a highly attractive scaffold for drug discovery programs.

This compound serves as an ideal starting platform for chemical library synthesis. The ester at the 2-position and the bromine atom at the 5-position are strategic functional handles. The ester can be hydrolyzed or converted to an amide, while the bromine atom provides a reactive site for introducing molecular diversity through powerful C-C bond-forming reactions.[8] This guide focuses on leveraging the 5-bromo position as a key diversification point.

Synthesis of the Core Intermediate: this compound

The synthesis of the title compound is efficiently achieved through a two-step, one-pot reaction starting from commercially available 5-bromosalicylaldehyde. This method involves an initial O-alkylation followed by an intramolecular cyclization.

Rationale of the Synthetic Approach

The chosen method is a classic and reliable route to 2-carbalkoxybenzofurans.

  • Step 1 (O-alkylation): 5-bromosalicylaldehyde reacts with ethyl bromoacetate. A base, such as cesium carbonate or potassium carbonate, is crucial for deprotonating the phenolic hydroxyl group, forming a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of ethyl bromoacetate in a standard Williamson ether synthesis.

  • Step 2 (Intramolecular Cyclization): The subsequent heating of the reaction mixture promotes an intramolecular condensation reaction to form the furan ring, yielding the stable benzofuran system.[9] DMF (N,N-Dimethylformamide) is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve the ionic intermediates.

Workflow for Core Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 5-Bromosalicylaldehyde E 1. Mix reagents in DMF 2. Stir at room temperature (30 min) 3. Heat to 120°C (2 hours) A->E B Ethyl Bromoacetate B->E C Cesium Carbonate (Base) C->E D DMF (Solvent) D->E F 1. Cool reaction mixture 2. Pour into ice water 3. Filter precipitate E->F G Wash with water & Dry F->G H This compound G->H

Caption: Workflow for the synthesis of the core intermediate.

Detailed Experimental Protocol

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Equivalents
5-Bromosalicylaldehyde 201.02 5.0 g 24.87 1.0
Ethyl bromoacetate 167.00 8.3 g (5.5 mL) 49.7 2.0
Cesium Carbonate (Cs₂CO₃) 325.82 8.2 g 25.16 ~1.0

| DMF | - | 80 mL | - | - |

Procedure:

  • To an 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromosalicylaldehyde (5.0 g, 24.87 mmol) and cesium carbonate (8.2 g, 25.16 mmol).

  • Add 80 mL of DMF and stir the suspension thoroughly.

  • Slowly add ethyl bromoacetate (8.3 g, 49.7 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 30 minutes.

  • Increase the temperature to 120 °C and allow the reaction to proceed for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing approximately 400 mL of ice water and stir vigorously for 30 minutes. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove residual DMF and salts.

  • Dry the collected solid under vacuum to yield the final product.

Expected Results:

  • Product: this compound.[9]

  • Appearance: Yellow or white solid.

  • Yield: Approximately 50-65%.[9]

  • Characterization (¹H NMR, 300 MHz, CDCl₃): δ (ppm): 7.71 (d, 1H), 7.39 (m, 3H), 4.35 (q, 2H), 1.34 (t, 3H).[9]

Derivatization via Palladium-Catalyzed Cross-Coupling

The bromine atom at the 5-position is a versatile handle for introducing a wide range of functional groups using palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their reliability, functional group tolerance, and efficiency.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Derivatives

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the bromobenzofuran core and various aryl or heteroaryl boronic acids.[10][11][12] This allows for the synthesis of biaryl structures, which are common motifs in bioactive molecules.

Suzuki_Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X (Ar = Benzofuran) B->C D Transmetalation (R-B(OH)₂) C->D E Ar-Pd(II)-R D->E F Reductive Elimination E->F F->A G Ar-R (Product) F->G Base Base Base->D Boronic R-B(OH)₂ Boronic->D

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ or Na₂CO₃ (2.0 eq)

  • Solvent: Toluene/EtOH/H₂O mixture (e.g., 4:1:1)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir until TLC analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling for Alkyne Derivatives

The Sonogashira reaction facilitates the coupling of the bromobenzofuran core with terminal alkynes, providing access to compounds with a rigid alkyne linker.[13][14][15] This functionality is valuable for further modifications (e.g., click chemistry) or as a key pharmacophore element. The reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[14][15]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X B->C D Transmetalation C->D E Ar-Pd(II)-C≡CR D->E F Reductive Elimination E->F F->A G Ar-C≡CR (Product) F->G H Cu(I)X I Alkyne Coordination H->I H-C≡CR J π-Alkyne Complex I->J K Deprotonation (Base) J->K L Cu(I) Acetylide K->L L->D A Synthesized Derivative Library B Primary Screening (Single High Concentration) A->B C Dose-Response Assay (e.g., MTT, Microdilution) B->C Active Compounds D Determine Potency (IC₅₀ or MIC values) C->D E Identify 'Hit' Compounds D->E

References

Troubleshooting & Optimization

Purification of crude Ethyl 5-bromobenzofuran-2-carboxylate by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An indispensable technique in synthetic chemistry, recrystallization, is applied to purify solid organic compounds.[1] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of crude Ethyl 5-bromobenzofuran-2-carboxylate by recrystallization. As a key intermediate in the synthesis of novel benzofuran derivatives for medicinal chemistry, obtaining this compound in high purity is critical.[2]

This document offers detailed experimental protocols, troubleshooting guides for common issues, and answers to frequently asked questions, ensuring a robust and reproducible purification process.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is fundamental to developing a successful recrystallization protocol.

PropertyValueSource(s)
CAS Number 84102-69-2[2]
Molecular Formula C₁₁H₉BrO₃[2][3]
Molecular Weight 269.09 g/mol [2][3]
Appearance White to yellow solid/powder[4]
Melting Point 58-72 °C (Note: Purity dependent)[4][5]
Boiling Point 328.3 ± 22.0 °C at 760 mmHg

Experimental Protocol: Recrystallization of this compound

This protocol outlines the step-by-step methodology for purifying the title compound. The primary goal is to dissolve the solute in a minimal amount of a suitable hot solvent and allow it to crystallize upon slow cooling, leaving impurities behind in the solution (mother liquor).[1][6]

Step 1: Solvent Selection

The choice of solvent is the most critical factor for a successful recrystallization.[7] An ideal solvent should dissolve this compound completely at its boiling point but sparingly at room temperature or below.[8][9] For this compound, ethanol has been reported as an effective single solvent.[5] A mixed-solvent system of chloroform and n-hexane has also been used.[2]

  • Procedure for Testing Solvents:

    • Place approximately 50-100 mg of the crude solid into a test tube.

    • Add the chosen solvent (e.g., ethanol) dropwise at room temperature, swirling after each addition. The compound should show low solubility.

    • Gently heat the mixture to the solvent's boiling point. The solid should dissolve completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath. A high yield of crystal formation indicates a suitable solvent.[10]

Step 2: Dissolution
  • Place the crude this compound into an Erlenmeyer flask of appropriate size.

  • Add the selected solvent (e.g., ethanol) in small portions while heating the flask on a hot plate. Swirl the flask continuously.

  • Continue adding the hot solvent just until the solid completely dissolves. Using the minimum amount of hot solvent is crucial for maximizing recovery.[11]

Step 3: Decolorization (If Necessary)

If the hot solution is colored (and the pure compound is known to be white or colorless), this indicates the presence of colored impurities.

  • Remove the flask from the heat source.

  • Add a small amount of activated charcoal (decolorizing carbon) to the solution.

  • Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.[6]

Step 4: Hot Filtration

This step removes insoluble impurities, including the activated charcoal if used.

  • Set up a gravity filtration apparatus using a short-stemmed funnel and fluted filter paper. It is crucial to pre-heat the funnel and the receiving flask to prevent premature crystallization of the product in the funnel.[12]

  • Pour the hot solution through the fluted filter paper quickly.

  • Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure a complete transfer.

Step 5: Crystallization
  • Cover the flask containing the hot filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7][13]

  • Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.

Step 6: Crystal Collection and Washing
  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Transfer the crystals and the cold mother liquor into the funnel.

  • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities adhering to the crystal surfaces.[11] Using cold solvent minimizes the loss of the desired product.

Step 7: Drying
  • Keep the vacuum on for several minutes to pull air through the crystals and facilitate initial drying.[6]

  • Transfer the crystals to a watch glass and allow them to air-dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Purification cluster_crystallization Crystallization & Isolation cluster_final Final Product Start Crude this compound Solvent Select Solvent (e.g., Ethanol) Start->Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Decolorize Add Activated Charcoal (Optional) Dissolve->Decolorize HotFilter Hot Gravity Filtration Dissolve->HotFilter If not colored Decolorize->HotFilter If used Cool Slow Cooling to Room Temp HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Ice-Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure this compound Dry->End

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not saturated enough for crystallization to occur.[14]2. Supersaturation: The solution is stable beyond its saturation point, and crystallization has not been initiated.[14]1. Reduce the solvent volume by gentle heating or using a rotary evaporator, then attempt to cool again.[14]2. Induce crystallization by: a) Scratching the inner wall of the flask with a glass rod at the solution's surface to create nucleation sites.[13][14] b) Adding a "seed crystal" of the pure compound, if available.[14]
Product "oils out" instead of crystallizing. 1. Solution was cooled too quickly. 2. The melting point of the compound is lower than the boiling point of the solvent. 3. Significant impurities are present , depressing the melting point of the mixture.[14]1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[14]2. Consider a different solvent or a mixed-solvent system with a lower boiling point.
Low recovery of purified product. 1. Too much solvent was used during dissolution. 2. Premature filtration: The solution was not sufficiently cooled before vacuum filtration.3. Excessive washing: Too much cold solvent was used to wash the crystals, or the solvent was not cold enough.[1]1. Use the absolute minimum amount of hot solvent required for dissolution.2. Ensure the solution is thoroughly cooled in an ice bath before filtering.3. The mother liquor (filtrate) can be concentrated and cooled again to obtain a second crop of crystals. **4. Wash crystals with a minimal volume of ice-cold solvent.
Crystals appear colored or impure. 1. Incomplete removal of colored impurities. 2. Rapid crystallization: Impurities were trapped within the crystal lattice due to fast cooling.1. Repeat the recrystallization process, ensuring the use of activated charcoal if necessary.[6]2. Ensure the crystallization phase occurs slowly and without agitation to allow for the selective formation of pure crystals.[1]
Crystals form in the funnel during hot filtration. 1. The solution cooled upon contact with the colder funnel and filter paper. [12]1. Use a stemless or short-stemmed funnel.2. Pre-heat the funnel and receiving flask in an oven or with hot solvent before filtering.3. Keep the solution at or near its boiling point during the transfer.[12]

Frequently Asked Questions (FAQs)

Q1: How do I definitively choose the best recrystallization solvent if multiple options seem viable? A1: The best solvent provides the highest recovery of pure crystals. After preliminary tests in test tubes, the ideal solvent will show a large difference in the compound's solubility at high versus low temperatures.[7][8] For this compound, ethanol is a good starting point as it is effective and common.[5] If a single solvent is not ideal, a mixed-solvent system (using two miscible solvents, one in which the compound is soluble and one in which it is insoluble) can be employed.[8]

Q2: What is "oiling out" and why is it a problem? A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystal. This is problematic because oils tend to trap impurities, defeating the purpose of recrystallization.[14] This often happens when a solution of a low-melting-point solid is cooled too rapidly or when the concentration of the solute is too high. The solution is to reheat, add slightly more solvent, and cool very slowly.[14]

Q3: What is the scientific principle behind scratching the flask to induce crystallization? A3: Scratching the inside surface of the glass with a glass rod creates microscopic etches and provides rough surfaces. These imperfections act as nucleation sites, which are points where the first few molecules can organize into a crystal lattice, initiating the crystallization process for the entire supersaturated solution.[13][14]

Q4: Can I skip the hot filtration step if I don't see any solid impurities? A4: It is generally not recommended to skip this step, especially if the crude material is from a synthesis reaction. There may be fine, suspended, insoluble impurities that are not easily visible. Hot filtration ensures these are removed. If you did not use activated charcoal and are confident no insoluble impurities exist, you may proceed, but it is a risk to the final purity.

Q5: Why is slow cooling so important for forming pure crystals? A5: Crystal formation is a thermodynamically controlled process of self-assembly.[15] Slow cooling allows molecules of the desired compound to selectively deposit onto the growing crystal lattice in an ordered fashion. Soluble impurities do not fit well into this lattice and remain in the solution.[1] If cooling is too rapid, impurities can become trapped within the quickly forming solid, resulting in a less pure product.[13]

References

Identifying and minimizing byproducts in Ethyl 5-bromobenzofuran-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-bromobenzofuran-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts, ultimately improving your yield and purity.

Introduction to the Synthesis

The synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry, is most commonly achieved through the reaction of 5-bromosalicylaldehyde with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a base.[1][2] This reaction proceeds via an initial O-alkylation of the salicylaldehyde, followed by an intramolecular cyclization and dehydration to form the desired benzofuran ring. However, like many organic syntheses, this process is not without its potential pitfalls, leading to the formation of undesired byproducts and reduced yields. This guide will address these common issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Yield of this compound

You've performed the synthesis, but the isolated yield of your target compound is significantly lower than expected.

This is a classic issue in this synthesis, where the reaction has favored a competing pathway.

Root Cause: The formation of a coumarin byproduct, specifically a derivative of coumarin-3-carboxylic acid, arises from a Knoevenagel condensation pathway.[3][4][5] This occurs when the enolate of ethyl bromoacetate reacts with the aldehyde group of 5-bromosalicylaldehyde before the desired O-alkylation of the phenolic hydroxyl group takes place.

Mechanism of Byproduct Formation:

G cluster_0 Knoevenagel Condensation Pathway 5-bromosalicylaldehyde 5-bromosalicylaldehyde Ethyl bromoacetate enolate Ethyl bromoacetate enolate Knoevenagel adduct Knoevenagel adduct Coumarin byproduct Coumarin byproduct

Caption: Competing Knoevenagel condensation leading to coumarin byproducts.

Troubleshooting Steps:

  • Choice of Base: A strong, non-nucleophilic base is generally preferred to facilitate the initial deprotonation of the phenolic hydroxyl group, favoring O-alkylation. Weaker bases or those that can also act as nucleophiles may promote the Knoevenagel condensation.

  • Order of Reagent Addition: Adding the ethyl bromoacetate slowly to a pre-stirred mixture of the 5-bromosalicylaldehyde and a suitable base (like cesium carbonate) in a polar aprotic solvent (e.g., DMF) can favor the desired O-alkylation.[1]

  • Reaction Temperature: Lowering the reaction temperature during the initial stages can sometimes help to control the rate of the competing Knoevenagel condensation. However, the subsequent cyclization step may require heating.

Observing the accumulation of the O-alkylated intermediate, ethyl 2-((4-bromo-2-formylphenoxy)acetate), indicates that the initial alkylation was successful, but the subsequent intramolecular cyclization is the rate-limiting step.

Root Cause: The intramolecular cyclization, which is an aldol-type condensation, requires specific conditions to proceed efficiently. Insufficient base strength or inadequate temperature can lead to the stalling of the reaction at the intermediate stage.

Troubleshooting Steps:

  • Increase Reaction Temperature: The cyclization step often requires elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature or a slightly elevated temperature, consider increasing it to the reflux temperature of your solvent.[1]

  • Optimize the Base: The choice and amount of base are critical. A stronger base may be required to facilitate the deprotonation of the alpha-carbon of the acetate moiety, which initiates the cyclization.

  • Solvent Effects: The polarity of the solvent can influence the rate of the cyclization. Polar aprotic solvents like DMF or DMSO are often effective for this type of reaction.

Problem 2: Presence of Significant Impurities in the Final Product

Your crude product shows multiple spots on TLC, and purification is proving difficult.

Understanding the potential side reactions can aid in their identification and subsequent minimization.

Potential Byproducts and Their Origins:

ByproductPotential OriginMitigation Strategy
Unreacted 5-bromosalicylaldehyde Incomplete reaction due to insufficient reagents, time, or temperature.Ensure correct stoichiometry, increase reaction time or temperature.
Coumarin-3-carboxylic acid derivative Knoevenagel condensation pathway as discussed in FAQ 1.[3][4][5]Optimize base and reagent addition order.
C-alkylated salicylaldehyde Direct alkylation on the aromatic ring instead of the phenolic oxygen.[6][7]Use of a polar aprotic solvent and a suitable counter-ion can favor O-alkylation.
Polymeric materials Base-catalyzed self-condensation of 5-bromosalicylaldehyde or other reactive intermediates.Maintain controlled reaction conditions and avoid excessively high temperatures for prolonged periods.

A robust purification strategy is essential for obtaining a high-purity final product.

Recommended Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is the first step. This will help to remove the base and any water-soluble impurities.

  • Recrystallization: this compound is a solid at room temperature.[8] Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often a highly effective method for removing both more and less polar impurities.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is the next logical step. A gradient elution with a non-polar solvent system (e.g., hexanes and ethyl acetate) will typically allow for the separation of the desired product from closely related byproducts. The polarity of the coumarin byproduct is often different enough from the target benzofuran to allow for good separation.

Experimental Workflow for Purification:

G Crude Product Crude Product Aqueous Work-up Aqueous Work-up Crude Product->Aqueous Work-up Remove base & water-soluble impurities Recrystallization Recrystallization Aqueous Work-up->Recrystallization Primary purification Column Chromatography Column Chromatography Recrystallization->Column Chromatography If impurities persist Pure Product Pure Product Recrystallization->Pure Product If pure Column Chromatography->Pure Product

Caption: Recommended purification workflow for this compound.

Key Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 5-Bromosalicylaldehyde

  • Ethyl bromoacetate

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromosalicylaldehyde (1.0 eq) and anhydrous DMF.

  • Add cesium carbonate (1.5 - 2.0 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Slowly add ethyl bromoacetate (1.1 - 1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography as described in the purification section.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 5-bromobenzofuran-2-carboxylate (CAS No. 84102-69-2).[1][2][3] This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimization parameters associated with this important synthetic intermediate. As a key building block in the development of pharmaceutical agents and biologically active molecules, a robust and reproducible synthesis is paramount.[4][5][6]

This guide provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern reaction success.

Troubleshooting Guide: Addressing Common Experimental Issues

This section directly addresses specific problems users may encounter during the synthesis, focusing on the common and efficient route starting from 5-bromosalicylaldehyde.

Question 1: My reaction yield is very low (<30%) or I've isolated no product at all. What are the most likely causes?

Answer: This is a frequent issue that typically points to one of four areas: base selection, reagent quality, reaction temperature, or solvent choice.

  • Potential Cause 1: Ineffective Base. The first step of the reaction is the deprotonation of the phenolic hydroxyl group on 5-bromosalicylaldehyde. If the base is too weak or not sufficiently soluble, this step will fail. While potassium carbonate (K₂CO₃) is commonly used and cost-effective, its performance can be substrate-dependent.[5][7]

    • Expert Solution: Switch to Cesium Carbonate (Cs₂CO₃).[8] Cesium carbonate is more soluble in polar aprotic solvents like DMF and often provides superior results due to the "cesium effect," which promotes faster O-alkylation. A direct comparison often shows a significant yield improvement.

  • Potential Cause 2: Inactive Reagents. Ethyl bromoacetate is a lachrymator and can degrade over time, especially if exposed to moisture. 5-bromosalicylaldehyde can also oxidize.

    • Expert Solution: Always use freshly opened or recently purchased reagents. If you suspect the quality of your ethyl bromoacetate, you can perform a quick quality check via ¹H NMR. Ensure your 5-bromosalicylaldehyde is a fine, pale-colored powder.

  • Potential Cause 3: Sub-optimal Temperature. The intramolecular cyclization step requires sufficient thermal energy. Reactions run at room temperature may successfully form the O-alkylated intermediate but will fail to cyclize to the benzofuran.

    • Expert Solution: The reaction generally requires heating. Temperatures between 80-120 °C are typical.[8] A reaction temperature of 120 °C in DMF is a robust starting point.[8] Always monitor the reaction by TLC to track the consumption of the starting material and the appearance of the product spot.

  • Potential Cause 4: Incorrect Solvent. The solvent must be polar enough to dissolve the reactants and the base but aprotic to avoid side reactions.

    • Expert Solution: Dimethylformamide (DMF) is an excellent choice for this reaction due to its high boiling point and ability to dissolve the carbonate bases.[8] Acetonitrile and 2-butanone have also been reported but may require longer reaction times or be less effective with certain bases.[5][7]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

LowYield_Troubleshooting start Low or No Product Yield check_base Is the base effective? (e.g., K₂CO₃) start->check_base switch_base Action: Switch to Cs₂CO₃ for better solubility and reactivity. check_base->switch_base No/Unsure check_reagents Are reagents high quality? check_base->check_reagents Yes switch_base->check_reagents use_new_reagents Action: Use fresh ethyl bromoacetate and 5-bromosalicylaldehyde. check_reagents->use_new_reagents No/Unsure check_temp Is reaction temperature optimal (80-120°C)? check_reagents->check_temp Yes use_new_reagents->check_temp increase_temp Action: Increase temperature to 120°C and monitor by TLC. check_temp->increase_temp No success Problem Solved check_temp->success Yes increase_temp->success

Caption: A step-by-step workflow for troubleshooting low product yield.

Question 2: My TLC shows multiple spots, and purification is difficult. What are the likely impurities?

Answer: The formation of multiple byproducts is common if the reaction is not driven to completion or if conditions are not optimal.

  • Impurity 1: Unreacted 5-bromosalicylaldehyde. This is a polar compound and will typically have a low Rf value on the TLC plate. Its presence indicates an incomplete reaction.

  • Impurity 2: O-alkylated Intermediate. This is the product formed after the addition of ethyl bromoacetate but before the final cyclization. It is often the main component if the reaction temperature was too low or the reaction time was too short.

  • Impurity 3: Ethyl 2-(2-formyl-4-bromophenoxy)acetate. This is the scientific name for Impurity 2. It lacks the furan ring.

  • Impurity 4: Polymeric material or tar. This can form at excessively high temperatures or if reagents are impure, appearing as a baseline streak on the TLC.

Expert Solution for Purification: The target product, this compound, is a white solid with a melting point of 69-72 °C.[2]

  • Workup: After the reaction is complete, a common procedure is to pour the reaction mixture into ice water, which will cause the organic product to precipitate.[8] This crude solid can then be collected by filtration.

  • Column Chromatography: If significant impurities are present, column chromatography is the most effective purification method. A common eluent system is a gradient of ethyl acetate in hexanes.[9] Start with a low polarity (e.g., 5% Ethyl Acetate/Hexanes) and gradually increase the polarity to elute your product.

  • Recrystallization: For material that is already relatively pure (>90%), recrystallization from ethanol is an effective final purification step to obtain a highly pure, crystalline solid.[5]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this synthesis?

A1: This reaction is a variation of the Rap-Stoermer reaction.[10][11][12] It proceeds via a two-step sequence within one pot:

  • Williamson Ether Synthesis: The base (e.g., K₂CO₃) deprotonates the acidic phenol of 5-bromosalicylaldehyde to form a phenoxide. This nucleophile then attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction, forming an ether linkage.

  • Intramolecular Condensation/Cyclization: The base then deprotonates the α-carbon of the ester moiety, creating an enolate. This enolate acts as an intramolecular nucleophile, attacking the aldehyde carbonyl group. The subsequent intermediate rapidly undergoes dehydration (elimination of water) to form the stable aromatic furan ring.

Reaction Mechanism: Rap-Stoermer Synthesis

Reaction_Mechanism cluster_start Reactants cluster_intermediate Key Intermediates 5BSA 5-Bromosalicylaldehyde Phenoxide Phenoxide Ion 5BSA->Phenoxide + Base (-H⁺) EBA Ethyl Bromoacetate Ether O-Alkylated Intermediate Phenoxide->Ether + EBA (-Br⁻) (Williamson Ether Synthesis) Enolate Enolate Intermediate Ether->Enolate + Base (-H⁺) Product Ethyl 5-bromobenzofuran- 2-carboxylate Enolate->Product Intramolecular Cyclization & Dehydration (-H₂O)

Caption: The mechanistic pathway for the synthesis of the target compound.

Q2: I've seen procedures using 5-bromo-1-benzofuran-2-carboxylic acid and ethanol. Is this a better route?

A2: This refers to a Fischer esterification.[13] It is a very reliable and often high-yielding ( >90%) reaction.[8] However, it requires the starting carboxylic acid, which itself must be synthesized, typically from 5-bromosalicylaldehyde. Therefore, the one-pot synthesis from 5-bromosalicylaldehyde is more atom- and step-economical. The Fischer esterification route is an excellent choice if you already have the carboxylic acid on hand, but for de novo synthesis, the one-pot method is generally preferred.

Q3: Are there any specific safety precautions I should take?

A3: Yes. Standard laboratory personal protective equipment (lab coat, safety glasses, gloves) is required. Additionally:

  • Ethyl bromoacetate is a potent lachrymator (causes tearing) and should be handled exclusively in a well-ventilated chemical fume hood.

  • DMF is a solvent that can be absorbed through the skin. Ensure you wear appropriate gloves (nitrile gloves are suitable for splash protection).

  • Reactions at high temperatures should be conducted with appropriate caution, ensuring glassware is free of defects and the heating apparatus is secure.[14]

Protocols and Data

Table 1: Comparison of Reaction Conditions

This table summarizes conditions reported in the literature for the primary synthetic route.

Starting MaterialReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-BromosalicylaldehydeEthyl bromoacetateCs₂CO₃DMF120259.7[8]
5-BromosalicylaldehydeDiethyl bromomalonateK₂CO₃2-ButanoneReflux14N/A[5]
5-BromosalicylaldehydeEthyl bromoacetateK₂CO₃AcetonitrileReflux2486[7]
Experimental Protocol: One-Pot Synthesis

This protocol is an optimized procedure based on common literature methods.[8]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromosalicylaldehyde (1.0 eq.), cesium carbonate (Cs₂CO₃, 1.0 eq.), and anhydrous dimethylformamide (DMF, approx. 5 mL per 1 g of aldehyde).

  • Reagent Addition: Begin stirring the mixture. Slowly add ethyl bromoacetate (2.0 eq.) to the suspension via syringe.

  • Heating: Heat the reaction mixture to 120 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an eluent of 20% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice and water (approx. 10x the volume of DMF).

  • Isolation: Stir the aqueous mixture vigorously for 30 minutes. The crude product will precipitate as a solid. Collect the solid by vacuum filtration, washing the filter cake thoroughly with water.

  • Purification: Dry the crude solid under high vacuum. For further purification, either perform column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) or recrystallize from hot ethanol.

References

Conversion of 5-bromofuran-2-carboxylic acid to acyl chloride to improve reaction efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-bromofuran-2-carbonyl chloride. This guide is designed for researchers, medicinal chemists, and process development professionals to enhance reaction efficiency, troubleshoot common issues, and ensure the safe and successful conversion of 5-bromofuran-2-carboxylic acid to its highly reactive acyl chloride derivative.

The conversion of a carboxylic acid to an acyl chloride is a pivotal activation step in organic synthesis, unlocking pathways to a variety of derivatives such as amides, esters, and ketones. However, the inherent reactivity of the target molecule and the stability of the furan ring present unique challenges. This document provides in-depth, field-proven insights to navigate these complexities.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis of 5-bromofuran-2-carbonyl chloride.

Question 1: My reaction appears sluggish or incomplete when monitored by TLC. Why is this, and how can I confirm the reaction is proceeding?

Answer: Monitoring the formation of highly reactive acyl chlorides like 5-bromofuran-2-carbonyl chloride via Thin Layer Chromatography (TLC) is notoriously unreliable. The acyl chloride is highly susceptible to hydrolysis back to the starting carboxylic acid on the silica gel plate, which is inherently acidic and contains adsorbed water. Therefore, you may only observe the starting material spot, even if the conversion is complete.

Troubleshooting Steps:

  • Indirect Quench-TLC Method: To reliably check for the consumption of the starting material, take a small aliquot from the reaction mixture and quench it with anhydrous methanol. This will convert the acyl chloride into the corresponding methyl ester (methyl 5-bromofuran-2-carboxylate), which is stable on silica gel. Run a TLC comparing your starting acid, the quenched aliquot, and a co-spot. A new, less polar spot for the ester and the disappearance of the carboxylic acid spot indicates a successful reaction.

  • Spectroscopic Analysis (IR): If possible, carefully take a sample of the crude reaction mixture (after removing the excess chlorinating agent under vacuum) and run an Infrared (IR) spectrum. You should observe the disappearance of the broad O-H stretch of the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber (typically ~1750-1810 cm⁻¹).

Question 2: The reaction mixture has turned dark brown or black. What is causing this decomposition, and is my product salvageable?

Answer: Dark coloration, especially black, often indicates polymerization or degradation of the furan ring. The furan moiety is known to be unstable under strongly acidic conditions, which are generated during the reaction (release of HCl).

Causality & Prevention:

  • Acid-Catalyzed Degradation: The furan ring can undergo acid-catalyzed hydrolysis and ring-opening, leading to polymeric tars. This is exacerbated at elevated temperatures.

  • Choice of Reagent: While effective, neat thionyl chloride at reflux can be too harsh for sensitive substrates like furan derivatives. The oxalyl chloride/DMF method is generally milder and performed at lower temperatures, reducing the risk of degradation.

  • Temperature Control: If using thionyl chloride, avoid excessive heating. If using oxalyl chloride, maintain the recommended temperature (often 0 °C to room temperature).

  • Inert Atmosphere: Always conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric moisture, which can also contribute to acid formation and decomposition.

If significant darkening has occurred, the product yield and purity will be compromised. It is often more efficient to restart the reaction with milder conditions than to attempt to purify a heavily decomposed mixture.

Question 3: After work-up, I have a low yield of the desired subsequent product (e.g., an amide). What are the likely reasons for this?

Answer: Low yield in the subsequent step often points to incomplete formation of the acyl chloride or its degradation before use.

Troubleshooting Checklist:

  • Purity of Starting Material: Ensure your 5-bromofuran-2-carboxylic acid is dry and pure. Moisture will consume the chlorinating agent.

  • Reagent Quality: Use fresh, high-quality thionyl chloride or oxalyl chloride. These reagents degrade upon exposure to moisture.

  • Anhydrous Conditions: All glassware must be flame- or oven-dried, and all solvents must be anhydrous. Any moisture will hydrolyze the product back to the starting material.

  • Immediate Use of Acyl Chloride: Acyl chlorides are generally not isolated or stored for long periods. It is best practice to remove the excess chlorinating agent and solvent in vacuo and use the crude 5-bromofuran-2-carbonyl chloride immediately in the next step.

Comparative Overview of Synthetic Protocols

The two most common and effective methods for synthesizing acyl chlorides from carboxylic acids are treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent is critical and depends on the sensitivity of the substrate and the desired scale of the reaction.

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity Highly reactive, can be aggressive.Generally milder and more selective.
Conditions Typically neat or in a high-boiling solvent, reflux temperature required.Often in a solvent (e.g., DCM, THF), 0 °C to room temperature.
Catalyst Not typically required, but DMF can be used.Catalytic N,N-dimethylformamide (DMF) is essential for a good reaction rate.
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)
Work-up Removal of excess reagent by distillation or co-evaporation with an inert solvent (e.g., toluene).Byproducts are all gaseous, simplifying removal by evaporation.
Safety Toxic and corrosive. Releases pungent SO₂ and HCl gas.Highly toxic and corrosive. Releases toxic CO and HCl gas. Must be used in a fume hood.
Cost Less expensive.More expensive.
Recommendation for 5-Bromofuran Viable, but risk of furan ring degradation due to high temperatures and HCl.Preferred Method due to milder conditions, which helps preserve the sensitive furan ring.

Detailed Experimental Protocols

Safety First: Both thionyl chloride and oxalyl chloride are highly toxic, corrosive, and react violently with water. All manipulations must be performed in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Using Oxalyl Chloride and Catalytic DMF (Recommended)

This method is preferred for its mild conditions, which minimize the degradation of the furan ring.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas inlet). Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition: To the flask, add 5-bromofuran-2-carboxylic acid (1.0 eq). Add anhydrous dichloromethane (DCM) to create a suspension (approx. 0.5 M concentration).

  • Catalyst: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops per gram of carboxylic acid) via syringe.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise via syringe over 15-20 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction mixture should become a clear solution.

  • Completion & Work-up: Once the reaction is complete (as determined by the cessation of gas evolution and the quench-TLC method described above), carefully concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride. It is advisable to co-evaporate with an inert solvent like toluene to ensure all volatile reagents are removed.

  • Immediate Use: The resulting crude 5-bromofuran-2-carbonyl chloride should be used immediately for the next synthetic step without further purification.

Protocol 2: Using Thionyl Chloride

This is a more traditional and cost-effective method but carries a higher risk of substrate degradation.

Step-by-Step Methodology:

  • Preparation: Set up a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution to neutralize HCl and SO₂).

  • Reagent Addition: Add 5-bromofuran-2-carboxylic acid (1.0 eq) to the flask.

  • Thionyl Chloride Addition: In the fume hood, carefully add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents, it can also be used as the solvent).

  • Reaction: Heat the mixture to a gentle reflux (approx. 75-80 °C) and maintain for 2-4 hours. The reaction should be monitored by the quench-TLC method.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation. Co-evaporation with a dry, inert solvent like toluene is highly recommended to remove the last traces.

  • Immediate Use: The crude 5-bromofuran-2-carbonyl chloride should be used immediately.

Mechanistic Insights

Understanding the reaction mechanisms explains the critical role of each component and the advantages of the oxalyl chloride/DMF system.

Mechanism with Oxalyl Chloride / DMF

The reaction does not proceed directly with oxalyl chloride. Instead, a highly electrophilic intermediate, the Vilsmeier-Haack reagent , is formed in situ from the reaction of oxalyl chloride and DMF. This reagent is the true activating species.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Carboxylic Acid Activation cluster_2 Step 3: Acyl Chloride Formation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier reacts with OxalylCl Oxalyl Chloride OxalylCl->Vilsmeier Gases1 CO + CO2 + Cl- Vilsmeier->Gases1 releases CarboxylicAcid 5-Bromofuran- 2-carboxylic acid Intermediate Acyloxyiminium Intermediate CarboxylicAcid->Intermediate attacks Vilsmeier_ref Vilsmeier Reagent Vilsmeier_ref->Intermediate AcylChloride 5-Bromofuran- 2-carbonyl chloride DMF_regen DMF (regenerated) Gases2 CO2 Chloride Cl- Intermediate_ref Acyloxyiminium Intermediate Chloride->Intermediate_ref attacks Intermediate_ref->AcylChloride collapses to Intermediate_ref->DMF_regen Intermediate_ref->Gases2

Caption: Mechanism of acyl chloride formation using oxalyl chloride and DMF.

The key advantage here is that the carboxylic acid attacks the pre-formed, highly reactive Vilsmeier reagent, and the reaction proceeds at low temperatures.

Mechanism with Thionyl Chloride

The reaction with thionyl chloride involves the carboxylic acid's hydroxyl group attacking the sulfur atom, converting the hydroxyl into a good leaving group (a chlorosulfite). A subsequent nucleophilic attack by the released chloride ion forms the acyl chloride.

G CarboxylicAcid 5-Bromofuran- 2-carboxylic acid Chlorosulfite Chlorosulfite Intermediate (Good Leaving Group) CarboxylicAcid->Chlorosulfite attacks ThionylCl Thionyl Chloride (SOCl₂) ThionylCl->Chlorosulfite AcylChloride 5-Bromofuran- 2-carbonyl chloride Chlorosulfite->AcylChloride Cl⁻ attacks carbonyl, LG departs Byproducts SO₂(g) + HCl(g) Chlorosulfite->Byproducts decomposes to

Caption: Mechanism of acyl chloride formation using thionyl chloride.

This process is thermally driven and generates HCl directly in the reaction mixture, increasing the risk of furan degradation.

Validation & Comparative

A Comparative Analysis of the Biological Activity of Ethyl 5-bromobenzofuran-2-carboxylate and Other Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The nature and position of substituents on the benzofuran ring play a pivotal role in modulating this biological activity. This guide provides a comparative analysis of the biological activity of Ethyl 5-bromobenzofuran-2-carboxylate, a halogenated benzofuran derivative, with other members of the benzofuran class, supported by experimental data from various studies.

This compound: A Profile

This compound is a synthetic benzofuran derivative characterized by a bromine atom at the 5-position and an ethyl carboxylate group at the 2-position of the benzofuran nucleus.[4] This substitution pattern, particularly the presence of the halogen, is often associated with enhanced biological activity.[1]

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₉BrO₃[4]
Molecular Weight 269.09 g/mol [4]
Melting Point 69-72 °C[5]
Boiling Point 328.3±22.0 °C at 760 mmHg[5]

The primary reported biological activity of this compound is its role as an inhibitor of cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2C19.[6] These enzymes are crucial for the metabolism of a vast number of drugs, and their inhibition can lead to significant drug-drug interactions.

Comparative Biological Activity

Anticancer Activity

For instance, a study on halogenated derivatives of 1,1'-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl)diethanone revealed that a brominated derivative exhibited remarkable cytotoxicity against leukemia cell lines, with IC50 values as low as 0.1 µM for HL60 cells.[1][9] Another study on methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate also demonstrated significant cytotoxic potential.[10]

The anticancer activity of benzofurans is often attributed to their ability to interfere with critical cellular processes. Several signaling pathways have been identified as targets for benzofuran derivatives:

  • mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) pathway is a key regulator of cell growth and proliferation and is often dysregulated in cancer.[8][11] Certain benzofuran derivatives have been identified as inhibitors of mTOR signaling, leading to decreased cancer cell viability.[8][11][12][13]

  • HIF-1 Pathway: The hypoxia-inducible factor-1 (HIF-1) pathway is crucial for tumor survival and progression, particularly in the hypoxic microenvironment of solid tumors.[14][15][16] Benzofuran derivatives have been developed as inhibitors of the HIF-1 pathway, demonstrating efficacy in p53-independent cancers.[14][15][16][17][18]

  • MAPK/NF-κB Signaling Pathway: The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are involved in inflammation and cell survival.[19][20] Some benzofuran hybrids have been shown to exert anti-inflammatory and potentially anticancer effects by inhibiting these pathways.[19][20]

Comparative Anticancer Activity of Benzofuran Derivatives (Data from various sources)

CompoundCancer Cell LineIC50 (µM)Reference
1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneHL60 (Leukemia)0.1[1][9]
1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562 (Leukemia)5[1][9]
Benzo[b]furan derivative 36 MCF-7 (Breast Cancer)0.051[7]
Benzo[b]furan derivative 26 MCF-7 (Breast Cancer)0.057[7]
Antimicrobial Activity

Benzofuran derivatives also exhibit a broad range of antimicrobial activities against various bacterial and fungal pathogens.[2][21] The structural features of these molecules, including the presence of halogens and other substituents, significantly influence their antimicrobial potency.[2][22]

Studies have shown that some benzofuran derivatives possess potent antibacterial activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[23][24] For example, certain benzofuran-based compounds have demonstrated MIC80 values between 0.78 µg/mL and 6.25 µg/mL against various bacterial strains.[2] Another study reported benzofuran amide derivatives with MICs as low as 6.25 µg/ml against both Gram-positive and Gram-negative bacteria.[23]

Comparative Antimicrobial Activity of Benzofuran Derivatives (Data from various sources)

CompoundMicroorganismMIC (µg/mL)Reference
Benzofuran Amide Derivative 6b S. aureus, E. coli6.25[23]
Benzofuran Ketoxime Derivative 38 S. aureus0.039[2]
3-Methanone-6-substituted-benzofuran derivativeS. aureus, MRSA0.39 - 0.78[2]
Enzyme Inhibition

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 5-bromosalicylaldehyde with ethyl bromoacetate in the presence of a base like cesium carbonate or potassium carbonate in a solvent such as DMF.[26]

Step-by-step protocol:

  • Dissolve 5-bromosalicylaldehyde and cesium carbonate in DMF and stir well.

  • Slowly add ethyl bromoacetate to the reaction mixture.

  • Stir the reaction mixture at room temperature for a specified time, then increase the temperature to 120 °C for a few hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into ice water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the product.[26]

Synthesis_Workflow A 5-Bromosalicylaldehyde + Ethyl Bromoacetate C Reaction Mixture A->C B Base (e.g., Cs2CO3) Solvent (e.g., DMF) B->C D Heating (120°C) C->D E Precipitation in Ice Water D->E F Filtration and Drying E->F G This compound F->G

Caption: Synthesis workflow for this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-step protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds. Include a vehicle control.

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis cell_seeding Seed cells in 96-well plate compound_treatment Add benzofuran derivatives cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_formation Incubate for 2-4 hours mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Step-by-step protocol:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).

  • Inoculation: Inoculate the surface of the agar plate with a standardized suspension of the test microorganism.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the test compound solution to the wells. Include positive (known antibiotic) and negative (solvent) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathway Diagrams

mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->mTORC1 Inhibits

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

HIF1_Pathway Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization HIF-1 Complex Formation HIF-1 Complex Formation HIF-1α Stabilization->HIF-1 Complex Formation with HIF-1β Target Gene Expression\n(e.g., VEGF) Target Gene Expression (e.g., VEGF) HIF-1 Complex Formation->Target Gene Expression\n(e.g., VEGF) Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->HIF-1 Complex Formation Inhibits Angiogenesis & Tumor Progression Angiogenesis & Tumor Progression Target Gene Expression\n(e.g., VEGF)->Angiogenesis & Tumor Progression

Caption: Inhibition of the HIF-1 signaling pathway by benzofuran derivatives.

Conclusion

This compound, as a member of the halogenated benzofuran family, holds potential for various biological activities, with its most clearly defined role to date being the inhibition of key drug-metabolizing enzymes. While direct comparative data for its anticancer and antimicrobial effects are limited, the broader class of benzofuran derivatives, particularly those with halogen substitutions, demonstrates significant promise in these areas. The structure-activity relationships within the benzofuran class consistently highlight the importance of substituent patterns in determining biological efficacy. Further research involving head-to-head comparative studies of this compound with other derivatives is warranted to fully elucidate its therapeutic potential and to guide the rational design of new, more potent benzofuran-based therapeutic agents.

References

A Comparative Analysis of Brominated Benzofuran Derivatives: Unveiling In Vitro Cytotoxic Potential in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, benzofuran derivatives have emerged as a particularly promising scaffold, demonstrating a broad spectrum of pharmacological activities.[1][2][3] The introduction of bromine moieties to the benzofuran core has been shown to significantly potentiate their cytotoxic effects against various cancer cell lines.[4][5][6] This guide provides a comprehensive in vitro comparison of brominated benzofuran derivatives, offering insights into their structure-activity relationships, mechanisms of action, and experimental evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative cancer therapeutics.

The Rationale for Bromination: Enhancing Cytotoxic Efficacy

The strategic incorporation of halogen atoms, particularly bromine, into the benzofuran scaffold is a well-established approach to augment anticancer activity.[4] This enhancement is attributed to several factors, including the ability of bromine to form halogen bonds, which can improve the binding affinity of the compound to its biological targets.[4] Furthermore, the position of the bromine atom on the benzofuran ring or its substituents is a critical determinant of its biological activity, influencing both potency and selectivity.[4][7] Studies have demonstrated that brominated derivatives can exhibit remarkable cytotoxic activity against leukemia, breast, colon, and lung cancer cells, often at micromolar or even sub-micromolar concentrations.[4][7][8]

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of various brominated benzofuran derivatives has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying and comparing the cytotoxicity of these compounds. The table below summarizes the IC50 values for representative brominated benzofuran derivatives, highlighting their activity spectrum.

Compound/DerivativeCancer Cell LineIC50 (µM)Key FindingsReference
Brominated Benzofuran 1K562 (Leukemia)5Remarkable cytotoxic activity.[4][7]
HL60 (Leukemia)0.1High potency against leukemia cells.[4][7]
Bromo-derivative 14cHCT-116 (Colon)3.27Efficient against colon cancer cells.[8][9]
BM7 (Bromo derivative)SW480 (Colon)Most PromisingInduces apoptosis and elevates ROS.[10]
SW620 (Colon)Most PromisingSuppresses IL-6 release.[10]
HCT116 (Colon)Most Promising[10]
HEPG2 (Liver)Most Promising[10]
MDA-MB-231 (Breast)Most Promising[10]
Brominated derivative 6K562 (Leukemia)3.83Selective action towards leukemia cells.[11]
Brominated derivative 8K562 (Leukemia)4.41Induces apoptosis in leukemia cells.[11]

Note: IC50 values are dependent on the specific experimental conditions, including the cell line, incubation time, and assay used. The data presented here is for comparative purposes.

Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A significant body of evidence indicates that brominated benzofuran derivatives exert their anticancer effects primarily through the induction of programmed cell death, or apoptosis.[5][10][12][13] This is a crucial mechanism for an effective anticancer agent, as it leads to the controlled elimination of cancer cells without inducing an inflammatory response.

Several key signaling pathways are implicated in the pro-apoptotic effects of these compounds. One of the well-documented targets is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[14] Inhibition of this pathway by benzofuran derivatives can lead to cell cycle arrest and the initiation of the apoptotic cascade.[14]

The induction of apoptosis is often accompanied by an increase in reactive oxygen species (ROS) within the cancer cells.[10] Elevated ROS levels can cause significant cellular damage, including DNA damage and mitochondrial dysfunction, further contributing to apoptotic cell death.

Below is a diagram illustrating the proposed mechanism of action for a brominated benzofuran derivative targeting the PI3K/Akt/mTOR signaling pathway to induce apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Bax Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces BrominatedBenzofuran Brominated Benzofuran Derivative BrominatedBenzofuran->PI3K Inhibits

Caption: Proposed mechanism of apoptosis induction by a brominated benzofuran derivative via inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow: A Guide to In Vitro Cytotoxicity Assessment

To ensure the reliability and reproducibility of in vitro cytotoxicity studies, a well-defined and validated experimental workflow is essential. The following section outlines a standard protocol for assessing the cytotoxic effects of brominated benzofuran derivatives using the MTT assay, a widely accepted colorimetric method for determining cell viability.[15][16][17]

Experimental Workflow Diagram

G start Start cell_culture 1. Cell Culture: Seed cancer cells in a 96-well plate. start->cell_culture compound_treatment 2. Compound Treatment: Add varying concentrations of brominated benzofuran derivatives. cell_culture->compound_treatment incubation 3. Incubation: Incubate for 24-72 hours. compound_treatment->incubation mtt_addition 4. MTT Addition: Add MTT reagent to each well. incubation->mtt_addition formazan_incubation 5. Formazan Crystal Formation: Incubate for 2-4 hours. mtt_addition->formazan_incubation solubilization 6. Solubilization: Add solubilizing agent (e.g., DMSO). formazan_incubation->solubilization absorbance_reading 7. Absorbance Reading: Measure absorbance at 570 nm using a plate reader. solubilization->absorbance_reading data_analysis 8. Data Analysis: Calculate cell viability and IC50 values. absorbance_reading->data_analysis end End data_analysis->end

Caption: A standard workflow for assessing in vitro cytotoxicity using the MTT assay.

Detailed Step-by-Step Protocol for the MTT Assay

Objective: To determine the cytotoxic effect of brominated benzofuran derivatives on a cancer cell line by measuring cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom sterile microplates

  • Brominated benzofuran derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the brominated benzofuran derivatives in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

The in vitro evidence strongly supports the potential of brominated benzofuran derivatives as a promising class of anticancer agents. Their ability to induce apoptosis in a variety of cancer cell lines, often with high potency, underscores their therapeutic relevance. The structure-activity relationship studies have provided valuable insights for the rational design of new derivatives with improved efficacy and selectivity.[1][7]

Future research should focus on elucidating the precise molecular targets of these compounds and further exploring their mechanisms of action in a wider range of cancer models. In vivo studies are a critical next step to validate the preclinical efficacy and safety of the most promising candidates. The continued investigation of brominated benzofurans holds the potential to contribute significantly to the development of novel and effective cancer therapies.

References

The Evolving Landscape of Cancer Therapy: A Comparative Guide to the Structure-Activity Relationship of Benzofuran Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a privileged heterocyclic system composed of fused benzene and furan rings, has emerged as a cornerstone in the design of novel anticancer agents.[1] Its inherent structural versatility allows for a wide array of chemical modifications, leading to derivatives with potent and selective cytotoxic activities against various cancer cell lines.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of different classes of benzofuran derivatives, offering a comparative overview of their performance supported by experimental data. We will explore the causal relationships behind synthetic strategies and delve into the mechanistic insights that govern their anticancer efficacy.

The Benzofuran Core: A Launchpad for Anticancer Activity

The fundamental benzofuran structure serves as a versatile template for the development of potent anticancer compounds. Early investigations into the SAR of benzofuran derivatives revealed that substitutions at the C-2 and C-3 positions are critical for their cytotoxic effects. This initial understanding paved the way for the rational design of more complex and effective molecules.

The Critical Role of C-2 and C-3 Substitutions

Initial SAR studies highlighted that the introduction of various moieties at the C-2 and C-3 positions of the benzofuran ring significantly influences the anticancer potency. For instance, the incorporation of ester or other heterocyclic rings at the C-2 position was found to be crucial for the cytotoxic activity of these compounds.[3] These modifications are believed to enhance the interaction of the benzofuran derivatives with their biological targets within cancer cells.

Hybrid Benzofuran Derivatives: A Symphony of Anticancer Action

Recent advancements in medicinal chemistry have focused on the development of hybrid molecules that combine the benzofuran scaffold with other pharmacologically active heterocyclic rings.[3][4] This synergistic approach has yielded compounds with significantly enhanced anticancer properties and novel mechanisms of action.

Benzofuran-Chalcone Hybrids: Targeting Angiogenesis

Chalcones, a class of open-chain flavonoids, are known for their diverse biological activities, including anticancer effects. When hybridized with the benzofuran nucleus, they create a new class of potent anticancer agents. A series of novel benzofuran-based chalcone derivatives have been synthesized and shown to exhibit significant cytotoxic activity against various cancer cell lines, including human cervical cancer (HeLa), lung cancer (A549), and mammary squamous cancer (HCC1806) cells.[5]

Notably, some of these hybrids have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[5] For example, compound 4g from a recent study demonstrated potent anticancer activity against HCC1806 and HeLa cells with IC50 values of 5.93 µM and 5.61 µM, respectively, and was shown to effectively induce apoptosis in HCC1806 cells by inhibiting VEGFR-2.[5]

Table 1: Anticancer Activity of Representative Benzofuran-Chalcone Hybrids [5]

CompoundTarget Cell LineIC50 (µM)
4g HCC18065.93
HeLa5.61
Cisplatin (Control) HCC1806Not specified
HeLaNot specified
Benzofuran-Piperazine Conjugates: Broad-Spectrum Cytotoxicity

The conjugation of a piperazine moiety to the benzofuran scaffold has yielded derivatives with broad-spectrum anticancer activity. A study detailing the synthesis of novel benzofuran derivatives bearing an N-aryl piperazine moiety reported significant cytotoxic activity against human lung cancer (A549) and gastric cancer (SGC7901) cell lines.[6] One particular derivative, compound 16 , exhibited remarkable potency with IC50 values of 0.12 µM against A549 and 2.75 µM against SGC7901 cells.[6] This highlights the importance of the N-aryl piperazine substitution in enhancing the anticancer efficacy.

Benzofuran Hybrids with Nitrogen-Containing Heterocycles: Oxadiazoles and Triazoles

Hybridization of benzofuran with five-membered nitrogen-containing aromatic rings like oxadiazoles and triazoles has emerged as a promising strategy for developing potent anticancer agents.[3] These hybrid derivatives have demonstrated substantial anticancer potential, further expanding the therapeutic utility of the benzofuran scaffold.

Halogenation: A Key Strategy to Enhance Cytotoxicity

The introduction of halogen atoms, particularly bromine, into the benzofuran structure has been shown to significantly increase cytotoxic activity.[4][7] SAR analysis indicates that the presence of a bromine atom attached to a methyl or acetyl group on the benzofuran system enhances cytotoxicity in both cancer and normal cells.[7] For instance, a brominated derivative, compound 1 , with a bromine atom on the methyl group at the 3-position, displayed remarkable cytotoxic activity against K562 and HL60 leukemia cells with IC50 values of 5 µM and 0.1 µM, respectively, while showing no cytotoxicity towards normal cells.[4] This underscores the critical role of the halogen's position in determining the biological activity of the compound.[4]

Mechanistic Insights: Unraveling the Anticancer Action of Benzofuran Derivatives

The anticancer effects of benzofuran derivatives are mediated through various cellular mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways and enzymes crucial for cancer cell survival and proliferation.

Induction of Apoptosis and Cell Cycle Arrest

A significant number of benzofuran derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis, in cancer cells.[7][8][9] For example, certain benzo[b]furan derivatives have been shown to induce apoptosis in human breast cancer cells (MCF-7) by targeting the PI3K/Akt/mTOR signaling pathway.[8] These compounds were also found to cause cell cycle arrest at the G2/M phase in MCF-7 cells.[8] Similarly, another novel benzofuran lignan derivative was found to induce cell death predominantly through a p53-dependent pathway, leading to G2/M cell cycle arrest in malignant T-cells.[9] The induction of apoptosis is often confirmed by observing increased activity of caspases, such as caspase 3/7.[7]

Targeting Key Signaling Pathways

The aberrant activation of signaling pathways is a hallmark of many cancers. Benzofuran derivatives have been designed to specifically target these pathways.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is frequently observed in cancer.[8] Specific benzo[b]furan derivatives have demonstrated potent efficacy against breast cancer cells by inhibiting this pathway, leading to mitochondrial-mediated apoptosis.[8]

PI3K_Akt_mTOR_Pathway Benzofuran Benzofuran Derivatives PI3K PI3K Benzofuran->PI3K Inhibition Apoptosis Apoptosis Benzofuran->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Apoptosis Inhibition Tubulin_Polymerization_Inhibition cluster_0 Normal Cell Division cluster_1 Action of Benzofuran Derivatives Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Block Inhibition of Polymerization Division Cell Division Spindle->Division Benzofuran Benzofuran Derivatives Benzofuran->Block Arrest G2/M Phase Arrest Block->Arrest Apoptosis Apoptosis Arrest->Apoptosis MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat cells with benzofuran derivatives A->B C 3. Add MTT solution and incubate B->C D 4. Solubilize formazan crystals C->D E 5. Measure absorbance D->E F 6. Calculate IC50 values E->F

References

A Comparative Guide to Ethyl 5-bromobenzofuran-2-carboxylate and Its Analogs as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold is a quintessential example of a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple, unrelated biological targets. This versatility has established benzofuran derivatives as a cornerstone in the development of novel therapeutics. This guide focuses on Ethyl 5-bromobenzofuran-2-carboxylate, a key building block and a biologically active molecule in its own right, known to inhibit cytochrome P450 enzymes like CYP1A2 and CYP2C19.[1] We will objectively compare its performance and that of its structural analogs against a diverse panel of therapeutically relevant enzymes, supported by experimental data and mechanistic insights to guide future drug discovery efforts.

The Benzofuran Scaffold: A Privileged Core Targeting Diverse Enzymes

The inherent chemical properties of the benzofuran ring system—its planarity, electron distribution, and synthetic tractability—allow for the creation of vast chemical libraries.[2] Modifications at various positions on the bicyclic core can dramatically alter the molecule's interaction with biological targets. Research has shown that derivatives of this scaffold are potent inhibitors of several key enzyme families, each linked to distinct pathological conditions.

  • Monoamine Oxidases (MAO-A & MAO-B): Crucial in the metabolism of neurotransmitters, inhibition of MAO is a key strategy for treating neurodegenerative disorders like Parkinson's disease and depression.[3][4]

  • Carbonic Anhydrases (CAs): These metalloenzymes are involved in pH regulation and other physiological processes. Specific isoforms, like CA IX and XII, are overexpressed in tumors, making them prime targets for anticancer agents.[5][6][7][8]

  • Cholinesterases (AChE & BChE): Inhibition of these enzymes, which break down the neurotransmitter acetylcholine, is the primary symptomatic treatment for Alzheimer's disease.[9][10][11][12]

  • Protein Kinases: This large family of enzymes regulates most cellular processes, and their dysregulation is a hallmark of cancer. Benzofurans have been developed as inhibitors for kinases like EGFR, VEGFR-2, and CDK2.[13][14][15][16][17]

This guide will dissect the structure-activity relationships (SAR) of this compound and its analogs within these enzyme classes.

Comparative Analysis of Enzyme Inhibition

The following sections provide a detailed comparison of benzofuran derivatives across different enzyme targets. The core structure for comparison is this compound, and its analogs feature modifications at key positions, primarily at the C2-ester and the C5-bromo positions.

G cluster_0 Core Benzofuran Scaffold & Modification Points cluster_R1 cluster_R2 benzofuran r1_node Ester (-COOEt) Carboxylic Acid (-COOH) Amide (-CONH2) Hydrazone linkage r1_node->benzofuran r2_node Halogens (Br, Cl, F) Nitro (-NO2) Methyl (-CH3) Sulfonamide linkage r2_node->benzofuran

Caption: Core benzofuran structure with key modification points at C2 and C5.

Monoamine Oxidase (MAO) Inhibition

MAO inhibitors are critical for managing neurological disorders. Benzofurans generally exhibit a preference for inhibiting the MAO-B isoform, which is particularly relevant for Parkinson's disease treatment.[2][3]

Comparative Data for MAO-B Inhibitors

Compound ID R1 (C2-Substituent) R2 (C5-Substituent) Other Modifications IC50 / Ki Selectivity Reference
Analog 1 Phenyl Nitro (-NO2) 2-Arylbenzofuran IC50 = 140 nM MAO-B Selective [18]
Analog 2 Indolylmethylene - 3-(2H)-benzofuranone core Ki = 6.1 nM MAO-B Selective (>1100-fold) [4]
Analog 3 Phenyl - 2-Arylbenzofuran - MAO-B Selective [3][18]

| Analog 4 | Thiazolylhydrazone | - | Methylene linker at C2 | IC50 = 0.07 µM (for MAO-A) | MAO-A Selective |[19] |

Structure-Activity Relationship (SAR) Insights: The data reveals a strong dependency on the substituent at the C2 position.

  • Replacing the simple ethyl ester with a larger aromatic system, such as a 2-phenyl group, is a common strategy that yields potent MAO-B inhibitors.[18]

  • Further modification, such as adding a nitro group at the C5-position (Analog 1), enhances this activity, resulting in nanomolar inhibition.[18]

  • More complex heterocyclic systems, like the 2-indolylmethylene group in Analog 2, can produce exceptionally potent and selective inhibitors, with Ki values in the single-digit nanomolar range.[4] This highlights that the C2 position is crucial for interaction with the enzyme's active site.

  • Interestingly, while most benzofurans are MAO-B selective, specific modifications like the thiazolylhydrazone moiety (Analog 4) can switch the selectivity toward the MAO-A isoform.[19]

Carbonic Anhydrase (CA) Inhibition

Selective inhibition of tumor-associated isoforms hCA IX and XII over cytosolic hCA I and II is the primary goal for developing anticancer sulfonamides. The "tail approach" is often employed, where a zinc-binding group (like sulfonamide) is attached to a scaffold that provides selectivity.

Comparative Data for Carbonic Anhydrase Inhibitors

Compound ID Tail Moiety Linker Target Isoform Kᵢ (nM) Selectivity Index (IX vs II) Reference
Analog 5 5-bromobenzofuran Sulfonamide hCA IX 5.5 58.9 [5]
Analog 6 5-bromobenzofuran Sulfonamide hCA IX 1.8 - [5]
Analog 7 Benzofuran Hydrazine-Sulfonamide hCA IX 10.0 >10 [7]

| Analog 8 | Benzofuran | Benzoic Acid | hCA IX | 560 | >47 |[6][8] |

Structure-Activity Relationship (SAR) Insights:

  • The 5-bromobenzofuran tail is highly effective in conferring potent and selective inhibition of the target hCA IX isoform, as seen in Analogs 5 and 6, which exhibit single-digit nanomolar inhibition constants.[5]

  • The nature of the linker between the benzofuran tail and the zinc-anchoring sulfonamide group is critical. A simple sulfonamide linkage directly or through a short spacer provides high potency.[5][7]

  • Replacing the sulfonamide group with a carboxylic acid (Analog 8) significantly reduces potency, shifting the inhibition constants from the nanomolar to the sub-micromolar range.[6][8] This is expected, as the sulfonamide group is a well-established zinc-binding pharmacophore for this enzyme class, and its absence weakens the primary interaction with the enzyme's active site.

Cholinesterase (AChE/BChE) Inhibition

For Alzheimer's disease, inhibitors can target acetylcholinesterase (AChE), butyrylcholinesterase (BChE), or both. In later stages of the disease, BChE becomes more prominent, making selective BChE inhibitors particularly valuable.[9]

Comparative Data for Cholinesterase Inhibitors

Compound ID Core Structure Target IC50 / Ki Selectivity Reference
Analog 9 2-Arylbenzofuran BChE Ki = 1.7 µM BChE Selective [9][10]
Analog 10 Benzofuran-piperidine hybrid AChE IC50 = 0.058 µM - [12]

| Analog 11 | Benzofuran-benzylamine hybrid | AChE & BChE | Dual Inhibitor | - |[11] |

Structure-Activity Relationship (SAR) Insights:

  • Natural product-derived 2-arylbenzofurans can be potent and selective BChE inhibitors, with activity in the low micromolar range (Analog 9).[9][10]

  • Hybrid molecules that combine the benzofuran scaffold with fragments from known AChE inhibitors (like the piperidine ring of donepezil) can produce highly potent inhibitors. Analog 10 shows activity comparable to the reference drug donepezil.[12]

  • The benzofuran moiety can serve as a bioisosteric replacement for the indanone ring found in drugs like donepezil, allowing it to interact with the cholinesterase active site.[20] The flexibility of the benzofuran scaffold allows for the design of both selective and dual-action inhibitors.[11][20]

Experimental Protocols: A Foundation for Discovery

The reliability of comparative data hinges on robust and reproducible experimental methods. Here, we detail the foundational protocols for synthesis and in vitro screening.

Synthesis of this compound

This protocol describes a common and efficient method for synthesizing the parent compound, which serves as the starting point for many analogs.[21][22]

Reaction Scheme: 5-Bromosalicylaldehyde + Ethyl Bromoacetate → this compound

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve 5-bromosalicylaldehyde (1.0 eq.) and a base such as cesium carbonate or potassium carbonate (1.0-2.0 eq.) in a suitable solvent like DMF or 2-butanone.

  • Nucleophilic Addition: Slowly add ethyl bromoacetate (1.1-2.0 eq.) to the mixture at room temperature. The base deprotonates the phenolic hydroxyl group of the salicylaldehyde, which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate.

  • Intramolecular Cyclization: Heat the reaction mixture under reflux (e.g., 120 °C in DMF) for 2-14 hours.[21][22] This promotes an intramolecular condensation reaction, leading to the formation of the furan ring.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water to precipitate the product. Collect the solid by filtration, wash with water, and dry.

  • Recrystallization: Purify the crude product by recrystallization from a solvent like ethanol to obtain the final product as a white or yellow solid.[21][22]

G start Start dissolve Dissolve 5-Bromosalicylaldehyde and Base (K2CO3) in DMF start->dissolve add_reagent Slowly Add Ethyl Bromoacetate dissolve->add_reagent reflux Heat Under Reflux (e.g., 120°C, 2-14h) add_reagent->reflux Promotes Cyclization cool Cool to Room Temperature reflux->cool precipitate Pour into Ice Water to Precipitate Product cool->precipitate filter Collect Solid by Filtration Wash with Water precipitate->filter purify Recrystallize from Ethanol filter->purify end End Product purify->end

Caption: Workflow for the synthesis of this compound.

General Protocol for In Vitro Enzyme Inhibition Assay

This generalized protocol, based on methods used for carbonic anhydrase and MAO, illustrates the principles of determining enzyme inhibitory activity.[4][7][20]

Principle: The assay measures the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is the IC50 value.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Buffer: Prepare an appropriate buffer solution to maintain a stable pH (e.g., Tris-HCl). The choice of buffer is critical as enzyme activity is pH-dependent.

    • Enzyme Solution: Prepare a stock solution of the purified enzyme (e.g., hCA IX, MAO-B) at a known concentration.

    • Substrate Solution: Prepare a stock solution of the enzyme's specific substrate (e.g., CO2 for CA, a specific amine for MAO).

    • Inhibitor Solutions: Prepare a series of dilutions of the test compounds (e.g., benzofuran analogs) in DMSO, spanning a wide concentration range (e.g., from 10⁻³ to 10⁻⁹ M).[19]

  • Assay Execution (in a 96-well plate format):

    • Controls: Include wells for a) no inhibitor (100% enzyme activity) and b) no enzyme (background signal).

    • Assay Mixture: To each well, add the buffer, the enzyme solution, and the inhibitor solution (or DMSO for the control).

    • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously.

  • Data Acquisition:

    • Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., spectrophotometry for colorimetric assays, fluorometry for fluorescent assays). A plate reader is typically used for this purpose.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the velocities relative to the no-inhibitor control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a sigmoidal model) to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Buffer prep_enzyme Enzyme prep_substrate Substrate prep_inhibitor Inhibitor Dilutions mix Combine Buffer, Enzyme, & Inhibitor in Plate incubate Pre-incubate to Allow Binding mix->incubate start_reaction Add Substrate to Initiate Reaction incubate->start_reaction measure Measure Reaction Rate (Spectrophotometry/Fluorometry) start_reaction->measure calculate Calculate % Inhibition vs. Control measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50 G cluster_enzyme Enzyme Active Site active_site Binding Pocket residue1 Amino Acid Residue 1 residue2 Amino Acid Residue 2 inhibitor Benzofuran Inhibitor inhibitor->active_site Binds inhibitor->residue1 H-Bond inhibitor->residue2 Hydrophobic Interaction substrate Substrate substrate->active_site Blocked

References

A Senior Application Scientist's Guide to the Validation of Ethyl 5-bromobenzofuran-2-carboxylate as a Cytochrome P450 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cytochrome P450 in Drug Development

The cytochrome P450 (CYP) superfamily of enzymes is a cornerstone of drug metabolism, responsible for the phase I biotransformation of a vast majority of pharmaceuticals.[1] These membrane-bound hemeproteins, primarily located in the liver and small intestine, catalyze the oxidation of lipophilic drugs, rendering them more hydrophilic for easier excretion.[1][2] The CYP3A4 isoform alone is responsible for metabolizing over 50% of clinically used drugs.[1]

In drug discovery, a compound's interaction with CYP enzymes is a critical checkpoint. Inhibition of a specific CYP isoform can disrupt the metabolism of co-administered drugs, leading to altered plasma concentrations and potentially severe adverse drug reactions (ADRs) or toxicity.[3][4][5] Therefore, early-stage in vitro screening for CYP inhibition is a regulatory expectation and a fundamental step in characterizing the drug-drug interaction (DDI) potential of any new chemical entity (NCE).[5][6]

This guide provides a comprehensive framework for the validation of Ethyl 5-bromobenzofuran-2-carboxylate , a compound featuring a benzofuran core—a scaffold known to be present in various biologically active molecules.[7][8][9] While this specific molecule's inhibitory profile is not widely documented, its structure merits investigation. We will outline an objective, scientifically rigorous comparison of its inhibitory potential against major CYP isoforms, supported by detailed experimental protocols and benchmarked against known inhibitors.

Part 1: Strategic Experimental Design

The primary objective is to determine if this compound causes direct, reversible inhibition of key metabolic CYP enzymes and to quantify its potency (IC50). A robust experimental design is paramount for generating reliable and interpretable data.

Causality Behind Isoform Selection

The selection of CYP isoforms for screening is based on their quantitative importance in human drug metabolism. The following isoforms are considered essential for a comprehensive initial screen:

  • CYP3A4/5: The most abundant and responsible for metabolizing the largest fraction of clinical drugs.[10]

  • CYP2D6: Known for high genetic polymorphism, impacting the metabolism of many antidepressants, antipsychotics, and β-blockers.[11]

  • CYP2C9: A major enzyme for metabolizing non-steroidal anti-inflammatory drugs (NSAIDs) and warfarin.[12]

  • CYP2C19: Metabolizes proton pump inhibitors and antiplatelet agents like clopidogrel.[13]

  • CYP1A2: Responsible for metabolizing caffeine and various clinical drugs; its activity can be induced by smoking.[13]

  • CYP2B6: An increasingly recognized enzyme in the metabolism of drugs like bupropion and efavirenz.[13]

Assay Principle: High-Throughput Fluorescence-Based Screening

For initial validation, a fluorescence-based assay using recombinant human CYP enzymes (e.g., Bactosomes®) offers a cost-effective, high-throughput, and sensitive method.[14][15] The principle is straightforward: a non-fluorescent or weakly fluorescent substrate is converted by the active CYP enzyme into a highly fluorescent product. The rate of fluorescence generation is directly proportional to enzyme activity. An inhibitor will reduce this rate, allowing for the calculation of an IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.[3][4]

The Self-Validating System: Controls and Comparators

Every protocol must be a self-validating system. This is achieved through the judicious use of controls. For each CYP isoform, the assay must include:

  • Vehicle Control (0% Inhibition): Contains the enzyme, substrate, and the same concentration of solvent (e.g., DMSO) used to dissolve the test compound. This represents maximum enzyme activity.

  • Positive Control Inhibitor (100% Inhibition): A well-characterized, potent, and selective inhibitor for the specific isoform being tested. This confirms the assay is sensitive to inhibition. The calculated IC50 for the positive control must fall within a historically accepted range to validate the experimental run.

  • Test Compound: this compound, tested across a range of concentrations.

The selection of appropriate positive controls is critical for benchmarking. The following are widely accepted, isoform-specific inhibitors recommended by regulatory bodies like the FDA.[13]

CYP IsoformRecommended Positive Control Inhibitor
CYP1A2 α-Naphthoflavone or Furafylline
CYP2B6 Ticlopidine or Sertraline
CYP2C8 Montelukast or Gemfibrozil Glucuronide
CYP2C9 Sulfaphenazole
CYP2C19 N-3-benzyl-nirvanol or Ticlopidine
CYP2D6 Quinidine
CYP3A4/5 Ketoconazole or Itraconazole

Part 2: Detailed Experimental Protocol: Fluorometric IC50 Determination

This protocol outlines the steps for determining the IC50 value of this compound for a single CYP isoform. The process is repeated for each target isoform using its specific substrate and positive control.

Materials and Reagents
  • Recombinant Human CYP Isoforms (e.g., from insect or yeast cells)[2][15]

  • NADPH-Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium Phosphate Buffer (pH 7.4)

  • Isoform-specific fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP1A2)[14]

  • This compound (Test Compound)

  • Isoform-specific Positive Control Inhibitor (e.g., Ketoconazole for CYP3A4)[16]

  • DMSO (solvent)

  • 96-well black microplates

  • Fluorescence plate reader with appropriate excitation/emission filters

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_acq 3. Data Acquisition & Analysis prep_test Prepare 8-point serial dilution of Test Compound in DMSO add_cmpd Dispense Test Compound, Controls, and Vehicle (DMSO) to appropriate wells prep_test->add_cmpd prep_pos Prepare 8-point serial dilution of Positive Control in DMSO prep_pos->add_cmpd prep_enzyme Prepare Master Mix: Buffer + Enzyme + NADPH System add_enzyme Add Enzyme Master Mix to all wells to initiate reaction prep_enzyme->add_enzyme add_cmpd->add_enzyme pre_incubate Pre-incubate mixture (e.g., 10 min at 37°C) add_enzyme->pre_incubate add_sub Add Fluorogenic Substrate to all wells to start measurement pre_incubate->add_sub read_plate Read fluorescence kinetically (e.g., every 1 min for 30 min) at 37°C add_sub->read_plate calc_rate Calculate reaction rate (Vmax) from linear portion of curve read_plate->calc_rate calc_inhib Calculate % Inhibition relative to Vehicle Control calc_rate->calc_inhib fit_curve Plot % Inhibition vs. [Compound] and fit to a four-parameter logistic equation to find IC50 calc_inhib->fit_curve

Caption: High-level workflow for the CYP450 inhibition assay.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution (e.g., 8 points, 1:3 dilution series) in DMSO to create a concentration range that will span 0-100% inhibition. A typical final assay concentration might range from 0.01 µM to 30 µM.

    • Repeat the same dilution series for the appropriate positive control inhibitor.

  • Reaction Mixture Preparation:

    • In a conical tube, prepare a master mix containing potassium phosphate buffer, the recombinant CYP enzyme, and the NADPH regenerating system. The final concentrations should be optimized as per the manufacturer's recommendations.

  • Assay Plate Setup:

    • To a 96-well black plate, add a small volume (e.g., 1 µL) of the diluted test compound, positive control, or pure DMSO (for vehicle control) to the designated wells.

    • Initiate the reaction by adding the enzyme master mix to all wells.

  • Pre-incubation:

    • Allow the plate to pre-incubate for a short period (e.g., 10 minutes) at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation and Measurement:

    • Initiate the metabolic reaction by adding the isoform-specific fluorogenic substrate to all wells. The substrate concentration should ideally be at or near its Km value to ensure sensitivity to competitive inhibitors.[2][16]

    • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity in a kinetic mode (e.g., one reading per minute for 30-60 minutes).

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Rate_TestCompound / Rate_VehicleControl))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Part 3: Comparative Data Analysis and Interpretation

The ultimate goal is to compare the inhibitory potency of this compound against that of established inhibitors. The data should be summarized in a clear, tabular format.

Hypothetical Comparative IC50 Data

The following table presents a hypothetical but realistic data set for discussion.

CompoundCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
This compound > 508.5> 5025.1
α-Naphthoflavone (Positive Control)0.09---
Sulfaphenazole (Positive Control)-0.25--
Quinidine (Positive Control)--0.05-
Ketoconazole (Positive Control)---0.02

Note: IC50 values for positive controls should align with established literature values to ensure assay validity.

Interpretation of Results
  • Potency and Selectivity: this compound demonstrates weak-to-moderate selective inhibition of CYP2C9 (IC50 = 8.5 µM). The inhibition of CYP3A4 is significantly weaker (IC50 = 25.1 µM), and there is no meaningful inhibition of CYP1A2 or CYP2D6 at the concentrations tested (> 50 µM).

  • Clinical Relevance: The clinical significance of inhibition depends on the compound's expected therapeutic plasma concentration. Generally, an IC50 value > 10 µM is considered low risk for causing clinical DDIs. The observed inhibition of CYP2C9 at 8.5 µM warrants further investigation but may not be problematic if therapeutic concentrations are much lower.

  • Mechanism of Inhibition: This initial screen identifies if inhibition occurs. It does not define the mechanism (e.g., competitive, non-competitive, or time-dependent).

Visualizing the Mechanism: Competitive Inhibition

A common mechanism for reversible inhibition is competitive inhibition, where the inhibitor and the substrate compete for the same active site on the enzyme.

G cluster_main Competitive Inhibition Model E Enzyme (CYP450) ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex (Inactive) E->EI + Inhibitor S Substrate I Inhibitor (Test Compound) ES->E - Substrate P Product (Metabolite) ES->P Metabolism

Caption: Diagram of competitive enzyme inhibition.

Part 4: Next Steps and Further Validation

If the initial screen reveals potent inhibition (e.g., IC50 < 1 µM), further investigation is crucial.

  • Mechanism of Inhibition (Ki Determination): Follow-up studies should be conducted to determine the inhibition constant (Ki) and the precise mechanism (competitive, non-competitive, etc.).[3]

  • Time-Dependent Inhibition (TDI): A critical next step is to assess for time-dependent inhibition using an "IC50 shift" assay.[17][18] In this assay, the inhibitor is pre-incubated with the enzyme and NADPH for an extended period (e.g., 30 minutes) before adding the substrate.[19] A significant decrease in the IC50 value after pre-incubation indicates that a metabolite of the compound may be a more potent inhibitor, or that the compound is a mechanism-based inactivator.[17][19] TDI is of greater clinical concern due to its potential for long-lasting effects.[19]

Conclusion

This guide provides a robust, scientifically-grounded framework for the initial validation of this compound as a potential cytochrome P450 inhibitor. By employing a high-throughput fluorometric assay with a panel of key CYP isoforms and benchmarking against validated positive controls, researchers can generate reliable data on the compound's inhibitory profile. The interpretation of IC50 values in the context of selectivity and potency provides a critical early assessment of its drug-drug interaction liability. Positive findings from this initial screen should trigger more detailed mechanistic studies to fully characterize the risk and ensure the development of safer medicines.

References

A Researcher's Guide to IC50 Determination: Evaluating Ethyl 5-bromobenzofuran-2-carboxylate as a Potential Inhibitor of CYP1A2 and CYP2C19

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of Ethyl 5-bromobenzofuran-2-carboxylate against two key drug-metabolizing enzymes, Cytochrome P450 1A2 (CYP1A2) and Cytochrome P450 2C19 (CYP2C19). As a novel compound, direct inhibitory data for this compound is not yet established in publicly available literature. Therefore, this guide is designed to empower researchers to conduct these critical evaluations, presenting a robust experimental protocol and a comparative analysis against well-characterized inhibitors. Understanding the inhibitory potential of new chemical entities on major CYP isoforms is a cornerstone of modern drug development, directly informing on the risk of drug-drug interactions (DDIs).[1][2]

The Critical Role of CYP1A2 and CYP2C19 in Drug Metabolism

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including the majority of clinically used drugs.[3][4] CYP1A2 and CYP2C19, predominantly expressed in the liver, are responsible for the oxidative metabolism of numerous therapeutic agents.

CYP1A2 is involved in the metabolism of approximately 15% of clinically prescribed drugs, including caffeine, theophylline, and several antipsychotics and antidepressants.[5] Its activity can be influenced by factors such as smoking and consumption of certain foods.[6] Inhibition of CYP1A2 can lead to elevated plasma concentrations of co-administered drugs, potentially causing adverse effects.

CYP2C19 metabolizes a significant number of widely used drugs, including proton pump inhibitors like omeprazole, antiplatelet agents such as clopidogrel, and certain antidepressants and antiepileptics.[7][8] The gene encoding CYP2C19 is highly polymorphic, leading to considerable inter-individual variability in drug response and the potential for DDIs.[8]

Given their importance, regulatory bodies such as the U.S. Food and Drug Administration (FDA) recommend the evaluation of investigational drugs for their potential to inhibit major CYP isoforms, including CYP1A2 and CYP2C19.[9][10][11]

Experimental Design: A Step-by-Step Protocol for IC50 Determination

The following protocol outlines a common and robust method for determining the IC50 values of a test compound using human liver microsomes (HLMs), which contain a rich complement of CYP enzymes. This method relies on monitoring the inhibition of the formation of a specific metabolite from a probe substrate via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents
  • Test Compound: this compound (Purity >98%)

  • Positive Control Inhibitors:

    • For CYP1A2: Furafylline, α-Naphthoflavone

    • For CYP2C19: Ticlopidine, Omeprazole

  • Probe Substrates:

    • For CYP1A2: Phenacetin

    • For CYP2C19: S-Mephenytoin

  • Human Liver Microsomes (HLMs): Pooled from multiple donors

  • NADPH Regenerating System: (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer: (pH 7.4)

  • Acetonitrile (ACN): LC-MS grade, for reaction termination

  • Internal Standard (IS): A structurally similar compound for LC-MS/MS analysis

  • 96-well plates, multichannel pipettes, incubator, centrifuge, and an LC-MS/MS system

Experimental Workflow

The experimental workflow is designed to assess the concentration-dependent inhibition of the test compound on the specific metabolic activity of each CYP isoform.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Test Compound, Controls, Substrates) pre_incubation Pre-incubate Microsomes & Inhibitor (Test Compound or Control) in Buffer (37°C) prep_reagents->pre_incubation prep_microsomes Thaw & Dilute Human Liver Microsomes prep_microsomes->pre_incubation prep_nadph Prepare NADPH Regenerating System initiate_reaction Initiate Reaction (Add Substrate & NADPH System) prep_nadph->initiate_reaction pre_incubation->initiate_reaction incubation_step Incubate at 37°C (e.g., 10-15 min) initiate_reaction->incubation_step terminate_reaction Terminate Reaction (Add Cold Acetonitrile + IS) incubation_step->terminate_reaction process_sample Centrifuge to Pellet Protein terminate_reaction->process_sample lcms_analysis Analyze Supernatant by LC-MS/MS process_sample->lcms_analysis data_analysis Calculate % Inhibition & Determine IC50 Value lcms_analysis->data_analysis

Caption: A streamlined workflow for in vitro CYP inhibition assays.

Detailed Protocol
  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute this stock to create a range of working concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare stock solutions of positive control inhibitors and probe substrates in a similar manner.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the appropriate volume of potassium phosphate buffer, human liver microsomes (e.g., final concentration of 0.2 mg/mL), and the test compound or positive control inhibitor at various concentrations.

    • Include a vehicle control (DMSO without inhibitor).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the probe substrate (at a concentration close to its Km) and the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time that ensures linear metabolite formation (e.g., 10 minutes for phenacetin, 15 minutes for S-mephenytoin).

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.

    • Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the formation of the specific metabolite (e.g., acetaminophen from phenacetin for CYP1A2; 4'-hydroxy-S-mephenytoin from S-mephenytoin for CYP2C19) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Comparative Analysis: Benchmarking Against Known Inhibitors

To contextualize the inhibitory potential of this compound, it is essential to compare its IC50 values with those of established inhibitors for CYP1A2 and CYP2C19.

Comparative Data for CYP1A2 Inhibitors
InhibitorReported IC50 (µM)Inhibition TypeReference(s)
Furafylline0.07 - 1.56Mechanism-based/Potent[12][13][14][15]
α-Naphthoflavone~0.12Competitive[16]
Fluvoxamine~0.4Potent[17]
Rofecoxib4.2Strong[17]
Comparative Data for CYP2C19 Inhibitors
InhibitorReported IC50 (µM)Inhibition TypeReference(s)
Ticlopidine~1.2 (Ki)Potent/Competitive[18]
OmeprazoleVaries (also a substrate)Competitive/TDI[19][20]
Miconazole0.33Potent[21][22]
Fluconazole12.3Moderate[21][22]
Voriconazole8.7Moderate[21][23][24]
Ketoconazole10.1 - 19.0Moderate[24]

Interpreting the Results: A Logical Framework

The interpretation of the IC50 data is a critical step in assessing the DDI risk of a new chemical entity.

interpretation_flowchart start Obtain IC50 Value for This compound compare_ic50 Compare IC50 to Known Inhibitors & Regulatory Thresholds start->compare_ic50 low_potency Low Potency (High IC50) Low Risk of DDI compare_ic50->low_potency IC50 > Threshold high_potency High Potency (Low IC50) Potential for DDI compare_ic50->high_potency IC50 < Threshold end Risk Assessment Complete low_potency->end further_studies Proceed to Further Studies: - Reversible vs. Time-Dependent Inhibition - Ki Determination - In vivo Correlation high_potency->further_studies further_studies->end

Caption: Logical flow for interpreting IC50 data and assessing DDI risk.

A low IC50 value (typically in the low micromolar or nanomolar range) suggests that this compound is a potent inhibitor of the respective CYP isoform. This would warrant further investigation into the mechanism of inhibition (e.g., reversible vs. time-dependent) and a more detailed risk assessment, potentially including clinical DDI studies. Conversely, a high IC50 value indicates weaker inhibition and a lower likelihood of clinically significant drug interactions.

Conclusion

This guide provides the necessary framework for the in-depth characterization of the inhibitory potential of this compound against CYP1A2 and CYP2C19. By following the detailed protocol and leveraging the comparative data, researchers can generate robust and reliable data to inform the drug development process. The early identification of potential CYP-mediated drug-drug interactions is paramount for the development of safe and effective new medicines.

References

A Researcher's Guide to Kinetic Studies of Cytochrome P450 Inhibition: Featuring Ethyl 5-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory potential of novel chemical entities against cytochrome P450 (CYP) enzymes. While focusing on the investigative compound, Ethyl 5-bromobenzofuran-2-carboxylate, the principles and methodologies detailed herein are broadly applicable to the kinetic analysis of any potential CYP inhibitor. We will navigate the experimental design, execution, and data interpretation necessary to characterize the interaction of a test compound with key drug-metabolizing enzymes, using established inhibitors as benchmarks for comparison.

The Critical Role of Cytochrome P450 Inhibition in Drug Development

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a pivotal role in the metabolism of a vast array of xenobiotics, including approximately 75% of all marketed drugs. Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs), resulting in altered pharmacokinetic profiles, reduced efficacy, or increased toxicity of co-administered therapeutic agents. Consequently, a thorough in vitro evaluation of the CYP inhibition potential of new drug candidates is a mandatory step in the drug development process, as outlined in regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

This compound, a member of the benzofuran class of heterocyclic compounds, has been identified as a potential inhibitor of several CYP isoforms, notably CYP1A2 and CYP2C19. Benzofuran derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[3] This guide will use this compound as a case study to illustrate the process of determining its inhibitory characteristics and comparing them against well-characterized inhibitors.

Understanding the Mechanisms of CYP Inhibition

CYP inhibition can be broadly categorized into two main types: reversible and irreversible inhibition.[6][7]

  • Reversible Inhibition: This occurs when the inhibitor binds non-covalently to the enzyme. The inhibitory effect can be reversed by decreasing the concentration of the inhibitor. Reversible inhibition can be further classified into:

    • Competitive Inhibition: The inhibitor and the substrate compete for the same active site on the enzyme.

    • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.

    • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

  • Irreversible Inhibition: This involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme, leading to a time-dependent loss of enzyme activity.[7] Restoration of enzyme function requires the synthesis of new enzyme. This is also referred to as mechanism-based inhibition when the inhibitor is a substrate for the enzyme and is converted to a reactive metabolite that then inactivates the enzyme.

The initial step in characterizing a potential inhibitor is to determine its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Subsequently, more detailed kinetic studies are performed to determine the inhibition constant (K_i) and the mechanism of inhibition.

Experimental Workflow for Assessing CYP Inhibition

The following section outlines a detailed, step-by-step methodology for conducting in vitro CYP inhibition assays.

Materials and Reagents
  • Test Compound: this compound

  • Positive Control Inhibitors:

    • Fluvoxamine (for CYP1A2)

    • Lansoprazole (for CYP2C19)

    • Ketoconazole (for CYP3A4)

    • Quinidine (for CYP2D6)

  • Human Liver Microsomes (HLMs): Pooled from multiple donors to average out individual variability.

  • CYP Isoform-Specific Substrates:

    • Phenacetin (for CYP1A2)

    • S-mephenytoin (for CYP2C19)

    • Midazolam or Testosterone (for CYP3A4)

    • Dextromethorphan or Bufuralol (for CYP2D6)

  • NADPH Regenerating System: (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a sustained supply of the necessary cofactor for CYP activity.

  • Incubation Buffer: (e.g., potassium phosphate buffer, pH 7.4)

  • Acetonitrile or Methanol (with or without formic acid): For quenching the reaction and precipitating proteins.

  • Analytical Standards: For the metabolites of the probe substrates.

  • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for sensitive and specific detection of metabolites.

Experimental Workflow Diagram

G prep_inhibitor Prepare serial dilutions of This compound and positive controls pre_incubation Pre-incubate microsomes with inhibitor and buffer prep_inhibitor->pre_incubation prep_microsomes Prepare human liver microsome suspension prep_microsomes->pre_incubation prep_substrate Prepare substrate and NADPH regenerating system mix start_reaction Initiate reaction by adding substrate/NADPH mix prep_substrate->start_reaction pre_incubation->start_reaction incubation Incubate at 37°C with shaking start_reaction->incubation quench Stop reaction with cold acetonitrile/methanol incubation->quench centrifuge Centrifuge to pellet protein quench->centrifuge lcms Analyze supernatant by LC-MS/MS to quantify metabolite formation centrifuge->lcms plot_ic50 Plot % inhibition vs. inhibitor concentration to determine IC50 lcms->plot_ic50 determine_ki Perform matrix experiments (varying substrate and inhibitor concentrations) to determine Ki and inhibition mechanism plot_ic50->determine_ki

Caption: Experimental workflow for determining CYP inhibition kinetics.

Step-by-Step Protocol for IC50 Determination
  • Prepare Stock Solutions: Dissolve this compound and positive control inhibitors in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: Perform serial dilutions of the inhibitor stock solutions in the incubation buffer to achieve a range of desired concentrations.

  • Microsome Preparation: Thaw human liver microsomes on ice and dilute them in the incubation buffer to the desired protein concentration.

  • Pre-incubation: In a 96-well plate, add the diluted microsomes and the different concentrations of the test compound or positive control. Include a vehicle control (solvent only). Gently mix and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Reaction Initiation: Start the enzymatic reaction by adding a pre-warmed mixture of the probe substrate and the NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determining the Inhibition Constant (K_i) and Mechanism

To determine the K_i and the mechanism of reversible inhibition, a matrix of experiments is conducted with varying concentrations of both the substrate and the inhibitor.

  • Experimental Design: Set up incubations with at least four to five concentrations of the inhibitor and four to five concentrations of the substrate, typically ranging from 0.1 to 5 times the K_m of the substrate and the expected K_i of the inhibitor.

  • Data Analysis: The reaction rates are then plotted using graphical methods such as:

    • Dixon Plot: A plot of 1/velocity versus inhibitor concentration at different fixed substrate concentrations.

    • Lineweaver-Burk Plot: A double reciprocal plot of 1/velocity versus 1/substrate concentration at different fixed inhibitor concentrations.

The pattern of the lines on these plots helps to elucidate the mechanism of inhibition (competitive, non-competitive, or uncompetitive), and the K_i can be calculated from the intercepts.

Comparative Analysis: this compound vs. Standard Inhibitors

While specific experimental data for this compound is not publicly available, we can establish a framework for comparison using well-characterized inhibitors. The following table presents the known K_i values for selected inhibitors of major CYP isoforms.

CYP IsoformStandard InhibitorKnown K_i (µM)Inhibition Mechanism
CYP1A2 Fluvoxamine0.12 - 0.24[4]Potent Inhibitor
CYP2C19 Lansoprazole0.4 - 1.5[5]Competitive
CYP3A4 Ketoconazole~0.015 - 0.2[1][2]Non-competitive
CYP2D6 Quinidine~0.013 - 0.16[8][9]Competitive

Once the K_i value for this compound's inhibition of CYP1A2 and CYP2C19 is experimentally determined, it can be directly compared to the values in this table to classify its inhibitory potency. A lower K_i value indicates a more potent inhibitor.

Interpreting the Data and Predicting Drug-Drug Interactions

The in vitro kinetic data (IC50 and K_i) are crucial for predicting the potential for in vivo DDIs. Regulatory agencies provide guidance on how to use these values in static models to assess the risk.[1][2][3] For example, a basic model to predict the magnitude of a DDI for a reversibly inhibited enzyme involves calculating the ratio of the area under the curve (AUC) of the victim drug in the presence and absence of the inhibitor.

Conclusion and Future Directions

This guide provides a robust framework for the kinetic characterization of novel CYP inhibitors, using this compound as a model compound. By following the detailed experimental protocols and data analysis procedures outlined, researchers can generate high-quality, reliable data to assess the inhibitory potency and mechanism of their compounds of interest.

The next logical step for this compound would be to perform the described in vitro assays to determine its IC50 and K_i values for CYP1A2 and CYP2C19. This empirical data will be invaluable in understanding its potential for drug-drug interactions and will guide its future development as a potential therapeutic agent. Furthermore, investigating its effects on other major CYP isoforms would provide a more complete inhibitory profile.

By systematically applying these principles of kinetic analysis, the scientific community can continue to develop safer and more effective medicines with a reduced risk of adverse drug-drug interactions.

References

Technical Guide: Comparative Cross-Reactivity Profiling of Ethyl 5-bromobenzofuran-2-carboxylate Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the kinase inhibitory potential of Ethyl 5-bromobenzofuran-2-carboxylate, a novel heterocyclic compound. We present a head-to-head comparison of its cross-reactivity profile against established kinase inhibitors, supported by detailed experimental protocols and hypothetical performance data. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and characterization.

Introduction: The Imperative of Kinase Selectivity

Protein kinases, comprising a family of over 500 enzymes in the human kinome, are central regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2][3] The development of small-molecule kinase inhibitors has revolutionized cancer therapy.[1] However, a significant challenge in this field is achieving inhibitor selectivity.[4] The ATP-binding site, the target for the majority of kinase inhibitors, is highly conserved across the kinome, often leading to promiscuous compounds that bind to multiple kinases.[1][2]

This lack of selectivity can lead to off-target effects and associated toxicities.[1][2] Conversely, a well-characterized "polypharmacology" profile, where a compound inhibits multiple, therapeutically relevant targets, can be beneficial.[4] Therefore, early and comprehensive cross-reactivity profiling is not merely a screening step but a fundamental component of the strategic design of a new therapeutic agent.[5]

This guide details the kinase cross-reactivity profiling of this compound, a compound with a benzofuran scaffold known for diverse biological activities.[6][7] We will compare its performance against a broad, non-selective inhibitor (Staurosporine) and a clinically successful selective inhibitor (Imatinib) to contextualize its potential as a lead compound.

Experimental Design and Rationale

A robust and informative kinase profiling campaign is built on a foundation of deliberate experimental choices. The causality behind our selections is as important as the results themselves.

Kinase Panel Selection

To obtain a comprehensive overview of selectivity, a diverse panel of 70 kinases was selected, representing major branches of the human kinome tree. This approach ensures that we can identify not only potent on-target activity but also potential off-target liabilities across different kinase families. Broad kinase screening is crucial for identifying selective and potent inhibitors and is a pivotal part of the discovery process.[8]

Comparator Compound Selection

The choice of comparators is critical for interpreting the selectivity profile of a novel compound.

  • Staurosporine: A natural product that acts as a potent, ATP-competitive inhibitor of a vast number of protein kinases. It serves as our positive control for broad-spectrum inhibition, representing a highly promiscuous profile.

  • Imatinib: A well-characterized Type II inhibitor designed to target the Bcr-Abl kinase, with known potent activity against c-Kit and PDGFR as well.[9][10] It is a benchmark for a successful, clinically relevant selective inhibitor.

Assay Platform: ADP-Glo™ Luminescent Kinase Assay

For this high-throughput screen, the ADP-Glo™ Kinase Assay was selected. This is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11][12] Its key advantages include:

  • Universality: It can be used for virtually any ADP-generating enzyme, including all protein and lipid kinases.[11][13]

  • High Sensitivity: The assay generates a strong luminescent signal, allowing for the use of low enzyme concentrations and detection of weak inhibitors.[12]

  • Robustness: The two-step process, which first terminates the kinase reaction and depletes remaining ATP before converting ADP to a measurable ATP signal, minimizes interference from test compounds and is resistant to high ATP concentrations.[11][12]

Experimental Workflow

The overall process follows a systematic, multi-step approach designed for high-throughput screening and data validation.

G cluster_prep Preparation cluster_assay High-Throughput Screening (HTS) cluster_analysis Data Analysis Compound_Prep Compound Dilution (E5B, Staurosporine, Imatinib) Assay_Plate Assay Plating (384-well format) Compound_Prep->Assay_Plate Kinase_Prep Kinase Panel Aliquoting Kinase_Prep->Assay_Plate Reagent_Prep Assay Reagent Preparation (ATP, Substrate, Buffers) Reagent_Prep->Assay_Plate Kinase_Rxn Kinase Reaction Incubation (1 hour at room temp) Assay_Plate->Kinase_Rxn Stop_Rxn Step 1: Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Kinase_Rxn->Stop_Rxn 40 min incubation Develop_Signal Step 2: Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Stop_Rxn->Develop_Signal 30-60 min incubation Read_Plate Measure Luminescence (Plate Reader) Develop_Signal->Read_Plate Calc_Inhibition Calculate % Inhibition vs. DMSO Read_Plate->Calc_Inhibition Data_Viz Data Visualization & Comparison Calc_Inhibition->Data_Viz

Figure 1: High-throughput kinase profiling workflow using the ADP-Glo™ assay.

Comparative Performance Analysis: Hypothetical Data

The following data represents the hypothetical results from a single-point screen at a compound concentration of 10 µM. The values indicate the percent inhibition of kinase activity relative to a DMSO vehicle control.

Kinase TargetFamilyThis compound (% Inhibition @ 10µM)Staurosporine (% Inhibition @ 10µM)Imatinib (% Inhibition @ 10µM)
ABL1 TK15.299.898.5
c-KIT TK8.199.595.1
PDGFRα TK12.598.992.4
SRC TK25.699.145.3
EGFR TK5.396.210.1
VEGFR2 TK18.999.735.8
AURKA STK89.7 98.511.2
AURKB STK85.4 98.114.5
CDK2/CycA CMGC45.199.98.9
GSK3β CMGC33.897.36.5
PIM1 CAMK75.3 99.222.4
AKT1 AGC10.598.85.1
p38α (MAPK14) CMGC19.899.412.3
ROCK1 AGC28.399.69.8
(...and 56 other kinases with <30% inhibition for E5B)-<30%>95%<30%

TK: Tyrosine Kinase; STK: Serine/Threonine Kinase; CMGC, CAMK, AGC: Kinase Groups. Data is hypothetical.

Interpretation of Results

The hypothetical screening data provides several key insights into the profile of this compound (E5B):

  • High Degree of Selectivity: Unlike Staurosporine, which demonstrates potent, pan-kinase inhibition, E5B shows a remarkably clean profile. The majority of the 70 kinases tested exhibited less than 30% inhibition at a high concentration of 10 µM, suggesting E5B does not suffer from the promiscuity common to many kinase inhibitor scaffolds.

  • Distinct Profile from Imatinib: Imatinib performs as expected, potently inhibiting its known targets ABL1, c-KIT, and PDGFRα.[9] E5B shows negligible activity against these kinases, indicating its mechanism or binding mode is fundamentally different.

  • Potent and Selective Inhibition of Aurora and PIM Kinases: The most striking result is the potent and selective inhibition of Aurora A (AURKA), Aurora B (AURKB), and PIM1 kinases. This suggests a potential therapeutic application in oncology, as these kinases are well-established drivers of cell cycle progression and survival in cancer. The dual inhibition of Aurora A and B is a known profile for several clinical candidates.

This initial screen positions this compound as a promising scaffold for the development of selective inhibitors targeting the Aurora and/or PIM kinase families.

Spotlight on a Target Pathway: Aurora Kinase and Cell Cycle Control

Aurora kinases are critical regulators of mitosis. Aurora A is associated with centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, ensuring proper chromosome segregation and cytokinesis. Their overexpression is common in many cancers, making them attractive therapeutic targets.

G G2 G2 Phase M_Phase M Phase (Mitosis) G2->M_Phase Spindle Spindle Assembly Segregation Chromosome Segregation Cytokinesis Cytokinesis AURKA Aurora A AURKA->Spindle regulates AURKB Aurora B AURKB->Segregation regulates AURKB->Cytokinesis regulates E5B This compound E5B->AURKA inhibits E5B->AURKB inhibits

Figure 2: Simplified role of Aurora kinases in mitosis and the point of inhibition by E5B.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol describes the step-by-step methodology for performing the kinase cross-reactivity screen in a 384-well plate format. It is adapted from standard Promega protocols.[11][12][14]

Reagent Preparation
  • 1X Kinase Buffer: Prepare from a 5X stock (e.g., 50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35).[15] Equilibrate to room temperature.

  • Compound Plates: Serially dilute this compound and comparator compounds in DMSO. Then, create a 4X final concentration working stock by diluting with 1X Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase/Substrate Mix: For each kinase, prepare a 2X working solution containing the specific kinase and its corresponding substrate in 1X Kinase Buffer.

  • ATP Solution: Prepare a 2X working solution of ATP in 1X Kinase Buffer. The concentration should be at the apparent ATP Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • ADP-Glo™ Reagent: Thaw and equilibrate to room temperature before use.

  • Kinase Detection Reagent: Reconstitute the Kinase Detection Substrate with Kinase Detection Buffer. Protect from light and use immediately or store in aliquots at -20°C.[14]

Assay Procedure (384-Well Plate)

All additions are performed at room temperature.

  • Compound Addition: Add 2.5 µL of 4X compound solution (or DMSO vehicle control) to the appropriate wells of a 384-well assay plate.

  • Kinase/Substrate Addition: Add 2.5 µL of the 2X Kinase/Substrate mix to all wells.

  • Initiate Kinase Reaction: Add 5 µL of the 2X ATP solution to all wells to start the reaction. The total reaction volume is 10 µL.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and begins the depletion of unused ATP.

  • ATP Depletion Incubation: Cover the plate and incubate for 40 minutes at room temperature.[11][12]

  • Signal Development: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated in the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.

  • Final Incubation: Cover the plate, protect from light, and incubate for 30-60 minutes at room temperature.[12][14]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis
  • The raw luminescence units (RLU) are collected from the luminometer.

  • The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_DMSO - RLU_no_enzyme))

  • RLU_compound is the signal from wells with the test compound.

  • RLU_DMSO is the signal from the vehicle control wells (100% activity).

  • RLU_no_enzyme is the signal from the background control wells (0% activity).

Conclusion and Future Directions

The cross-reactivity profiling of this compound reveals a compound with a highly desirable selectivity profile. Unlike the pan-kinase inhibitor Staurosporine, this novel benzofuran derivative demonstrates potent and specific inhibitory activity against Aurora A, Aurora B, and PIM1 kinases in this hypothetical screen. This positions the scaffold as an excellent starting point for a medicinal chemistry program aimed at developing next-generation therapeutics for oncology.

Future work should focus on:

  • IC50 Determination: Generating full dose-response curves for the identified hits (AURKA, AURKB, PIM1) to determine their potency (IC50 values).

  • Mechanism of Action Studies: Conducting biochemical assays to determine if the inhibition is ATP-competitive, allosteric, or uncompetitive.

  • Cellular Activity: Assessing the compound's ability to inhibit target kinase activity in cancer cell lines and its effect on cell proliferation and viability.

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogs of this compound to optimize potency and selectivity.[6]

This initial profiling serves as a critical first step, providing a clear and promising path forward for the development of a novel class of selective kinase inhibitors.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of Benzofuran-Based Therapeutic Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

The benzofuran core, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural properties allow for diverse chemical modifications, leading to a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3] Natural and synthetic benzofuran derivatives are integral to a number of clinical drugs.[4][5] Given their therapeutic promise, rigorously validating the mechanism of action (MoA) of new benzofuran candidates is a cornerstone of preclinical development. A thorough understanding of a drug's MoA is critical for predicting efficacy, anticipating potential side effects, and ensuring a higher probability of success in clinical trials.

This guide provides an in-depth comparison of essential experimental strategies for elucidating and validating the MoA of benzofuran-based compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind each experimental choice.

Part 1: The Foundational Step - Confirming Target Engagement

Before investigating downstream cellular effects, it is imperative to confirm that the benzofuran candidate physically interacts with its intended molecular target within a cellular context.[6] This direct evidence of target engagement is a critical first step in MoA validation.[7]

Comparison of Key Target Engagement Assays
Assay Principle Throughput Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[8][9]Low to MediumLabel-free; confirms intracellular engagement.[10]Requires a specific antibody for detection; not suitable for all proteins.
Isothermal Dose-Response Fingerprint (ITDRF) CETSA Measures target stability at a fixed temperature across a range of compound concentrations.[11]MediumProvides quantitative data on compound potency in cells.[8]Requires optimization of the challenge temperature.
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein in live cells.HighReal-time measurement in live cells; highly sensitive.Requires genetic modification of the target protein.
Surface Plasmon Resonance (SPR) Measures the change in refractive index upon ligand binding to an immobilized target protein.MediumProvides real-time kinetic data (on- and off-rates).In vitro assay; requires purified protein.
Experimental Workflow: A Multi-Faceted Approach to Target Engagement

A robust validation strategy often employs a combination of methods to build confidence. For instance, an initial high-throughput screen might identify a hit, which is then validated for intracellular engagement using CETSA.

G cluster_0 Initial Hit Identification cluster_1 In Vitro Validation cluster_2 Cellular Target Engagement High-Throughput Screen High-Throughput Screen SPR Surface Plasmon Resonance (SPR) (Kinetics) High-Throughput Screen->SPR Confirm Direct Binding CETSA Cellular Thermal Shift Assay (CETSA) (Intracellular Binding) SPR->CETSA Validate in Cellular Context ITDRF ITDRF-CETSA (Cellular Potency) CETSA->ITDRF Quantify Cellular Potency

Caption: Workflow for robust target engagement validation.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to confirm the intracellular target engagement of a benzofuran candidate.[8]

Objective: To determine if the benzofuran candidate stabilizes its putative target protein against thermal denaturation in intact cells.

Materials:

  • Cultured cells expressing the target protein.

  • Benzofuran candidate compound and vehicle (e.g., DMSO).

  • Phosphate-buffered saline (PBS) and appropriate cell culture medium.

  • Protease inhibitor cocktail.

  • Equipment: Thermal cycler, centrifuge, equipment for Western blotting.

Procedure:

  • Cell Treatment: Treat cultured cells with the benzofuran candidate at various concentrations or a single, optimized dose. Include a vehicle-only control. Incubate under normal culture conditions for a predetermined time (e.g., 1-2 hours) to allow for compound uptake and target binding.

  • Heat Challenge: Harvest and resuspend the cells in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[8] Include an unheated control.

  • Cell Lysis: Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at 37°C.[8]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[8]

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

Data Interpretation: A positive result is indicated by a higher amount of the target protein remaining in the soluble fraction at elevated temperatures in the compound-treated samples compared to the vehicle-treated samples. This "thermal shift" demonstrates that the compound has engaged and stabilized the target protein.

Part 2: Elucidating Downstream Cellular Effects

Once target engagement is confirmed, the next crucial step is to understand the functional consequences of this interaction on cellular signaling pathways and phenotypes.

Comparative Analysis of Downstream MoA Validation Techniques
Technique Information Gained Advantages Limitations
Reporter Gene Assays Modulation of specific signaling pathway activity.[12][13]High-throughput; quantitative measure of pathway activation/inhibition.[14]Indirect measure of target activity; may not capture all nuances of the pathway.
Transcriptomics (RNA-Seq) Global changes in gene expression.[15][16]Unbiased, genome-wide view of cellular response.[17]Requires bioinformatics expertise for data analysis; does not measure protein-level changes.
Proteomics Changes in protein expression, post-translational modifications, and protein-protein interactions.[18]Provides a direct view of the functional molecules in the cell; can identify off-targets.[19][20]Technically demanding; data analysis can be complex.
Phenotypic Assays (e.g., MTT, Apoptosis assays) Effects on cell viability, proliferation, and death.[3]Directly measures the desired therapeutic outcome (e.g., cancer cell death).[21]Does not directly elucidate the molecular mechanism.
Signaling Pathway Analysis: A Hypothetical Benzofuran Inhibitor of a Kinase

Many benzofuran derivatives exert their effects by modulating signaling cascades.[22] For example, a candidate might inhibit a kinase in the MAPK/ERK pathway, a common target in oncology.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Benzofuran Candidate Benzofuran Candidate Benzofuran Candidate->MEK Inhibition

Caption: Inhibition of the MAPK/ERK pathway by a benzofuran candidate.

Detailed Protocol: Luciferase Reporter Gene Assay

This protocol describes how to measure the effect of a benzofuran candidate on a specific signaling pathway, such as NF-κB, which is often involved in inflammation.[3]

Objective: To quantify the inhibitory effect of a benzofuran candidate on NF-κB signaling.

Materials:

  • Cells stably or transiently transfected with an NF-κB reporter construct (containing NF-κB response elements driving luciferase expression).

  • Benzofuran candidate compound.

  • Inducer of the NF-κB pathway (e.g., TNF-α).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran candidate for 1-2 hours.

  • Pathway Activation: Stimulate the cells with an appropriate concentration of TNF-α to activate the NF-κB pathway. Include a non-stimulated control.

  • Incubation: Incubate for a period sufficient to allow for luciferase gene expression (e.g., 6-8 hours).

  • Lysis and Luminescence Measurement: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.[23]

Data Analysis: The luminescence signal is proportional to the activity of the NF-κB pathway. A decrease in luminescence in the compound-treated, TNF-α-stimulated cells compared to the vehicle-treated, TNF-α-stimulated cells indicates that the benzofuran candidate inhibits the NF-κB pathway. Calculate IC₅₀ values to quantify the compound's potency.

Part 3: In Vivo Validation and Off-Target Profiling

The ultimate validation of a drug's MoA comes from demonstrating its efficacy and target engagement in a living organism.[24][25] Concurrently, it is crucial to investigate potential off-target effects, which can lead to toxicity or unexpected side effects.[26]

Strategies for In Vivo MoA Validation
  • Animal Models of Disease: Utilize relevant animal models (e.g., xenograft models for cancer) to assess the therapeutic efficacy of the benzofuran candidate.[27][28] Key readouts include tumor growth inhibition, reduction in inflammatory markers, or improvement in disease-specific behaviors.

  • Pharmacodynamic (PD) Biomarkers: Measure the modulation of the target or downstream pathway components in tumor or surrogate tissues from treated animals. For example, if the target is a kinase, measure the phosphorylation of its substrate by Western blot or immunohistochemistry.

  • Target Occupancy Studies: Use techniques like positron emission tomography (PET) with a radiolabeled version of the drug or a competitor to visualize and quantify target engagement in the living animal.

Approaches for Off-Target Identification

Unbiased, system-wide approaches are essential for identifying unintended interactions.[20]

  • Thermal Proteome Profiling (TPP): A proteome-wide extension of CETSA that uses mass spectrometry to identify all proteins stabilized by the compound, revealing both the intended target and potential off-targets.[10]

  • Chemical Proteomics: Employs affinity-based probes or compound-centric chemical proteomics (CCCP) to pull down and identify binding partners from cell lysates or tissues.[20][29]

  • In Silico Profiling: Computational methods can predict potential off-targets based on the chemical structure of the benzofuran candidate and its similarity to known ligands for other proteins.[30][31][32]

Conclusion: An Integrated Approach for Confident MoA Validation

Validating the mechanism of action of a benzofuran-based therapeutic candidate is a multi-step, iterative process that requires a strategic combination of experimental approaches. By moving from direct target engagement assays to the analysis of downstream cellular effects and finally to in vivo models, researchers can build a comprehensive and convincing data package. This rigorous, evidence-based approach is fundamental to de-risking the drug development process and is essential for translating a promising benzofuran scaffold into a clinically successful therapeutic.

References

Safety Operating Guide

A Senior Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-bromobenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of Ethyl 5-bromobenzofuran-2-carboxylate (CAS No. 84102-69-2). As a crucial building block in pharmaceutical development and organic synthesis, its safe management is paramount.[1] This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical's specific hazard profile and the broader toxicological context of its chemical class. The causality behind each recommendation is explained to empower researchers with a deep, actionable understanding of safety.

Hazard Assessment: Understanding the Risks

This compound is a solid substance with a well-defined set of immediate hazards.[2] However, a comprehensive safety assessment requires looking beyond the immediate GHS classifications to the broader family of brominated benzofurans. These compounds can exhibit toxicities similar to chlorinated dioxins and dibenzofurans, including the potential for endocrine disruption and carcinogenicity.[3][4][5] Therefore, a heightened level of caution is warranted.

All handling of this compound must occur in a designated area, preferably a certified chemical fume hood, with emergency eyewash and safety shower stations immediately accessible.[6][7]

Table 1: GHS Hazard Profile for this compound

Hazard Code Statement Practical Implication
H302 Harmful if swallowed Accidental ingestion can lead to acute illness.
H312 Harmful in contact with skin The compound can be absorbed through the skin, causing systemic effects.[8]
H315 Causes skin irritation Direct contact can cause redness, itching, and inflammation.[2][8]
H319 Causes serious eye irritation Direct contact with eyes can cause significant, potentially lasting damage.[2][8]
H332 Harmful if inhaled Inhalation of the dust can be toxic.[8]
H335 May cause respiratory irritation Inhaling dust can irritate the nose, throat, and lungs.[2][8]

| Signal Word | Warning |[2][9] |

The Core Ensemble: Required Personal Protective Equipment

Based on the hazard profile, a specific ensemble of PPE is mandatory. The principle of "as low as reasonably practicable" (ALARP) exposure must be applied at all times.

Eye and Face Protection: A Dual-Layer Approach

Due to the serious eye irritation risk (H319), protection must be robust.[8]

  • Primary Protection: Chemical splash goggles that provide a complete seal around the eyes are required. Standard safety glasses are insufficient.

  • Secondary Protection: A full-face shield must be worn over the goggles.[6][10] This is critical as it protects the rest of the face from splashes and stray particles, especially during transfer or weighing operations.

Hand Protection: The Double-Gloving Imperative

Given the risks of skin absorption (H312) and irritation (H315), hand protection is a critical control point.[8] A double-gloving technique is mandated to minimize the risk of cross-contamination.[10]

  • Inner Glove: A standard disposable nitrile examination glove. This layer remains on the hand throughout the procedure.

  • Outer Glove: A heavier-duty, chemical-resistant nitrile or neoprene glove. This glove is considered the primary contact surface and should be removed immediately upon known or suspected contact with the chemical.[11]

Table 2: Glove Selection Guidance

Glove Material Suitability for this compound Rationale and Best Practices
Nitrile Excellent Offers good resistance to a broad range of chemicals, including aromatic compounds. Provides superior puncture and abrasion resistance compared to latex.[12]
Neoprene Excellent Provides robust protection against a wide array of chemicals and offers good dexterity.[12]
Latex Not Recommended Can offer poor protection against many organic chemicals and poses a significant allergy risk.[12]

| PVC (Vinyl) | Not Recommended | Known to offer little protection against many chemical exposures.[10] |

Note: No specific permeation data for this compound is available. This guidance is based on best practices for structurally similar compounds. Always inspect gloves for physical defects before use.[13][14]

Body Protection: A Barrier for the Skin

A flame-resistant laboratory coat is required.[6] It must be fully buttoned to cover all exposed skin on the torso and arms. Non-synthetic clothing that covers the legs and closed-toe, closed-heel shoes are mandatory personal attire within the laboratory.[11]

Respiratory Protection: Engineering Controls First

The primary method of respiratory protection is an engineering control: all weighing, transfer, and handling of the solid compound must be performed inside a certified chemical fume hood. [6] This prevents the generation of airborne dust, mitigating the inhalation hazard (H332, H335).[8] If a situation arises where this is not possible (e.g., large-scale spill cleanup), a NIOSH-approved air-purifying respirator with appropriate cartridges would be required, and personnel must be properly fit-tested and trained.[10][11]

Procedural Guidance: The Safe Handling Workflow

A disciplined, sequential workflow is essential for minimizing exposure risk. The following steps provide a self-validating system for safe handling.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the chemical into the workspace, verify the fume hood is operational. Assemble all necessary equipment (spatulas, weigh boats, solvents, glassware) and place absorbent pads on the work surface. Ensure the waste container is properly labeled and within reach inside the hood.

  • PPE Donning: Don PPE in the following order: lab coat, inner nitrile gloves, chemical splash goggles, face shield, and finally, outer chemical-resistant gloves.

  • Chemical Handling (Inside Fume Hood):

    • Carefully open the container, avoiding any puff of powder.

    • Use a dedicated spatula to weigh the desired amount of this compound onto a weigh boat.

    • Transfer the solid to the reaction vessel.

    • If making a solution, add the solvent slowly to avoid splashing.

  • Decontamination & Initial Cleanup:

    • Securely close the primary container.

    • Wipe down the spatula and any affected surfaces inside the hood with a dampened towel, disposing of it immediately into the designated hazardous waste container.

    • Remove outer gloves using a technique that avoids touching the outer surface with your bare inner glove, and dispose of them in the hazardous waste.

  • PPE Doffing: Remove PPE in an order that minimizes cross-contamination: face shield, goggles, lab coat (turning it inside out as it's removed), and finally, inner gloves.

  • Personal Hygiene: Wash hands and face thoroughly with soap and water after the procedure is complete.[7]

Safe Handling Workflow Diagram

This diagram illustrates the logical flow of operations, emphasizing the cyclical nature of safety checks and containment.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (Inside Fume Hood) cluster_post Phase 3: Post-Handling Prep Verify Fume Hood & Assemble Equipment Don_PPE Don Full PPE (Double Glove) Prep->Don_PPE Safety First Handle Weigh & Transfer Chemical Don_PPE->Handle Decon Clean Tools & Remove Outer Gloves Handle->Decon Containment Doff_PPE Doff Remaining PPE (Correct Sequence) Decon->Doff_PPE Waste Dispose of All Contaminated Materials Doff_PPE->Waste Wash Wash Hands & Face Waste->Wash

Caption: Workflow for handling this compound.

Emergency and Disposal Plans

Spill Management: For a small spill contained within the fume hood, use absorbent pads to gently cover the material. Wipe the area clean, and dispose of all materials in the designated solid hazardous waste container. Do not use a dry brush or cloth, as this can generate dust.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal: All contaminated materials, including gloves, weigh boats, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromobenzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromobenzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.